4-Bromo-n-propylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRKEJQELXKHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188310 | |
| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-19-5 | |
| Record name | 4-Bromo-N-propylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3476-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, p-bromo-N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-n-propylbenzenesulfonamide
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Modern Chemistry
The benzenesulfonamide moiety is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets. Its derivatives have led to the development of antibacterial drugs, diuretics, anticonvulsants, and kinase inhibitors for cancer therapy.[1][2][3] The specific substitution patterns on the aromatic ring and the sulfonamide nitrogen allow for fine-tuning of the molecule's steric and electronic properties, making it a versatile scaffold for rational drug design.
This technical guide provides a comprehensive, in-depth analysis of a specific derivative, 4-Bromo-n-propylbenzenesulfonamide . We will explore its core chemical properties, establish robust protocols for its synthesis and characterization, and contextualize its potential within the broader landscape of drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound and its place within the esteemed sulfonamide family.
Molecular Identity and Physicochemical Properties
This compound is characterized by a 4-brominated phenyl ring attached to a sulfonamide group, which is, in turn, N-alkylated with a normal propyl chain. The presence of the bromine atom offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, while the n-propyl group modulates the compound's lipophilicity and steric profile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₂BrNO₂S | [4] |
| Molecular Weight | 278.17 g/mol | [5] |
| CAS Number | 851172-93-5 (for 3-bromo isomer) | [5] |
| Monoisotopic Mass | 276.977 g/mol | [4] |
| XLogP3 (Predicted) | 2.4 | [4] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 2 | - |
Note: Data for some properties are inferred from closely related isomers or analogues, a standard practice in the absence of specific experimental reports for the title compound.
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for synthesizing N-alkylated benzenesulfonamides is the reaction of a corresponding sulfonyl chloride with a primary amine. This reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for similar sulfonamide syntheses.[6][7] It is designed to be self-validating through the isolation of a solid product that can be purified and characterized.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 eq) in dichloromethane (DCM, 20 mL).
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.5 eq) as an aqueous solution, or pyridine (2.0 eq) as a solvent and acid scavenger. The use of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Reaction Initiation: To the stirring amine solution, add a solution of 4-bromobenzenesulfonyl chloride (1.2 eq) in DCM (10 mL) dropwise at room temperature. The slow addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the sulfonyl chloride starting material.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. The rationale for purification via recrystallization (e.g., from an ethanol/water mixture) is to exploit differences in solubility between the desired product and any impurities, yielding a highly pure, crystalline solid.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is paramount. The following tables outline the predicted spectroscopic data for this compound, based on foundational spectroscopic principles and data from analogous structures.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.7 | Doublet | 2H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonyl group. |
| ~ 7.6 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic proton signals typically appear as a distinct AA'BB' system. |
| ~ 4.8 | Triplet (broad) | 1H | N-H | Broad signal due to quadrupole coupling and exchange; shift is concentration-dependent. |
| ~ 2.9 | Quartet | 2H | N-CH₂- | Adjacent to the electron-withdrawing sulfonamide nitrogen. |
| ~ 1.5 | Sextet | 2H | -CH₂-CH₂- | Shows coupling to both adjacent methylene and methyl groups. |
| ~ 0.9 | Triplet | 3H | -CH₃ | Characteristic signal for a terminal methyl group in an alkyl chain. |
Infrared (IR) Spectroscopy
Table 3: Key Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~ 3250 | N-H Stretch | Indicates the presence of the sulfonamide N-H group. |
| ~ 1350 | Asymmetric SO₂ Stretch | Characteristic strong absorption for the sulfonyl group.[9] |
| ~ 1160 | Symmetric SO₂ Stretch | The second characteristic strong absorption for the sulfonyl group.[9] |
| ~ 1090 | C-N Stretch | - |
| ~ 550 | C-Br Stretch | Indicates the carbon-bromine bond. |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation | Rationale |
| 277 / 279 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |
| 235 / 237 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement. |
| 220 / 222 | [Br-C₆H₄-SO₂NH₂]⁺ | Cleavage of the N-propyl bond. |
| 155 / 157 | [Br-C₆H₄]⁺ | Loss of the entire sulfonamide moiety. |
Reactivity and Potential for Derivatization
The reactivity of this compound is governed by three primary sites:
-
The Sulfonamide N-H Proton: This proton is weakly acidic and can be deprotonated by a strong base, allowing for further alkylation or other modifications at the nitrogen center.
-
The Aromatic Ring: While the sulfonyl group is strongly deactivating, the bromine atom directs electrophilic aromatic substitution to the positions ortho to it. However, more common and synthetically useful are reactions at the C-Br bond.
-
The Carbon-Bromine Bond: This is arguably the most valuable reactive site for drug development professionals. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of a vast array of molecular fragments to build complexity and explore structure-activity relationships (SAR).
Potential Applications in Drug Discovery
While direct biological data for this compound is not widely published, the therapeutic value of the benzenesulfonamide scaffold is extensively documented. This compound represents a valuable starting point for library synthesis and lead optimization campaigns targeting several key enzyme families.
-
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are the archetypal CA inhibitors. Different isoforms are implicated in diseases like glaucoma, epilepsy, and cancer.[1][11] The N-propyl group and 4-bromo position of the title compound provide vectors for modification to achieve isoform selectivity.
-
Kinase Inhibition: Numerous kinase inhibitors incorporate the sulfonamide moiety. Derivatives have shown promise in treating glioblastoma by targeting receptor tyrosine kinases like TrkA.[3]
-
Enzyme Inhibition: The scaffold has demonstrated inhibitory activity against other crucial enzymes, including acetylcholinesterase (relevant for Alzheimer's disease), α-glycosidase (diabetes), and glutathione S-transferase (cancer).[2]
-
Ion Channel Modulation: Recent studies have identified benzenesulfonamide derivatives as potent inhibitors of the TRPV4 ion channel, presenting opportunities for treating acute lung injury.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-bromo-n-isopropylbenzenesulphonamide (C9H12BrNO2S) [pubchemlite.lcsb.uni.lu]
- 5. 1984-27-6|4-Bromo-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lehigh.edu [lehigh.edu]
- 11. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Potential: A Technical Guide to the Biological Activity of 4-Bromo Substituted Benzenesulfonamides
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of 4-bromo substituted benzenesulfonamides, a class of compounds demonstrating significant and varied biological activities. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, providing a robust framework for understanding and advancing research in this promising area of medicinal chemistry. We will explore the synthesis, characterization, and diverse biological applications of these molecules, supported by detailed protocols and mechanistic insights.
Introduction: The Significance of the Sulfonamide Scaffold and the Role of Bromine Substitution
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The versatility of the benzenesulfonamide scaffold allows for structural modifications that can fine-tune its biological activity. The introduction of a bromine atom at the 4-position of the benzene ring is a strategic choice in drug design. This substitution significantly alters the electronic and lipophilic properties of the molecule, which in turn can enhance its interaction with biological targets and improve its pharmacokinetic profile.[2] Understanding the impact of this specific substitution is key to unlocking the full therapeutic potential of this class of compounds.
Synthesis and Characterization: From Blueprint to Biologically Active Molecule
A reliable and reproducible synthesis is the foundation of any drug discovery program. For 4-bromo substituted benzenesulfonamides, a common and effective synthetic strategy involves a multi-step process beginning with a readily available starting material like bromobenzene.
General Synthetic Pathway
A representative synthesis of a 4-bromo substituted benzenesulfonamide derivative, N-(4-bromobenzenesulfonyl)benzamide, is outlined below. This pathway is chosen for its efficiency and the high purity of the resulting products.
Step 1: Chlorosulfonation of Bromobenzene
The initial step is an electrophilic aromatic substitution where bromobenzene is treated with chlorosulfonic acid to yield 4-bromobenzenesulfonyl chloride. The 4-position is favored due to the ortho-, para-directing effect of the bromine atom.
Step 2: Ammonolysis of 4-Bromobenzenesulfonyl Chloride
The resulting sulfonyl chloride is then reacted with ammonia in a nucleophilic substitution reaction to form 4-bromobenzenesulfonamide.
Step 3: N-Acylation of 4-Bromobenzenesulfonamide
Finally, the desired N-substituted derivative is obtained through acylation of the sulfonamide nitrogen. For example, reaction with benzoyl chloride in the presence of a base like pyridine yields N-(4-bromobenzenesulfonyl)benzamide.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-(4-bromobenzenesulfonyl)benzamide.
Characterization Techniques
The identity and purity of the synthesized compounds are confirmed using a suite of analytical techniques. This self-validating system ensures the reliability of subsequent biological data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[3]
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals include the amide proton (often a broad singlet), aromatic protons (showing characteristic splitting patterns), and protons of any substituents.
-
¹³C NMR: Reveals the number of unique carbon atoms. The carbonyl carbon of an amide and the carbons attached to the sulfonyl group and bromine atom have characteristic chemical shifts.[4]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide and the C=O stretch of the amide.
Diverse Biological Activities: A Multi-pronged Therapeutic Potential
4-Bromo substituted benzenesulfonamides have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
Antimicrobial Activity
The classical mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, ultimately leading to bacteriostasis.[6]
Proposed Mechanism of Action: Folic Acid Synthesis Inhibition
Caption: Competitive inhibition of DHPS by 4-bromo substituted benzenesulfonamides.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| N-(4-bromobenzenesulfonyl)benzamide analogue 1 | 16 | 32 | [1] |
| N-(4-bromobenzenesulfonyl)benzamide analogue 2 | 8 | 16 | [1] |
| Ciprofloxacin (Control) | 0.5-2 | 0.015-1 | [1] |
Anticancer Activity
The anticancer potential of sulfonamides is a rapidly expanding area of research. These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases and the modulation of key signaling pathways involved in cell proliferation and survival.[7][8]
3.2.1. Carbonic Anhydrase Inhibition
Certain isoforms of carbonic anhydrase (CA), particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[3] Benzenesulfonamides are potent inhibitors of these enzymes, with the sulfonamide group coordinating to the zinc ion in the active site.[7]
Quantitative Data: Carbonic Anhydrase Inhibition (Ki)
The inhibitory potency is expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Reference |
| 4-Bromo-benzenesulfonamide | 889 | 15.3 | 9.3 | [9] |
| Acetazolamide (Control) | 250 | 12 | 25 | [9] |
3.2.2. Modulation of Signaling Pathways
Recent studies suggest that some sulfonamide derivatives can interfere with critical cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, which regulate cell growth, proliferation, and apoptosis.[10][11]
Potential Signaling Pathway Modulation
Caption: Potential inhibition of pro-survival signaling pathways by 4-bromo substituted benzenesulfonamides.
Quantitative Data: In Vitro Cytotoxicity (IC50)
The anticancer activity is often assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound Derivative | MDA-MB-231 (Breast Cancer) IC50 (µM) | IGR39 (Melanoma) IC50 (µM) | Reference |
| Benzenesulfonamide-imidazole derivative 1 | 20.5 ± 3.6 | 27.8 ± 2.8 | [12][13] |
| Benzenesulfonamide-imidazole derivative 2 | >50 | >50 | [12][13] |
Experimental Protocols: A Guide to Reproducible Research
The following are generalized protocols for key in vitro assays used to evaluate the biological activity of 4-bromo substituted benzenesulfonamides.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[14]
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Anticancer Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][5][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.[6][16]
-
Reagent Preparation: Prepare solutions of the carbonic anhydrase enzyme, the substrate (p-nitrophenyl acetate), and the test compound in an appropriate buffer (e.g., Tris-HCl).
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the Ki value.
Structure-Activity Relationship (SAR): Decoding the Molecular Design
The biological activity of 4-bromo substituted benzenesulfonamides is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
-
Role of the 4-Bromo Substituent: The bromine atom at the 4-position is a key feature. Its electron-withdrawing nature and lipophilicity can influence the compound's ability to cross cell membranes and interact with the target protein.[2]
-
The Sulfonamide Moiety: The -SO₂NH₂ group is essential for the carbonic anhydrase inhibitory activity, as it directly interacts with the zinc ion in the enzyme's active site.[7]
-
Substitutions on the Sulfonamide Nitrogen: Modifications at the sulfonamide nitrogen can significantly impact the compound's biological activity and selectivity. Introducing different aryl or alkyl groups can lead to derivatives with enhanced potency against specific targets.[17] For instance, the introduction of an imidazole ring has been shown to yield compounds with notable anticancer activity.[12][13]
Conclusion and Future Directions
4-Bromo substituted benzenesulfonamides represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as antimicrobial, anticancer, and enzyme inhibitory agents warrants further investigation. Future research should focus on:
-
Synthesis of diverse libraries: Creating a broader range of derivatives with varied substitutions will allow for a more comprehensive exploration of the SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a stronger basis for their therapeutic application.
-
In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[18][19]
The insights provided in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel and effective therapies based on the 4-bromo substituted benzenesulfonamide scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Re-Emergence of a Veteran Drug Class: A Technical Guide to the Expanding Therapeutic Applications of Sulfonylureas
Abstract
For over half a century, sulfonylureas (SUs) have been a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Their well-established mechanism of stimulating insulin secretion has provided glycemic control to millions. However, emerging research is illuminating a far broader therapeutic potential for this venerable class of drugs. This technical guide provides an in-depth exploration of the core pharmacology of sulfonylureas and ventures into their promising applications beyond glycemic control, including oncology, neurology, and cardiology. We will delve into the molecular mechanisms underpinning these effects, present relevant experimental data, and provide detailed protocols for researchers aiming to investigate these novel applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the expanding therapeutic landscape of sulfonylureas.
Core Pharmacology of Sulfonylureas: Beyond a Simple Secretagogue
The primary therapeutic action of sulfonylureas in T2DM is the stimulation of insulin release from pancreatic β-cells.[1][4] This effect is mediated by their interaction with the ATP-sensitive potassium (K-ATP) channel, a complex protein structure crucial for cellular excitability.
The K-ATP Channel: The Molecular Target of Sulfonylureas
The K-ATP channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[5][6][7] There are two main isoforms of the SUR subunit, SUR1 and SUR2, which are encoded by different genes and exhibit distinct tissue distributions and pharmacological sensitivities.[5][7][8] SUR2 is further expressed as two splice variants, SUR2A and SUR2B.[5][7]
The tissue-specific expression of these SUR isoforms is critical to understanding the diverse effects of sulfonylureas:
| SUR Isoform | Kir Subunit | Primary Tissue Distribution | Key Functions |
| SUR1 | Kir6.2 | Pancreatic β-cells, Brain (neurons, astrocytes)[7] | Regulation of insulin secretion, neuronal excitability[7][8] |
| SUR2A | Kir6.2 | Cardiac and skeletal muscle[7] | Cardioprotection during ischemia[8] |
| SUR2B | Kir6.1/Kir6.2 | Smooth muscle, Adipose tissue[7] | Regulation of vascular tone[8] |
Mechanism of Action in Pancreatic β-Cells
In pancreatic β-cells, sulfonylureas bind with high affinity to the SUR1 subunit of the K-ATP channel.[6][9] This binding inhibits the channel's activity, leading to a decrease in potassium efflux and subsequent depolarization of the cell membrane. The depolarization activates voltage-gated calcium channels, causing an influx of calcium ions. This rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[1][4][10]
Caption: Signaling pathway of sulfonylurea-induced insulin secretion in pancreatic β-cells.
Beyond their secretagogue effect, some studies suggest that sulfonylureas may also have extrapancreatic actions, such as enhancing insulin sensitivity in peripheral tissues and reducing hepatic glucose production.[4][11]
Established Therapeutic Application: Type 2 Diabetes Mellitus
Sulfonylureas have been a mainstay in T2DM treatment for decades, effectively lowering glycated hemoglobin (HbA1c) by 1% to 1.25%.[2] They are often used as monotherapy or in combination with other oral antidiabetic agents like metformin.[2]
Generations of Sulfonylureas
Sulfonylureas are broadly classified into first and second-generation agents. Second-generation drugs, such as glipizide, glyburide (glibenclamide), and glimepiride, are more potent and generally have a better safety profile than the first-generation agents.[1][4]
| Generation | Examples | Key Characteristics |
| First-generation | Tolbutamide, Chlorpropamide | Lower potency, longer half-life, higher risk of hypoglycemia and drug interactions.[1][4] |
| Second-generation | Glipizide, Glyburide (Glibenclamide), Glimepiride, Gliclazide | Higher potency, shorter half-life (generally), lower risk of adverse effects compared to first-generation.[1][4] |
Clinical Considerations and Limitations
Despite their efficacy, the use of sulfonylureas is associated with certain adverse effects, most notably hypoglycemia and weight gain.[4][9] The risk of hypoglycemia is a significant concern, particularly in elderly patients and those with renal impairment.[4][12] There has also been ongoing debate regarding the cardiovascular safety of sulfonylureas, with some observational studies suggesting an increased risk of cardiovascular events, though findings from randomized controlled trials have been less consistent.[9][13][14][15][16]
Emerging Therapeutic Frontiers: Repurposing Sulfonylureas
The widespread expression of K-ATP channels throughout the body has opened exciting avenues for repurposing sulfonylureas for non-diabetic conditions.
Oncology: A Potential Ally in Cancer Therapy
Emerging evidence suggests that sulfonylureas may possess anticancer properties.[17] Several mechanisms have been proposed:
-
Inhibition of K-ATP Channels in Cancer Cells: K-ATP channels are expressed in various cancer cells and their inhibition by sulfonylureas, particularly glibenclamide, has been shown to induce apoptosis and reduce cancer cell growth in vitro and in vivo.[17][18]
-
Modulation of Multidrug Resistance: Some sulfonylureas may inhibit the function of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance in cancer cells.[17] This could potentially enhance the efficacy of conventional chemotherapy.
-
Synergistic Effects with Chemotherapy: Studies have shown that combining sulfonylureas, such as glimepiride, with chemotherapeutic agents like doxorubicin can result in synergistic cytotoxic effects in various cancer cell lines.[17]
Caption: Proposed anticancer mechanisms of sulfonylureas.
Neurology: Neuroprotection and Beyond
The expression of SUR1 in the central nervous system has led to investigations into the neurological effects of sulfonylureas.
-
Neuroprotection in Ischemic Stroke: In rodent models of stroke, the SUR1-regulated NC-Ca-ATP channel is upregulated, and its blockade with glibenclamide has been shown to reduce cerebral edema, infarct volume, and mortality.[19] Some clinical studies in patients with type 2 diabetes have suggested that sulfonylurea use at the time of an acute ischemic stroke may be associated with better neurological outcomes.[19]
-
Neonatal Diabetes with Neurological Features: In rare forms of neonatal diabetes caused by mutations in the K-ATP channel genes (KCNJ11 and ABCC8), sulfonylurea therapy not only improves glycemic control but has also been shown to lead to measurable improvements in neuropsychomotor impairments.[20][21]
Cardiovascular System: A Complex Relationship
The role of sulfonylureas in cardiovascular health is complex and continues to be an area of active research. While some studies have raised concerns about increased cardiovascular risk, newer generation sulfonylureas, such as gliclazide, appear to have a more favorable cardiovascular profile.[1][22] The differential effects are likely due to the varying selectivity of sulfonylureas for pancreatic SUR1 over cardiovascular SUR2A receptors.[1]
Experimental Protocols for Investigating Sulfonylurea Effects
To facilitate further research into the novel applications of sulfonylureas, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Assessment of Sulfonylurea Cytotoxicity in Cancer Cell Lines
This protocol outlines a standard MTT assay to determine the cytotoxic effects of sulfonylureas on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sulfonylurea of interest (e.g., Glimepiride)
-
Doxorubicin (as a positive control and for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the sulfonylurea and doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions (single agent or in combination). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Evaluation of Antihyperglycemic Activity in a Diabetic Mouse Model
This protocol describes the induction of diabetes in mice using streptozotocin (STZ) and the subsequent evaluation of the antihyperglycemic effects of a novel sulfonylurea.[23]
Materials:
-
Male mice (e.g., CD-1)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Sulfonylurea compound to be tested
-
Standard sulfonylurea (e.g., Glimepiride) as a positive control
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer.[24] Monitor blood glucose levels after 72 hours; mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
Animal Grouping: Divide the diabetic mice into groups: vehicle control, test sulfonylurea group(s) (different doses), and positive control group (e.g., Glimepiride).
-
Drug Administration: Administer the respective treatments orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes) after drug administration.
-
Data Analysis: Calculate the percentage change in blood glucose levels from the initial fasting levels for each group and compare the efficacy of the test compound with the control groups.
Caption: Experimental workflow for in vivo evaluation of antihyperglycemic activity.
Future Directions and Conclusion
The journey of sulfonylureas is a compelling example of how a deep understanding of a drug's mechanism of action can unveil a much broader therapeutic potential than initially conceived. While their role in diabetes management is evolving with the advent of newer therapies, their potential in oncology and neurology is just beginning to be explored. Future research should focus on:
-
Developing Isoform-Selective Sulfonylureas: Designing compounds with higher selectivity for specific SUR isoforms could maximize therapeutic effects in target tissues while minimizing off-target side effects.
-
Clinical Trials for Non-Diabetic Indications: Rigorous clinical trials are needed to validate the promising preclinical findings in cancer and neurological disorders.
-
Combination Therapies: Investigating the synergistic effects of sulfonylureas with existing therapies for cancer and other diseases could lead to more effective treatment regimens.
References
- 1. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sulfonylureas in the Treatment of Type 2 Diabetes Mellitus: A Fresh Look and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 5. neurology.org [neurology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 8. Function and distribution of the SUR isoforms and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonylureas enhance in vivo the effectiveness of insulin in type 1 (insulin dependent) diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Cardiovascular Events in Individuals Treated With Sulfonylureas or Dipeptidyl Peptidase 4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Sulphonylureas and risk of cardiovascular disease: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cmaj.ca [cmaj.ca]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Sulfonylurea for improving neurological features in neonatal diabetes: A systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Latest Evidence on Sulfonylureas: What’s New? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. preprints.org [preprints.org]
1H NMR and 13C NMR of brominated benzenesulfonamides
An In-Depth Technical Guide to ¹H and ¹³C NMR of Brominated Benzenesulfonamides
Authored by a Senior Application Scientist
Introduction: The Structural Cornerstone of Drug Discovery
In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its prevalence underscores the critical need for precise and unambiguous structural characterization, a cornerstone of the drug discovery and development pipeline.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for providing detailed atomic-level information about molecular structure, configuration, and conformation.[1][5] This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the ¹H and ¹³C NMR spectroscopy of brominated benzenesulfonamides, a class of compounds frequently encountered as either final products or key intermediates. We will delve into the fundamental principles governing their spectral appearances, provide practical guidance for interpretation, and detail robust experimental protocols.
Foundational Principles: Decoding the Spectra of Aromatic Systems
A deep understanding of NMR spectra begins with appreciating the unique electronic environment of the benzene ring and the profound influence of its substituents.
The Aromatic Ring Current and Chemical Shift
The six π-electrons of a benzene ring are delocalized, and when placed in an external magnetic field (B₀), they circulate to create a diamagnetic ring current. This induced current generates its own magnetic field, which opposes the external field inside the ring but reinforces it on the outside. Consequently, the protons attached to the ring experience a stronger effective magnetic field, causing them to be "deshielded" and to resonate at a characteristically high chemical shift (downfield), typically around 7.3 ppm for unsubstituted benzene.[6][7]
The Role of Substituents: Electron Donating vs. Withdrawing
Substituents dramatically alter the electronic landscape of the benzene ring, thereby influencing the chemical shifts of the ring's protons and carbons.[6][7][8]
-
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring, primarily from the ortho and para positions. This reduction in electron density deshields the nearby nuclei, causing their NMR signals to shift further downfield to higher ppm values.[6][7][9]
-
Electron-Donating Groups (EDGs): These groups push electron density into the ring, increasing the electron density at the ortho and para carbons. This "shields" the attached nuclei from the external magnetic field, causing their signals to shift upfield to lower ppm values.[9][10]
Spin-Spin Coupling in Aromatic Systems
The interaction between the magnetic fields of non-equivalent protons on adjacent carbons leads to signal splitting, a phenomenon known as spin-spin or J-coupling. The magnitude of this coupling (the coupling constant, J, measured in Hz) provides valuable information about the relative positions of protons on the ring.
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons. Typically the largest, ranging from 7-10 Hz.
-
Meta-coupling (⁴JHH): Coupling between protons separated by two bonds. Much smaller, typically 2-3 Hz.
-
Para-coupling (⁵JHH): Coupling between protons on opposite sides of the ring. Usually very small (0-1 Hz) and often not resolved.
Analyzing the Substituents: -SO₂NHR and -Br
The spectral appearance of a brominated benzenesulfonamide is a direct consequence of the combined electronic effects of its two substituents.
The Sulfonamide Group (-SO₂NHR)
The sulfonamide moiety is a potent electron-withdrawing group . The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws density from the benzene ring through both inductive and resonance effects. This leads to a significant deshielding of the aromatic protons and carbons, especially those at the ortho and para positions.[11][12]
The Bromine Atom (-Br)
Bromine exhibits a dual electronic nature:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond, which is a deshielding effect.
-
Resonance Effect (+R): Bromine's lone pair electrons can be delocalized into the π-system of the ring, donating electron density. This is a shielding effect that primarily influences the ortho and para positions.
For bromine, the inductive withdrawal effect is generally stronger than the resonance donation, resulting in a net deactivation of the ring. However, the resonance effect still partially counteracts the deshielding, making its influence complex. Furthermore, in ¹³C NMR, bromine exhibits a pronounced "heavy atom effect," where the ipso-carbon (the carbon directly attached to the bromine) is significantly shielded (shifted upfield) contrary to what electronegativity alone would predict.[13]
Caption: Substituent effects on the benzene ring.
¹H NMR Spectral Interpretation
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) provides a fingerprint of the substitution pattern.
The sulfonamide proton (-SO₂NH-) itself usually appears as a broad singlet. Its chemical shift is highly variable (can range from ~5 to 12 ppm) and depends on concentration, solvent, and temperature. In the presence of D₂O, this proton will exchange, causing the signal to disappear, which is a useful diagnostic test.[14]
Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
The following table provides estimated values for bromobenzenesulfonamide isomers, referenced against benzene at 7.27 ppm. Actual values will vary based on the 'R' group of the sulfonamide and the solvent.
| Position | 2-Bromo Isomer (ABCD System) | 3-Bromo Isomer | 4-Bromo Isomer (AA'BB' System) |
| H-2 | — | ~8.0 (t, J ≈ 2) | ~7.8 (d, J ≈ 8.5) |
| H-3 | ~7.8 (dd, J ≈ 8, 2) | ~7.9 (ddd, J ≈ 8, 2, 1) | ~7.7 (d, J ≈ 8.5) |
| H-4 | ~7.5 (td, J ≈ 8, 2) | ~7.4 (t, J ≈ 8) | ~7.7 (d, J ≈ 8.5) |
| H-5 | ~7.6 (td, J ≈ 8, 2) | ~7.8 (ddd, J ≈ 8, 2, 1) | ~7.8 (d, J ≈ 8.5) |
| H-6 | ~8.0 (dd, J ≈ 8, 2) | — | — |
-
4-Bromobenzenesulfonamide: The symmetry of the para-substitution results in a deceptively simple spectrum. The protons at C2/C6 are equivalent, as are the protons at C3/C5. This gives rise to two signals, each appearing as a doublet due to ortho-coupling, creating a characteristic AA'BB' pattern.[6][7]
-
Other Isomers: The lower symmetry of ortho and meta isomers leads to more complex spectra with four distinct signals, often with overlapping multiplets. Detailed analysis of the coupling constants is essential for unambiguous assignment.[15]
¹³C NMR Spectral Interpretation
The aromatic region for ¹³C NMR is typically between 110-160 ppm.[6] Proton-decoupled ¹³C spectra show a single peak for each unique carbon atom, making it a powerful tool for confirming isomerism.
Key Features and Predicted ¹³C Chemical Shifts (δ, ppm)
| Position | 2-Bromo Isomer | 3-Bromo Isomer | 4-Bromo Isomer |
| C-1 (C-S) | ~141 | ~143 | ~140 |
| C-2 | ~122 (Shielded by Br) | ~138 | ~129 |
| C-3 | ~135 | ~122 (Shielded by Br) | ~129 |
| C-4 | ~128 | ~131 | ~128 (Shielded by Br) |
| C-5 | ~132 | ~126 | ~129 |
| C-6 | ~128 | ~130 | ~129 |
-
Ipso-Carbons: The carbon directly attached to the sulfonamide group (C-1) is significantly deshielded and appears far downfield.[9] Conversely, the carbon attached to the bromine (C-Br) is strongly shielded due to the heavy atom effect and appears at a much higher field (lower ppm) than might be expected.[13] This is a key diagnostic feature.
-
Symmetry: As in ¹H NMR, the symmetry of the para-isomer results in fewer signals (four) compared to the ortho- and meta-isomers, which will each show six distinct signals for the aromatic carbons.[16]
-
DEPT Analysis: DEPT-90 and DEPT-135 experiments can be used to differentiate between quaternary carbons (C-S, C-Br), which will be absent or point in a different direction, and protonated carbons (CH), which will give positive signals.[17]
Experimental Protocols: A Self-Validating System
The integrity of NMR data is predicated on meticulous experimental technique. The following protocols are designed to ensure high-quality, reproducible results.
Sample Preparation
The causality behind this protocol is to ensure a homogeneous sample at an appropriate concentration, free of particulate matter that can degrade spectral quality.
-
Mass Measurement: Accurately weigh 5-10 mg of the brominated benzenesulfonamide for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for sulfonamides as it can help resolve the N-H proton signal.[18][19]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[20] Gently vortex or swirl to ensure complete dissolution.
-
Filtration: To remove any suspended impurities, filter the solution through a small plug of cotton wool or glass wool placed in a Pasteur pipette, directly into a clean NMR tube.[20]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Spectral Acquisition
These parameters represent a standard starting point for acquiring high-quality spectra for small organic molecules. They are chosen to balance signal-to-noise with experimental time.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[18]
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds. This delay allows for the protons to return to equilibrium between pulses, ensuring accurate integration.
-
Acquisition Time (AQ): 2-4 seconds.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').[18] This removes C-H coupling, simplifying the spectrum to single lines for each carbon.
-
Spectral Width (SW): A range of 0 to 200 ppm is appropriate.
-
Number of Scans (NS): This is highly dependent on sample concentration, but typically ranges from 256 to 1024 scans.
-
Relaxation Delay (D1): 2-5 seconds. Carbon nuclei relax more slowly than protons, requiring a longer delay for quantitative accuracy.
-
Acquisition Time (AQ): 1-2 seconds.
Caption: Standard workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of brominated benzenesulfonamides are rich with structural information. A systematic approach to interpretation, grounded in the fundamental principles of chemical shifts and coupling constants, allows for the confident elucidation of their structure. By recognizing the characteristic electronic influences of the sulfonamide and bromine substituents—in particular, the general deshielding from the EWG and the unique heavy atom shielding effect in ¹³C NMR—researchers can effectively distinguish between isomers and verify the integrity of their molecules. The robust protocols provided herein serve as a reliable foundation for acquiring high-quality data, an indispensable requirement for advancing drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azooptics.com [azooptics.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. znaturforsch.com [znaturforsch.com]
- 13. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-n-propylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-bromo-n-propylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the underlying mechanisms, this guide offers predictive insights for structural confirmation, impurity profiling, and metabolic studies involving this class of compounds. Methodologies are detailed to ensure scientific rigor and reproducibility, supported by authoritative citations and visual representations of fragmentation cascades.
Introduction
This compound belongs to the arylsulfonamide class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. Mass spectrometry (MS) is an indispensable tool for the structural characterization of such molecules. Understanding the specific fragmentation patterns is paramount for unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or forensic analysis. The presence of the bromine atom, the flexible n-propyl chain, and the sulfonamide linkage results in a rich and predictable fragmentation spectrum, which, when properly interpreted, can provide definitive structural information. This guide will explore these pathways in detail.
Core Fragmentation Principles
The fragmentation of this compound is governed by the intrinsic chemical properties of its functional groups under the energetic conditions of mass spectrometry. Key bond cleavages are initiated at the sulfonamide S-N and C-S bonds, the N-alkyl bond, and through rearrangements involving the aromatic ring.
-
Electron Ionization (EI): This high-energy technique typically generates a radical cation (M•+) and induces extensive fragmentation. The resulting spectrum is highly reproducible and provides a structural "fingerprint."
-
Electrospray Ionization (ESI): A softer ionization technique, ESI typically forms a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), often revealing information about the molecule's core structure through characteristic neutral losses.[1][2]
A critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity.[3] This provides a powerful diagnostic tool for tracking bromine-containing fragments.
Electron Ionization (EI-MS) Fragmentation Pathway
Under EI conditions, the this compound molecule will first form a molecular ion (M•+). The fragmentation cascade from this ion is complex and involves several competing pathways.
dot graph "EI_Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];
M [label="this compound\nM•+ (m/z 293/295)"]; F1 [label="Loss of •CH2CH3\n[M-29]+ (m/z 264/266)", fillcolor="#FBBC05"]; F2 [label="Loss of C3H7•\n[M-43]+ (m/z 250/252)", fillcolor="#FBBC05"]; F3 [label="Loss of C3H6 (Propene)\nMcLafferty Rearrangement\n[M-42]•+ (m/z 251/253)", fillcolor="#EA4335"]; F4 [label="Bromobenzenesulfonyl cation\n[Br-C6H4-SO2]+\n(m/z 219/221)", fillcolor="#34A853"]; F5 [label="Bromophenyl cation\n[Br-C6H4]+\n(m/z 155/157)", fillcolor="#34A853"]; F6 [label="Loss of SO2\nfrom F4", fillcolor="#EA4335"]; F7 [label="Tropylium-type ion\n[C7H6Br]+\n(m/z 169/171)", fillcolor="#4285F4"]; F8 [label="Benzyne radical cation\n[C6H4]•+\n(m/z 76)"];
M -> F1 [label=" α-cleavage"]; M -> F2 [label=" S-N cleavage"]; M -> F3 [label=" γ-H transfer"]; F2 -> F4 [label=" Rearrangement"]; F4 -> F5 [label=" -SO2"]; F5 -> F8 [label=" -Br•"]; M -> F7 [label=" Rearrangement & -SO2NH"]; } }
EI-MS Fragmentation Diagram Key Fragmentation Pathways in EI-MS:
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for N-alkyl compounds.[4] This results in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent ion at m/z 264/266 .
-
S-N Bond Cleavage: The sulfonamide S-N bond can cleave, leading to the loss of the entire n-propylamino radical (•NHC₃H₇) or, more commonly, the formation of the stable bromobenzenesulfonyl cation at m/z 219/221 .
-
McLafferty Rearrangement: A characteristic rearrangement for compounds with a sufficiently long alkyl chain involves the transfer of a gamma-hydrogen to the sulfonyl oxygen, followed by the elimination of a neutral alkene (propene).[3] This produces a radical cation at m/z 251/253 .
-
Formation of Bromophenyl Cation: The bromobenzenesulfonyl cation (m/z 219/221) readily loses sulfur dioxide (SO₂), a stable neutral molecule, to form the bromophenyl cation at m/z 155/157 .[5] This is often a very abundant ion.
-
Tropylium Ion Formation: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion.[6] While less direct for this structure, ions corresponding to a bromotropylium-type structure may be observed.
-
Loss of Bromine: The bromophenyl cation can subsequently lose a bromine radical to form a benzyne radical cation at m/z 76 .
Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway
In positive-mode ESI, the molecule is protonated, typically on the sulfonamide nitrogen, to form the [M+H]⁺ ion at m/z 294/296 . Tandem mass spectrometry (MS/MS) of this precursor ion reveals fragmentation driven by charge-initiated processes.
dot graph "ESI_Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF", color="#34A853"]; edge [fontname="Helvetica", color="#5F6368", fontcolor="#202124"];
M [label="Protonated Molecule\n[M+H]+ (m/z 294/296)"]; F1 [label="Loss of C3H6 (Propene)\n[M+H-42]+ (m/z 252/254)", fillcolor="#FBBC05"]; F2 [label="Loss of SO2\n[M+H-64]+ (m/z 230/232)", fillcolor="#EA4335"]; F3 [label="Bromobenzenium ion\n[Br-C6H5]+ (m/z 156/158)", fillcolor="#4285F4"]; F4 [label="Protonated Bromobenzenesulfonic acid\n[Br-C6H4-SO3H2]+\n(m/z 237/239)"];
M -> F1 [label=" Neutral Loss"]; M -> F2 [label=" Rearrangement & Elimination"]; F1 -> F3 [label=" -SO2NH2"]; M -> F4 [label=" S-N Cleavage & H-transfer"]; }
ESI-MS/MS Fragmentation Diagram Key Fragmentation Pathways in ESI-MS/MS:
-
Neutral Loss of Propene: The most common fragmentation pathway for protonated N-alkyl sulfonamides is the loss of the alkyl group as a neutral alkene. Here, the loss of propene (C₃H₆) results in the formation of the protonated 4-bromobenzenesulfonamide ion at m/z 252/254 .
-
Elimination of Sulfur Dioxide (SO₂): A unique rearrangement can occur in the gas phase, leading to the elimination of a neutral SO₂ molecule from the protonated precursor.[7][8] This fragmentation pathway is susceptible to substitutions on the aromatic ring and results in an ion at m/z 230/232 .[7][8] Electron-withdrawing groups, such as bromine, can promote this SO₂ extrusion.[7]
-
S-N Bond Cleavage: Dissociation of the protonated S-N bond can lead to the formation of an ion-neutral complex.[9][10] This can result in the formation of the protonated bromobenzenesulfonic acid ion at m/z 237/239 .
Summary of Key Fragments
The following table summarizes the most anticipated and diagnostic fragment ions for this compound.
| m/z (Isotopic Pair) | Proposed Ion Structure / Origin | Ionization Mode |
| 293 / 295 | Molecular Ion [M]•+ | EI |
| 294 / 296 | Protonated Molecule [M+H]⁺ | ESI |
| 264 / 266 | [M - C₂H₅]⁺ | EI |
| 252 / 254 | [M+H - C₃H₆]⁺ | ESI |
| 251 / 253 | [M - C₃H₆]•+ (McLafferty) | EI |
| 230 / 232 | [M+H - SO₂]⁺ | ESI |
| 219 / 221 | [BrC₆H₄SO₂]⁺ | EI |
| 155 / 157 | [BrC₆H₄]⁺ | EI |
| 76 | [C₆H₄]•+ | EI |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
A. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
B. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: Scan range m/z 100-400 to observe the protonated molecule [M+H]⁺ at m/z 294/296.
-
Tandem MS (MS/MS):
-
Precursor Ion: Select m/z 294.
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to observe the primary fragment ions (e.g., m/z 252, 230).
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally significant ions under both EI and ESI conditions. Key diagnostic features include the characteristic bromine isotopic pattern, cleavages at the S-N bond, α-cleavage of the N-propyl group, and rearrangements leading to the loss of propene and sulfur dioxide. By leveraging the principles and data outlined in this guide, researchers can confidently identify and characterize this and related sulfonamide compounds, accelerating research and development efforts.
References
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. aaqr.org [aaqr.org]
- 6. whitman.edu [whitman.edu]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Crystal structure and molecular geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of the three-dimensional structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, a sulfonylurea compound of interest in medicinal and materials chemistry. Sulfonylureas are a well-established class of drugs, primarily used as anti-diabetic agents, but also showing potential as herbicides and diuretic agents.[1][2][3] The introduction of a bromine atom onto the phenyl ring significantly influences the molecule's electronic properties and, consequently, its crystal packing and intermolecular interactions. Through a detailed examination of single-crystal X-ray diffraction data, this guide elucidates the precise molecular geometry, conformational state, and the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. Key findings indicate that the crystal packing is dominated by a robust network of N—H⋯O and C—H⋯O hydrogen bonds, which organize the molecules into infinite one-dimensional chains.[1][2][3] This structural information is critical for understanding its physicochemical properties and provides a foundational basis for the rational design of new therapeutic agents and crystalline materials.
Introduction: The Significance of Sulfonylurea Structures
The sulfonylurea moiety (R-SO₂NHCONH-R') is a cornerstone pharmacophore in medicinal chemistry. Compounds bearing this functional group have been extensively developed for the treatment of Type II diabetes by stimulating insulin secretion from pancreatic β-cells.[1] The biological activity of these compounds is intimately linked to their three-dimensional shape and their ability to form specific hydrogen bonds with protein targets.
The crystal structure of a molecule provides the most definitive depiction of its conformation and the non-covalent interactions it preferentially forms. In the case of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide (also known as bromopropamide), understanding its solid-state structure is paramount.[1] Halogenation, specifically bromination, is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The bromine atom can also participate in halogen bonding, a directional non-covalent interaction that can significantly influence crystal packing. Therefore, a detailed structural analysis offers insights into:
-
Molecular Conformation: The preferred spatial arrangement of the flexible propyl and carbamoyl groups relative to the rigid bromophenyl ring.
-
Intermolecular Interactions: The specific hydrogen bonds and other weak interactions that dictate how the molecules pack together.
-
Structure-Property Relationships: How the substitution of a bromine atom, compared to chlorine (as in chlorpropamide) or a methyl group (as in tolbutamide), affects the overall crystal architecture.[1][2]
This guide synthesizes the experimental data to present a holistic view of the compound's structural chemistry, providing a valuable resource for researchers in crystallography, medicinal chemistry, and pharmaceutical sciences.
Synthesis and Crystallization
The synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide was achieved through a novel and atom-efficient methodology.[2] This approach involves the in situ generation of n-propylisocyanate from n-propylcarbamic chloride, which is then directly captured by 4-bromobenzenesulfonamide. The use of potassium carbonate as a base and refluxing toluene as the solvent facilitates this reaction.[2] This method is advantageous over traditional routes that proceed via carbamate or carbonate intermediates, offering a more streamlined process.[2]
High-quality single crystals, suitable for X-ray diffraction, were obtained by slow evaporation. The synthesized powder was dissolved in methanol to create a supersaturated solution, which was then allowed to evaporate slowly at room temperature over several days, yielding large, well-defined single crystals.[2]
Experimental Workflow: Synthesis and Crystallization
Caption: Workflow for the synthesis and single-crystal growth.
Molecular Geometry and Conformation
Single-crystal X-ray diffraction analysis reveals that 4-bromo-N-(propylcarbamoyl)benzenesulfonamide crystallizes in the centrosymmetric monoclinic space group C2/c.[1][2][3] The asymmetric unit contains a single molecule. The overall molecular structure adopts a distinct "L-shaped" conformation, which is a characteristic feature of related sulfonylureas like chlorpropamide.[1][2]
The brominated phenyl ring is nearly perpendicular to the sulfonyl urea n-propyl group, with the C4—S1—N1 angle being 105.65 (11)°.[1][2] The propyl chain itself adopts a stable, fully extended trans conformation.[2]
Key bond lengths and angles are within the expected ranges for similar structures.[2] Notably, the Br1—C1 bond length is 1.887 (2) Å, consistent with other bromophenyl-containing compounds.[1][2] The C1—C2 bond length of 1.363 (4) Å is the shortest within the phenyl ring, an effect attributed to the electron-withdrawing inductive effect of the bromine atom.[1][2]
Caption: Schematic of the molecular structure of the title compound.
Supramolecular Assembly and Crystal Packing
The crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is primarily governed by a network of hydrogen bonds, resulting in a highly ordered and stable crystalline lattice.[1]
Hydrogen Bonding Interactions
The dominant intermolecular force is the classical hydrogen bond involving the sulfonylurea moiety. Specifically, intermolecular N—H⋯O hydrogen bonds link adjacent molecules into infinite chains that propagate along the b-axis direction of the unit cell.[1][2]
The key interactions are:
-
N1—H1⋯O3: A strong hydrogen bond where the sulfonamide proton (H1) interacts with the carbonyl oxygen (O3) of a neighboring molecule. The H1⋯O3 distance is 1.94 Å.[1][2]
-
N2—H2⋯O2: A weaker interaction where the urea proton (H2) interacts with a sulfonyl oxygen (O2) of another molecule, with an H2⋯O2 distance of 2.24 Å.[1]
Additionally, weaker C—H⋯O interactions contribute to the overall packing stability.[1] These intricate hydrogen-bonding patterns are confirmed by Hirshfeld surface analysis, which shows these interactions as prominent features on the molecular surface.[1][2]
Table 1: Hydrogen Bond Geometry
| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |
| N1—H1⋯O3 | 0.86 | 1.94 | 2.791 (3) | 172 |
| N2—H2⋯O2 | 0.86 | 2.24 | 2.998 (3) | 147 |
| N2—H2⋯O3 | 0.86 | 2.64 | 3.351 (3) | 141 |
| Data sourced from Bookwala et al. (2022).[1] |
Phenyl Ring Stacking
Beyond hydrogen bonding, the crystal structure exhibits stacking of the bromophenyl rings. The molecules are arranged such that the phenyl rings of adjacent molecules are stacked in an anti-parallel fashion. The centroid-to-centroid distance between these stacked rings is 4.213 Å, indicating the presence of π-π interactions that further stabilize the crystal lattice.[1][2][4]
Crystal Packing Diagram Logic
Caption: Logical representation of key intermolecular interactions.
Crystallographic Data
The structure was determined using single-crystal X-ray diffraction at a temperature of 296 K.
Table 2: Crystal Data and Structure Refinement
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃BrN₂O₃S |
| Formula Weight | 321.19 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.181 (3) |
| b (Å) | 5.2536 (7) |
| c (Å) | 22.844 (3) |
| β (°) | 100.254 (4) |
| Volume (ų) | 2619.3 (6) |
| Z (molecules/unit cell) | 8 |
| Density (calculated, g/cm³) | 1.626 |
| Data sourced from Bookwala et al. (2022).[1][2] |
Conclusion
The solid-state structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide has been unequivocally determined by single-crystal X-ray diffraction. The molecule adopts a characteristic L-shaped conformation, similar to its structural analogues chlorpropamide and tolbutamide. The crystal packing is dominated by a robust and directional network of intermolecular N—H⋯O hydrogen bonds, which assemble the molecules into infinite one-dimensional chains. These chains are further stabilized by weaker C—H⋯O and anti-parallel π-π stacking interactions between the bromophenyl rings. The detailed structural insights presented in this guide are fundamental to understanding the physicochemical properties of this compound and provide a critical framework for the future design of sulfonylurea derivatives with tailored solid-state properties and biological activities.
References
A Technical Guide to 4-Bromo-n-propylbenzenesulfonamide: A Prospective Carbonic Anhydrase Inhibitor
Abstract
This technical guide provides a comprehensive exploration of 4-Bromo-n-propylbenzenesulfonamide as a potential inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are a family of ubiquitous metalloenzymes critical to numerous physiological processes, and their inhibition has led to therapies for glaucoma, epilepsy, and cancer.[1][2] This document delineates the scientific rationale for investigating benzenesulfonamide derivatives, details the synthetic pathway for this compound, proposes its mechanism of inhibitory action, and provides robust, field-proven protocols for its evaluation. By integrating chemical synthesis, biochemical assays, and structure-activity relationship (SAR) analysis, we present a complete framework for researchers and drug development professionals investigating novel CA inhibitors.
The Rationale: Carbonic Anhydrases as Therapeutic Targets
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] This fundamental reaction is crucial for maintaining acid-base balance, respiration, CO₂ transport, and electrolyte secretion.[3][4]
In mammals, at least 16 different CA isoforms have been identified, each with distinct tissue distribution and cellular localization.[1][5][6] They can be broadly categorized as:
-
Cytosolic: CA I, CA II, CA III, CA VII
-
Membrane-bound: CA IV, CA IX, CA XII, CA XIV
-
Mitochondrial: CA VA, CA VB
-
Secreted: CA VI
The varied roles and locations of these isoforms mean that their dysregulation is implicated in numerous pathologies. For instance, overexpression of CA II is linked to glaucoma, while the tumor-associated isoforms CA IX and CA XII are markers of hypoxia and contribute to the acidic microenvironment of solid tumors, promoting cancer progression.[2][7][8] This makes isoform-specific CA inhibitors highly sought-after therapeutic agents.
The primary aromatic sulfonamide moiety (Ar-SO₂NH₂) is the quintessential pharmacophore for CA inhibition.[5] Its mechanism of action is well-established: the deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[9][10] Modern drug design leverages a "tail approach," where modifications to the molecule extending away from the zinc-binding sulfonamide group create specific interactions with amino acid residues lining the active site cavity, thereby conferring isoform selectivity.[9][11][12]
This guide focuses on this compound, a compound designed to explore these structure-activity principles. The 4-bromophenyl ring provides a rigid scaffold with specific electronic properties, while the N-propyl "tail" is intended to probe hydrophobic pockets within the active site.
Synthesis of this compound
The synthesis of the target compound is a straightforward, two-step process commencing from commercially available starting materials. The core of the synthesis involves the formation of a reactive sulfonyl chloride intermediate, followed by a nucleophilic substitution with the desired amine.
Synthetic Workflow
The logical flow of the synthesis is depicted below, starting with the formation of the key intermediate, 4-bromobenzenesulfonyl chloride, followed by its reaction with n-propylamine.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This procedure details the conversion of 4-bromobenzenesulfonic acid to its corresponding sulfonyl chloride, a highly reactive electrophile.[13]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzenesulfonic acid (1 equivalent).
-
Reagent Addition: Under a fume hood, slowly add thionyl chloride (SOCl₂) (3 equivalents) to the flask at room temperature.
-
Reaction: Gently heat the mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).
-
Workup: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude 4-bromobenzenesulfonyl chloride, a solid at room temperature, can be purified by recrystallization from a suitable solvent like hexane to yield a white crystalline product.[14][15]
Step 2: Synthesis of this compound
This step involves the reaction of the sulfonyl chloride intermediate with n-propylamine to form the target sulfonamide.[13][16]
-
Setup: Dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0°C.
-
Reagent Addition: Slowly add n-propylamine (1.2 equivalents) dropwise to the stirred solution. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 1M HCl (aq) to neutralize excess pyridine and amine. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Proposed Mechanism of Carbonic Anhydrase Inhibition
The inhibitory activity of this compound is predicated on the well-understood binding mode of sulfonamides in the CA active site. The key interactions are hypothesized as follows:
-
Zinc Coordination: The sulfonamide nitrogen atom (N-H) will coordinate directly with the catalytic Zn²⁺ ion, which is the cornerstone of inhibition for this class of compounds.[10]
-
Hydrogen Bonding: The sulfonyl oxygens will form crucial hydrogen bonds with the side chain of residue Thr199, further anchoring the inhibitor in the active site.
-
Hydrophobic Interactions: The bromophenyl ring and the n-propyl "tail" are positioned to interact with distinct regions of the active site. The phenyl ring can engage with a hydrophobic pocket defined by residues like Phe131, Leu198, and Pro202.[10] The n-propyl group can extend into another hydrophobic region, and the nature of this interaction is a key determinant of isoform selectivity.[11] The bromine atom may participate in halogen bonding or other hydrophobic contacts.
Caption: Proposed binding of the inhibitor in the CA active site.
Experimental Evaluation of Inhibitory Potency
To validate the potential of this compound, a systematic in vitro evaluation is required. The following colorimetric assay is a standard, robust method for determining inhibitory constants against various CA isoforms.
In Vitro CA Inhibition Assay: p-Nitrophenyl Acetate (p-NPA) Hydrolysis
This assay leverages the esterase activity of carbonic anhydrase to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product, p-nitrophenol (p-NP), which can be monitored spectrophotometrically at 405 nm.[17][18] The rate of p-NP formation is proportional to CA activity, and a decrease in this rate indicates inhibition.[17]
Assay Workflow
Caption: Workflow for the p-NPA based CA inhibition assay.
Detailed Assay Protocol
Materials:
-
Enzymes: Purified human CA isoforms (e.g., hCA I, II, IX, XII).
-
Buffer: 50 mM Tris-HCl, pH 7.5.[17]
-
Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in DMSO or acetonitrile.[17]
-
Test Compound: this compound, prepared as a stock solution in DMSO and serially diluted.
-
Positive Control: Acetazolamide (AAZ), a known potent CA inhibitor.[19]
-
Equipment: 96-well clear flat-bottom microplate, multichannel pipettes, microplate reader.
Procedure:
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Enzyme Control (Max Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Enzyme Solution.
-
Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Enzyme Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of AAZ dilution + 20 µL CA Enzyme Solution.
-
-
Pre-incubation: Add the buffer, DMSO/inhibitor, and enzyme solution to the appropriate wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes.[17]
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The inhibitory potency (Kᵢ) of this compound should be evaluated against key CA isoforms and compared with the standard inhibitor, Acetazolamide. The hypothetical data below illustrates a potential outcome for this compound, designed to show moderate potency and some selectivity towards the tumor-associated isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| This compound | 155 | 68 | 42 | 35 |
Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally. AAZ data is representative of literature values.[21]
SAR Insights:
-
Potency vs. hCA II: The N-propyl substitution results in a secondary sulfonamide. While primary sulfonamides are classic noncompetitive inhibitors, N-substituted variants can act as competitive inhibitors, which may explain the moderate potency against the highly active hCA II compared to AAZ.[22]
-
Selectivity for CA IX/XII: The observed (hypothetical) improved or comparable activity against the tumor-associated isoforms CA IX and XII relative to the cytosolic isoforms (I and II) suggests that the 4-bromo-n-propyl "tail" makes favorable hydrophobic or van der Waals interactions within the unique active site topographies of these enzymes.[23][24] The active sites of CA IX and XII are known to accommodate bulkier substituents.
-
Role of the 4-Bromo Group: The electron-withdrawing nature of the bromine at the para-position can influence the acidity of the sulfonamide proton, which is known to affect binding affinity.[25] Furthermore, it provides a site for potential halogen bonding with residues in the active site.
Conclusion and Future Directions
This guide establishes this compound as a compound of significant interest for carbonic anhydrase inhibition. Its rational design, straightforward synthesis, and plausible mechanism of action make it a valuable probe for exploring the structure-activity relationships of benzenesulfonamide-based inhibitors.
The outlined experimental protocols provide a clear path for validating its inhibitory profile. Based on the anticipated results, future research should focus on:
-
X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to a target CA isoform (e.g., hCA II or IX) would provide definitive evidence of its binding mode and rationalize its potency and selectivity.
-
Lead Optimization: A medicinal chemistry campaign should be initiated to synthesize analogues. Modifications could include:
-
In Vivo Evaluation: Promising candidates with high in vitro potency and selectivity should be advanced to cellular and animal models to assess their therapeutic efficacy for relevant conditions like cancer or glaucoma.
By pursuing these directions, the foundational work on this compound can be leveraged to develop novel, isoform-selective carbonic anhydrase inhibitors with significant therapeutic potential.
References
- 1. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 4. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbonic anhydrase inhibitors drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 14. 4-Bromobenzenesulfonyl chloride Brosyl chloride [sigmaaldrich.com]
- 15. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 4-bromo-N-cyclopropylbenzenesulfonamide | C9H10BrNO2S | CID 744748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. 1984-27-6|4-Bromo-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Herbicidal Properties of N-Propylbenzenesulfonamide Derivatives
Introduction: The Quest for Selective and Efficient Weed Management
Effective weed control is a cornerstone of modern agriculture and land management, crucial for ensuring crop yield, maintaining biodiversity, and managing infrastructure. The benzenesulfonamide scaffold has long been a subject of intense research in agrochemical discovery, yielding compounds with a wide array of biological activities. Within this broad class, N-alkylbenzenesulfonamide derivatives have emerged as a particularly promising group of herbicides. This guide focuses specifically on N-propylbenzenesulfonamide derivatives, exploring their synthesis, potent herbicidal mechanism, structure-activity relationships, and the rigorous experimental protocols required for their evaluation. As we delve into the technical intricacies of these compounds, we will illuminate the scientific rationale that drives the development of next-generation herbicides, balancing efficacy with environmental stewardship.
Part 1: The Molecular Mechanism of Action - Inhibition of Acetolactate Synthase (ALS)
The herbicidal efficacy of N-propylbenzenesulfonamide derivatives, like other sulfonylurea and imidazolinone herbicides, stems from their potent and specific inhibition of a key plant enzyme: Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][2][3] This enzyme is pivotal for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine.[4]
1.1 The Causality of Inhibition
Plants, unlike animals, must synthesize these amino acids de novo. The sulfonamide moiety of the herbicide acts as a transition-state analog, binding to a specific site on the ALS enzyme.[4][5] This binding is non-covalent but highly specific, effectively blocking the enzyme's active site and preventing its natural substrates from binding. The consequence is a rapid and critical depletion of the branched-chain amino acid pool within the plant.
1.2 Downstream Effects and Plant Demise
Without an adequate supply of valine, leucine, and isoleucine, protein synthesis grinds to a halt. This cessation of protein production is most pronounced in the plant's meristematic tissues (growing points), where cell division and growth are most active.[2] The observable symptoms, though slow to appear (typically 7-14 days), are a direct result of this systemic starvation:
-
Growth Cessation: The plant stops growing almost immediately after application.
-
Chlorosis: The new growth, particularly at the shoot tips, turns yellow due to the lack of essential proteins and subsequent disruption of chlorophyll synthesis.[6]
-
Necrosis: Following chlorosis, the affected tissues die, leading to the eventual death of the plant.[4]
-
Root System Inhibition: The development of roots, especially lateral roots, is severely stunted.
The high efficacy and low application rates of ALS inhibitors are a direct consequence of targeting an enzyme that is central to plant survival but absent in mammals, contributing to their favorable toxicological profile.[1][2]
Figure 1: Mechanism of action of N-propylbenzenesulfonamide derivatives.
Part 2: Synthesis and Structure-Activity Relationship (SAR)
The herbicidal potency of N-propylbenzenesulfonamide derivatives is not static; it is highly dependent on the chemical substituents on both the benzene ring and the sulfonamide nitrogen. Understanding these structure-activity relationships (SAR) is paramount for optimizing efficacy and selectivity.
2.1 General Synthesis Pathway
The synthesis of N-propylbenzenesulfonamide derivatives is typically a straightforward two-step process rooted in classical organic chemistry. The choice of starting materials is dictated by the desired substitution pattern on the final molecule.
Protocol 1: Representative Synthesis of a Substituted N-Propylbenzenesulfonamide
-
Step 1: Sulfonylation of the Aromatic Ring.
-
A substituted benzene is reacted with chlorosulfonic acid (ClSO₃H) at a controlled temperature (typically 0-5°C) to introduce the sulfonyl chloride group (-SO₂Cl). The nature and position of the substituent on the benzene ring (e.g., electron-withdrawing groups like halogens or electron-donating groups like alkyls) are critical for modulating the electronic properties and, consequently, the herbicidal activity of the final compound.[7]
-
-
Step 2: Amination of the Sulfonyl Chloride.
-
The resulting benzenesulfonyl chloride is then reacted with n-propylamine (CH₃CH₂CH₂NH₂) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This reaction forms the N-propylbenzenesulfonamide linkage.
-
The reaction mixture is typically stirred at room temperature, and the product is isolated via extraction and purified by recrystallization or column chromatography.
-
2.2 Key Structure-Activity Relationships
Field-proven insights have demonstrated that minor molecular modifications can lead to significant changes in herbicidal activity.
-
The N-Propyl Group: Studies have indicated that for certain classes of N-alkyl sulfonamides, an alkyl group containing three carbon atoms (propyl) can be optimal for herbicidal activity against specific weed species.
-
Benzene Ring Substituents:
-
Position: The position of substituents on the benzene ring is crucial. Ortho- and para-substitutions often yield higher activity than meta-substitutions.
-
Electronic Effects: Electron-withdrawing groups (e.g., Cl, CF₃, CN) on the benzene ring generally enhance herbicidal activity. This is likely due to their influence on the electronic environment of the sulfonamide group, which can affect its binding affinity to the ALS enzyme.[8]
-
Steric Effects: Bulky substituents can either enhance or decrease activity. A larger group might improve binding through favorable van der Waals interactions within the enzyme's binding pocket, or it could sterically hinder the molecule from adopting the correct conformation for binding.
-
Table 1: Herbicidal Activity of Exemplary N-Propylbenzenesulfonamide Analogs
| Compound ID | Benzene Ring Substituent | Application Rate (g/ha) | % Inhibition of Echinochloa crus-galli (Barnyardgrass) | % Inhibition of Abutilon theophrasti (Velvetleaf) |
| NPBS-01 | 4-Chloro | 50 | 92% | 85% |
| NPBS-02 | 4-Methyl | 50 | 75% | 68% |
| NPBS-03 | 2,4-Dichloro | 50 | 98% | 91% |
| NPBS-04 | Unsubstituted | 50 | 60% | 55% |
| NPBS-05 | 4-Trifluoromethyl | 50 | 95% | 93% |
Note: Data is representative and compiled from various studies on benzenesulfonamide herbicides.[7]
Part 3: Experimental Evaluation of Herbicidal Activity
Rigorous and standardized bioassays are essential to quantify the herbicidal efficacy of new chemical entities. The following protocols describe self-validating systems for pre-emergence and post-emergence testing, ensuring reliable and reproducible data.
Figure 2: General experimental workflow for herbicidal activity screening.
Protocol 2: Pre-Emergence Herbicidal Assay
This assay evaluates the compound's ability to inhibit weed growth before the seedlings emerge from the soil.
-
Preparation: Fill pots or trays with a standardized potting mix. Sow seeds of target weed species (e.g., Echinochloa crus-galli, Abutilon theophrasti) at a consistent depth.
-
Compound Application: Prepare stock solutions of the N-propylbenzenesulfonamide derivatives in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100, 200 g/ha). Apply the solutions uniformly to the soil surface using a calibrated laboratory sprayer. A "vehicle control" (solvent + surfactant only) and an untreated control must be included.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C day/18°C night, 14-hour photoperiod, 60-70% relative humidity). Water as needed.
-
Data Collection: After 21-28 days, assess the results by counting the number of emerged, healthy plants and measuring the fresh or dry weight of the surviving biomass. Calculate the percent inhibition relative to the untreated control.
Protocol 3: Post-Emergence Herbicidal Assay
This assay assesses the compound's effectiveness on established weeds.
-
Plant Preparation: Sow weed seeds as described above and allow them to grow to the 2-4 true leaf stage.
-
Compound Application: Prepare and dilute the test compounds as in the pre-emergence assay. Apply the solutions as a foliar spray to the seedlings, ensuring uniform coverage. Include vehicle and untreated controls.
-
Incubation: Return the treated plants to the controlled environment. Avoid watering over the foliage for the first 24 hours to allow for absorption.
-
Data Collection: At 14 and 21 days after treatment, visually assess the percentage of plant injury (chlorosis, necrosis, stunting) using a 0-100% scale, where 0% is no effect and 100% is complete plant death. Harvest the above-ground biomass and measure the fresh or dry weight to quantify growth reduction compared to the untreated control.
Conclusion
N-propylbenzenesulfonamide derivatives represent a potent class of herbicides that function through the well-characterized inhibition of the ALS enzyme. Their efficacy is finely tunable through synthetic modification of the benzenesulfonamide scaffold, allowing for the optimization of activity against target weed species. The robust experimental protocols outlined herein provide a clear and reliable framework for the discovery and development of new active ingredients. As the agricultural industry continues to face challenges from herbicide-resistant weeds, the exploration of novel chemical spaces, such as the derivatives discussed in this guide, remains a critical endeavor for ensuring global food security and sustainable land management.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. wssa.net [wssa.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 7. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of N-substituted Benzenesulfonamides for Drug Development Professionals
Introduction: The Critical Role of Physicochemical Properties in the Benzenesulfonamide Drug Discovery Cascade
N-substituted benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1][2] The journey of a benzenesulfonamide candidate from a promising hit to a marketable drug is intricately governed by its physicochemical properties. These characteristics—solubility, lipophilicity, acidity (pKa), and solid-state structure—dictate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately, its clinical efficacy and safety.[3][4]
This guide provides an in-depth exploration of these critical physicochemical attributes for researchers, scientists, and drug development professionals. Moving beyond a mere listing of parameters, we will delve into the causal relationships between molecular structure and physical properties, offering field-proven insights into their measurement and modulation. Our focus is on empowering the reader to make informed decisions in the design and optimization of N-substituted benzenesulfonamide drug candidates.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a paramount property, as a drug must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[5] Benzenesulfonamides, with their often hydrophobic benzene ring, can exhibit poor water solubility, posing a significant challenge in drug development.[6]
Factors Influencing the Solubility of N-substituted Benzenesulfonamides
The solubility of these compounds is a delicate balance of intermolecular forces between the solute and the solvent. The hydrophobic nature of the benzene ring generally disfavors interaction with water. However, the polar sulfonamide group (-SO₂NH-) and any N-substituents can engage in hydrogen bonding with water, enhancing solubility. The overall solubility is therefore a function of the interplay between these opposing structural features. Furthermore, the crystal lattice energy of the solid form plays a crucial role; a more stable crystal structure will require more energy to break apart, resulting in lower solubility.
Experimental Determination of Aqueous Solubility
A reliable determination of aqueous solubility is fundamental in early drug discovery. While several methods exist, the shake-flask method remains the gold standard for determining thermodynamic solubility.[7]
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination
-
Preparation: A supersaturated solution of the N-substituted benzenesulfonamide is prepared in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The solution is agitated in a sealed container at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium between the dissolved and solid drug is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved drug during this step.
-
Quantification: The concentration of the benzenesulfonamide in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The solid phase should be analyzed (e.g., by X-ray powder diffraction) to ensure that no phase transformation has occurred during the experiment.
Causality Insight: The choice of buffer and temperature is critical as it mimics physiological conditions, providing a more predictive measure of in vivo solubility. The extended equilibration time is necessary to overcome the kinetic barriers of dissolution and reach a true thermodynamic equilibrium.
Strategies for Solubility Enhancement
For benzenesulfonamides with suboptimal solubility, several strategies can be employed:
-
Salt Formation: For acidic or basic compounds, forming a salt can dramatically increase aqueous solubility.
-
Introduction of Polar Functional Groups: Judicious placement of polar groups (e.g., hydroxyl, amino) on the aromatic ring or the N-substituent can enhance hydrogen bonding with water.
-
Co-solvents and Formulation Approaches: The use of co-solvents or advanced formulation techniques like solid dispersions can improve the solubility of poorly soluble compounds.[8]
Lipophilicity: Navigating the Biological Barriers
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD) between n-octanol and water.[9] For N-substituted benzenesulfonamides, achieving an optimal lipophilicity is a balancing act; sufficient lipophilicity is required for membrane permeation, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[10]
Structure-Lipophilicity Relationships
The lipophilicity of N-substituted benzenesulfonamides is primarily influenced by the nature of the substituents on the benzene ring and the nitrogen atom of the sulfonamide group.[10] Aromatic and aliphatic substituents increase lipophilicity, while polar functional groups decrease it. The "tail approach," which involves modifying substituents appended to the core scaffold, is a common strategy to modulate lipophilicity and achieve desired isoform specificity in enzyme inhibitors.[11]
Experimental Determination of Lipophilicity
The shake-flask method is the traditional and most reliable technique for determining logP/logD values.[12][13]
Experimental Protocol: Shake-Flask logD Determination
-
Phase Preparation: n-Octanol and a relevant aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the N-substituted benzenesulfonamide is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a volumetric ratio that ensures accurate quantification in both phases.
-
Equilibration: The mixture is gently agitated for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Self-Validation Check: To ensure accuracy, the experiment should be performed in triplicate. The sum of the amount of compound recovered from both phases should be close to the initial amount added, indicating no significant loss of compound due to adsorption or degradation.
Acidity (pKa): The Driver of Ionization and Interaction
The sulfonamide moiety in N-substituted benzenesulfonamides is weakly acidic, and its pKa value determines the extent of ionization at a given pH.[14] This is of paramount importance as the ionization state of a drug affects its solubility, permeability, and ability to interact with its biological target. For instance, many sulfonamide-based enzyme inhibitors bind to their target in the deprotonated (anionic) form.[15]
Structural Influences on pKa
The pKa of the sulfonamide proton is influenced by the electronic properties of the substituents on the benzene ring and the N-substituent. Electron-withdrawing groups on the aromatic ring will stabilize the resulting anion upon deprotonation, leading to a lower pKa (stronger acid). Conversely, electron-donating groups will have the opposite effect. The nature of the N-substituent also plays a significant role.
Table 1: Representative pKa Values of N-substituted Benzenesulfonamides
| Compound | N-Substituent | pKa |
| Sulfanilamide | -H | ~10.4 |
| Sulfacetamide | -COCH₃ | ~5.4 |
| Sulfadiazine | 2-pyrimidinyl | ~6.5 |
| Sulfamethoxazole | 5-methyl-3-isoxazolyl | ~6.1 |
Note: These are approximate values and can vary depending on the experimental conditions.
Experimental Determination of pKa
Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][16]
Experimental Protocol: Potentiometric pKa Determination
-
Sample Preparation: A precise amount of the N-substituted benzenesulfonamide is dissolved in a suitable solvent, often a co-solvent mixture (e.g., methanol-water) for poorly water-soluble compounds.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is generated. The pKa can be determined from the inflection point of this curve, often by analyzing the first or second derivative of the curve.[16]
-
Co-solvent Correction: If a co-solvent is used, the apparent pKa (pₐKₐ) is determined, and a correction must be applied to extrapolate to the aqueous pKa value.
Expertise-Driven Rationale: The use of a co-solvent is a practical necessity for many drug candidates. However, it is crucial to understand that this alters the dielectric constant of the medium and can affect the pKa. Therefore, performing titrations at several co-solvent concentrations and extrapolating to 0% co-solvent provides a more accurate estimation of the aqueous pKa.
Caption: Ionization equilibrium of an N-substituted benzenesulfonamide.
Crystal Structure: The Solid-State Blueprint
The three-dimensional arrangement of molecules in the solid state, or crystal structure, has a profound impact on the physicochemical properties of a drug, including its solubility, dissolution rate, and stability. N-substituted benzenesulfonamides can exist in different crystalline forms (polymorphs) or as solvates/hydrates, each with unique properties.[17]
The Importance of Solid-State Characterization
Understanding the crystal structure is crucial for:
-
Polymorph Screening: Identifying the most stable crystalline form to ensure consistent product quality and performance.
-
Structure-Property Correlation: Elucidating how intermolecular interactions in the crystal lattice influence macroscopic properties.
-
Rational Drug Design: Crystal structures of benzenesulfonamides co-crystallized with their target proteins provide invaluable information for structure-based drug design.[18][19][20][21][22]
Experimental Determination of Crystal Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal lattice.[23][24]
Experimental Workflow: Single-Crystal X-ray Diffraction
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Pyrazolo[4,3-e][1,2,4]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations [mdpi.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. jmpas.com [jmpas.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. asianpubs.org [asianpubs.org]
- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. par.nsf.gov [par.nsf.gov]
- 24. benchchem.com [benchchem.com]
In Silico Modeling of 4-Bromo-N-propylbenzenesulfonamide Receptor Binding: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of the binding of 4-Bromo-N-propylbenzenesulfonamide to a representative receptor. In the absence of a specific, experimentally validated receptor for this compound, we have selected human Carbonic Anhydrase II (CA II) as a plausible and well-characterized target. The rationale for this choice is grounded in the extensive literature demonstrating that the benzenesulfonamide scaffold is a classic hallmark of carbonic anhydrase inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for a robust in silico analysis pipeline. This pipeline encompasses target selection and preparation, ligand preparation, molecular docking, and molecular dynamics simulations, with a strong emphasis on the scientific reasoning behind each experimental choice and the self-validating nature of the described protocols.
Introduction: The Rationale for In Silico Analysis and Target Selection
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, significantly reducing the time and resources required to identify and optimize novel therapeutic candidates.[4] In silico techniques, such as molecular docking and molecular dynamics, allow for the rapid screening of virtual compound libraries and provide detailed insights into the molecular interactions that govern ligand-receptor binding.[4]
The subject of this guide, this compound, is a member of the sulfonamide class of compounds. While a specific biological target for this exact molecule is not extensively documented, the sulfonamide functional group is a well-established zinc-binding group in a multitude of enzyme inhibitors.[1][2] Notably, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes.[1][2][5] Therefore, for the purpose of this technical guide, we will model the binding of this compound to human Carbonic Anhydrase II (CA II), a ubiquitous and well-characterized isoform. This provides a scientifically sound basis for demonstrating a comprehensive in silico workflow.
The In Silico Modeling Workflow: A Conceptual Overview
The in silico analysis of ligand-receptor binding is a multi-step process that begins with the preparation of both the ligand and the receptor, followed by computational simulations to predict the binding mode and affinity, and culminating in a detailed analysis of the interaction.
Caption: A high-level overview of the in silico modeling workflow.
Part I: Ligand and Receptor Preparation
The accuracy of any in silico modeling study is fundamentally dependent on the quality of the initial structures of the ligand and the receptor.
Ligand Preparation
The three-dimensional structure of this compound will be obtained and prepared for docking.
Experimental Protocol:
-
Obtain Ligand Structure: The 2D structure of this compound can be retrieved from the PubChem database (CID: 744748).[6]
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software such as ChemDraw or an online tool.
-
Energy Minimization: The 3D structure of the ligand should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94. This step is crucial for removing any steric clashes or unfavorable geometries.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. Gasteiger charges are a commonly used and effective method for this purpose.
-
File Format Conversion: Save the prepared ligand structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
Receptor Preparation
For this study, we will use the crystal structure of human Carbonic Anhydrase II.
Experimental Protocol:
-
Obtain Receptor Structure: Download the crystal structure of human Carbonic Anhydrase II from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1CA2, which is a high-resolution structure of the native enzyme.
-
Pre-processing:
-
Remove Water Molecules: Water molecules are typically removed from the PDB file, unless specific water molecules are known to be critical for ligand binding, in which case they can be retained.
-
Remove Co-crystallized Ligands and Ions: Remove any existing ligands or ions from the crystal structure to create an empty binding site for docking. The catalytic zinc ion in the active site of CA II must be retained.
-
-
Add Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. The protonation states of ionizable residues (e.g., Histidine) at a physiological pH (around 7.4) should be carefully considered and assigned.
-
Assign Charges: Assign partial charges to the protein atoms.
-
File Format Conversion: Save the prepared receptor structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).
Part II: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is instrumental in predicting the binding mode and estimating the binding affinity.
Docking Workflow
Caption: A schematic of the molecular docking workflow.
Experimental Protocol (using AutoDock Vina as an example):
-
Grid Box Definition: Define a grid box that encompasses the active site of CA II. The grid box should be large enough to allow the ligand to move freely within the binding pocket. The catalytic zinc ion should be centered within this grid.
-
Docking Execution: Run the docking simulation using the prepared ligand and receptor files and the defined grid box. AutoDock Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Analysis of Results:
-
Binding Affinity: The docking score provides an estimation of the binding free energy. More negative values indicate a stronger predicted binding affinity.
-
Binding Pose: Visualize the top-ranked docking poses in a molecular visualization program (e.g., PyMOL, VMD). Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
-
Interpreting Docking Results
The sulfonamide group of this compound is expected to coordinate with the zinc ion in the active site of CA II, a characteristic interaction for sulfonamide-based CA inhibitors.[2] The analysis should focus on identifying key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex.
| Interaction Type | Potential Interacting Residues in CA II |
| Zinc Coordination | His94, His96, His119 |
| Hydrogen Bonding | Thr199, Thr200 |
| Hydrophobic Interactions | Val121, Val143, Leu198 |
Table 1: Potential key interactions between a benzenesulfonamide inhibitor and the active site of human Carbonic Anhydrase II.
Part III: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[1] MD simulations are computationally intensive but provide invaluable insights into the flexibility of the ligand and receptor and the energetic landscape of the binding event.[1]
Molecular Dynamics Workflow
Caption: The workflow for a typical molecular dynamics simulation.
Experimental Protocol (using GROMACS as an example):
-
System Setup:
-
Initial Complex: Use the best-ranked pose from the molecular docking as the starting structure for the MD simulation.
-
Solvation: Place the ligand-receptor complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration:
-
NVT Ensemble (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature of the system.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): Further equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow for the system to explore its conformational space.
-
Trajectory Analysis: Analyze the trajectory from the production MD run to assess the stability of the complex and the nature of the interactions. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.
-
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound binding to a representative receptor, human Carbonic Anhydrase II. By following the detailed protocols for ligand and receptor preparation, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential binding mode, affinity, and stability of this ligand-receptor complex. The principles and methodologies described herein are broadly applicable to the in silico analysis of other small molecule-protein interactions, serving as a foundational guide for computational drug discovery efforts.
References
- 1. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-bromo-N-cyclopropylbenzenesulfonamide | C9H10BrNO2S | CID 744748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-n-propylbenzenesulfonamide
Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of 4-bromo-n-propylbenzenesulfonamide, a representative N-alkyl sulfonamide. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anti-cancer properties.[1] This guide details a robust two-step synthetic pathway, commencing with the chlorosulfonation of bromobenzene to yield the key intermediate, 4-bromobenzenesulfonyl chloride, followed by its reaction with n-propylamine. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural checklist but a causal explanation for each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Overview: The Synthetic Pathway
The synthesis of this compound is most efficiently achieved through a well-established two-step sequence. This approach is predicated on the initial formation of a highly reactive sulfonyl chloride intermediate, which then readily undergoes nucleophilic substitution with an amine.[2][3]
-
Step 1: Electrophilic Aromatic Substitution: The synthesis begins with the chlorosulfonation of bromobenzene. In this reaction, chlorosulfonic acid serves as the electrophile, substituting a hydrogen atom on the benzene ring with a chlorosulfonyl group (-SO₂Cl). The bromine atom is an ortho-, para-director; however, due to steric hindrance, the para-substituted product, 4-bromobenzenesulfonyl chloride, is predominantly formed.[4] This intermediate is a crucial building block for a wide array of sulfonamide derivatives.[5][6]
-
Step 2: Nucleophilic Acyl Substitution: The target molecule is formed by reacting 4-bromobenzenesulfonyl chloride with n-propylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[3] This reaction results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride (HCl). A base is used to neutralize the HCl byproduct, driving the reaction to completion.
The overall synthetic logic is visualized in the workflow diagram below.
Caption: High-level overview of the two-step synthetic pathway.
Detailed Experimental Protocols
Safety Precautions: This synthesis involves corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[6] Chlorosulfonic acid reacts violently with water.
Part A: Synthesis of 4-Bromobenzenesulfonyl Chloride
This protocol is adapted from established methods of electrophilic aromatic substitution for preparing aryl sulfonyl chlorides.[2][4]
Materials & Reagents:
-
Chlorosulfonic acid (HSO₃Cl)
-
Bromobenzene (C₆H₅Br)
-
Round-bottomed flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Gas absorption trap (e.g., containing NaOH solution)
Procedure:
-
Setup: Equip a 250 mL round-bottomed flask with a magnetic stirrer and a dropping funnel. Set up a gas trap to neutralize the HCl gas that will evolve. Place the flask in an ice-water bath to cool.
-
Reagent Addition: Carefully add 60 mL of chlorosulfonic acid to the flask.
-
Reaction: Begin stirring and slowly add 26.5 mL (0.25 moles) of bromobenzene dropwise from the dropping funnel over 30-40 minutes. The key is to maintain the internal temperature of the reaction mixture between 10-15°C to minimize side reactions. Vigorous evolution of HCl gas will be observed.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour to ensure the reaction goes to completion.
-
Quenching & Precipitation: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step must be performed cautiously in a fume hood as the quenching of excess chlorosulfonic acid is highly exothermic.
-
Isolation: The product, 4-bromobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the solid product, preferably in a desiccator over P₂O₅ or CaCl₂. The crude product is often of sufficient purity for the next step. An expected yield is typically in the range of 80-90%.
Part B: Synthesis of this compound
This procedure follows the general principle of reacting a sulfonyl chloride with an amine to form a sulfonamide.[7][8]
Materials & Reagents:
-
4-Bromobenzenesulfonyl chloride (C₆H₄BrClO₂S)
-
n-Propylamine (CH₃CH₂CH₂NH₂)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with a magnetic stirrer
-
Separatory funnel
Quantitative Data for Synthesis:
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 4-Bromobenzenesulfonyl chloride | 255.52 | 10 | 1.0 | 2.56 g |
| n-Propylamine | 59.11 | 12 | 1.2 | 0.89 mL (0.71 g) |
| Triethylamine | 101.19 | 15 | 1.5 | 2.09 mL (1.52 g) |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Procedure:
-
Dissolution: Dissolve 2.56 g (10 mmol) of 4-bromobenzenesulfonyl chloride in 50 mL of dichloromethane (DCM) in a 100 mL round-bottomed flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Amine Addition: In a separate small beaker, mix 0.89 mL (12 mmol) of n-propylamine and 2.09 mL (15 mmol) of triethylamine. Add this amine-base mixture dropwise to the stirred, cooled solution of the sulfonyl chloride over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up - Washing: Transfer the reaction mixture to a separatory funnel.
-
Wash with 30 mL of 1 M HCl to remove excess n-propylamine and triethylamine.
-
Wash with 30 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with 30 mL of brine to remove residual water.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.
Caption: Step-by-step experimental workflow for the final sulfonamide synthesis.
Product Characterization and Validation
To ensure the successful synthesis and purity of the final product, a combination of analytical techniques should be employed. This self-validating system confirms the structure and quality of the synthesized compound.
Expected Product Characteristics:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.17 g/mol |
| Melting Point | Literature values should be consulted for comparison. |
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the presence of the propyl group (triplet, sextet, triplet) and the aromatic protons (two doublets characteristic of a 1,4-disubstituted benzene ring). The N-H proton will appear as a broad singlet or triplet.
-
¹³C NMR will show the correct number of carbon signals corresponding to the aromatic and alkyl carbons.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two major peaks (M and M+2) of nearly equal intensity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
By following this detailed protocol and validating the outcome with the prescribed analytical methods, researchers can confidently synthesize and characterize this compound for further application in scientific research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Notes & Protocols: A Guide to the Synthesis of N-Acylsulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of N-Acylsulfonamides in Medicinal Chemistry
The N-acylsulfonamide moiety, characterized by a sulfonamide group linked to an acyl group (R-CO-NH-SO₂-R'), is a functional group of profound and growing importance in modern drug discovery and development.[1][2] Its prevalence in therapeutics stems primarily from its function as a highly effective bioisostere of carboxylic acids.[3][4][5][6] N-acylsulfonamides exhibit pKa values (typically 3.5–4.5) comparable to carboxylic acids, allowing them to engage in similar critical hydrogen bonding interactions with biological targets.[4][7] However, they offer distinct advantages, including enhanced hydrolytic and enzymatic stability, which can significantly improve a drug candidate's pharmacokinetic profile.[4]
The versatility of this scaffold allows for extensive structural modifications, enabling fine-tuning of physicochemical properties and biological activity.[4] Consequently, N-acylsulfonamides are integral components of numerous FDA-approved drugs and clinical candidates for treating a wide array of diseases, including cancer, viral infections (such as Hepatitis C), hypertension, and inflammatory conditions.[3][4][7]
This guide provides an in-depth exploration of the primary synthetic routes to N-acylsulfonamides, offering detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible synthesis.
Overview of Primary Synthetic Pathways
The synthesis of N-acylsulfonamides can be broadly categorized into a few key strategies. The most traditional and widely practiced approach involves the direct acylation of a pre-formed sulfonamide. More contemporary methods, such as the highly efficient sulfo-click reaction, offer alternative pathways with distinct advantages in terms of reaction conditions and speed.
Caption: Core strategies for N-acylsulfonamide synthesis.
Protocol 1: The Workhorse Method: N-Acylation of Sulfonamides
The most conventional and extensively documented method for preparing N-acylsulfonamides is the direct acylation of a sulfonamide.[8] This approach is versatile, accommodating a wide range of sulfonamides and acylating agents. However, the low nucleophilicity of the sulfonamide nitrogen often necessitates the use of catalysts or forcing conditions to achieve efficient conversion.[8]
Method A: Acylation with Acid Anhydrides
Acylation using acid anhydrides is a robust and frequently employed strategy. The reaction can be effectively catalyzed by either Brønsted or Lewis acids.
Causality & Expertise: The choice of catalyst is critical. Strong acids like sulfuric acid activate the anhydride by protonating a carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Lewis acids, such as zinc chloride or iron-exchanged clays, function similarly by coordinating to the carbonyl oxygen.[3][4] The selection often depends on substrate compatibility and desired reaction conditions (e.g., solvent-free vs. solution phase).
Representative Protocol: Acid-Catalyzed N-Acylation
This protocol is adapted from a general methodology developed by GlaxoSmithKline for the efficient acylation of sulfonamides.[4]
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the sulfonamide (1.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as acetonitrile (typically 0.1-0.5 M concentration). Stir until the sulfonamide is fully dissolved.
-
Addition of Reagents: Add the acid anhydride (1.1-1.5 eq.).
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~3 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Primary aliphatic sulfonamides often react within hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Data Summary: N-Acylation with Anhydrides under Various Catalytic Conditions
| Sulfonamide Type | Acylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| Primary Aliphatic | Acetic Anhydride | H₂SO₄ (3) | Acetonitrile | RT | Excellent | [4] |
| Aromatic | Acetic Anhydride | K10–FeO | Acetonitrile | 60 | 95 | [4] |
| Aromatic | Various Aliphatic Anhydrides | ZnCl₂ | Solvent-free | 60 | High | [4] |
| Primary/Secondary | Cyclic Anhydrides | Wells–Dawson Acid | Water | RT | Good-Excellent | [3][4] |
Protocol 2: The Sulfo-Click Reaction: A Modern, High-Efficiency Approach
For rapid and clean synthesis, particularly in the context of library generation for drug discovery, the sulfo-click reaction represents a major advancement.[8] This reaction involves the coupling of a sulfonyl azide with a thioacid, proceeding under mild, often aqueous conditions with remarkable efficiency.[8][9]
Causality & Expertise: The "click" designation refers to the reaction's high yield, stereospecificity, and simple work-up conditions. The reaction is driven by the formation of a stable N-S bond and the release of nitrogen gas and sulfur. The use of a mild base like sodium bicarbonate facilitates the deprotonation of the thioacid, enhancing its nucleophilicity.[8]
Caption: Workflow for the Sulfo-Click Reaction.
Representative Protocol: Sulfo-Click Synthesis
This protocol is based on the highly efficient synthesis of sulfa drug analogues.[8]
-
Reagent Preparation: In a vial, dissolve the thioacid derivative (1.1 eq.) in a 1:3 mixture of H₂O and N-Methyl-2-pyrrolidone (NMP).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) to the solution.
-
Substrate Addition: Add the sulfonyl azide (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 10 minutes, often with quantitative conversion as monitored by LC-MS.[8]
-
Work-up: Dilute the reaction mixture with water and acidify with 1M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylsulfonamide, which is often of high purity without the need for chromatography.[8]
Protocol 3: One-Pot Synthesis from Primary Amines
For streamlined synthesis that avoids the isolation of intermediates, a one-pot sulfonylation and subsequent acylation of primary amines is an elegant and efficient strategy. This method is particularly advantageous for its operational simplicity and can often be performed under solvent-free conditions.[10]
Causality & Expertise: This tandem reaction capitalizes on the sequential reactivity of the amine. The primary amine first reacts with the more electrophilic sulfonyl chloride to form the sulfonamide intermediate. In the same pot, this intermediate is then acylated in situ by an acyl chloride. The use of a solid base like NaHCO₃ is sufficient to neutralize the HCl generated in both steps without requiring an aqueous work-up between steps.[10]
Representative Protocol: One-Pot N-Acylsulfonamide Synthesis
-
Initial Reaction: In a mortar and pestle, grind the primary arylamine (1.0 eq.), an arylsulfonyl chloride (1.0 eq.), and sodium bicarbonate (NaHCO₃, 2.0 eq.) at room temperature for the time specified by reaction monitoring (e.g., 15-30 minutes). The formation of the N-arylsulfonamide can be confirmed by TLC.
-
In-Situ Acylation: To the solid mixture, add the acyl chloride (1.1 eq.) and continue to grind the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the second step by TLC until the sulfonamide intermediate is consumed.
-
Work-up: Upon completion, add water to the solid mixture and stir for 5 minutes.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to afford the N-acylsulfonamide in high yield and purity.[10]
References
- 1. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 8. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Purification of 4-Bromo-n-propylbenzenesulfonamide by recrystallization
An In-Depth Guide to the Purification of 4-Bromo-n-propylbenzenesulfonamide by Recrystallization
Authored by: A Senior Application Scientist
Introduction: The Art and Science of Crystalline Purity
In the synthesis of pharmaceutical intermediates and novel chemical entities, the isolation of a compound in its purest form is a non-negotiable prerequisite for further development and characterization. This compound, a molecule of interest within the broader class of sulfonamides, is no exception. While chromatographic techniques are powerful, recrystallization remains an elegant, cost-effective, and scalable method for purification, particularly for crystalline solids.[1][2][3] This application note provides a comprehensive, experience-driven protocol for the purification of this compound, moving beyond a simple list of steps to explain the fundamental principles that ensure a successful and repeatable outcome.
The core principle of recrystallization is the exploitation of differential solubility.[4][5] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the "mother liquor".[4][6] The success of this technique is critically dependent on the judicious selection of a solvent system and precise control over the cooling process.
Compound Profile and Potential Impurities
This compound is a sulfonamide derivative characterized by a polar sulfonamide head and a non-polar tail composed of a bromophenyl ring and an n-propyl group. This amphiphilic nature is a key determinant in its solubility behavior.
A common synthetic route to this compound involves the reaction of 4-bromobenzenesulfonyl chloride with n-propylamine. Understanding this synthesis allows us to anticipate the likely impurities:
-
Unreacted Starting Materials: Residual 4-bromobenzenesulfonyl chloride or n-propylamine.
-
Hydrolysis Products: 4-Bromobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with any moisture present.
-
Side-Reaction Products: Small quantities of related sulfonamides or other byproducts.
The goal of recrystallization is to selectively separate the desired this compound from this mixture.
Part 1: Solvent System Selection – The Cornerstone of Purity
The choice of solvent is the most critical variable in a recrystallization protocol. An optimal solvent or solvent system should meet several criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[5][7]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
Given the intermediate polarity of this compound, a single solvent may not provide the ideal solubility gradient. Therefore, a mixed-solvent system is often the most effective approach.[8] A common and highly effective strategy for sulfonamides is to use a polar "soluble solvent" in which the compound dissolves readily, paired with a non-polar "insoluble solvent" (also known as an anti-solvent) to induce precipitation.[9]
Recommended Solvent System: Ethanol/Water
For this compound, an ethanol and water system is an excellent starting point. The compound is expected to be soluble in hot ethanol, while water acts as an effective anti-solvent. The miscibility of ethanol and water allows for fine-tuning of the solvent polarity to achieve optimal crystallization.
Protocol for Solvent Screening
Before committing to a large-scale purification, a small-scale solvent screening is recommended:
-
Place approximately 10-20 mg of the crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If a solvent does not dissolve the compound at room temperature, gently heat the test tube in a water bath and observe the solubility.
-
If the compound dissolves when hot, allow the tube to cool to room temperature and then place it in an ice bath. Observe the quantity and quality of the crystals that form.
-
The ideal solvent will show poor solubility at room temperature but complete dissolution upon heating, followed by abundant crystal formation upon cooling.
Part 2: Detailed Recrystallization Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure maximum purity and yield.
Materials
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Stemless or short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and vacuum flask
-
Vacuum source
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely.[3] This ensures the solution is saturated, which is crucial for maximizing the recovery yield. Continuously stir and heat the mixture on a hot plate.
-
Decolorization (Optional): If the solution exhibits a color, this suggests the presence of high-molecular-weight, colored impurities. Remove the flask from the heat, allow it to cool slightly (to prevent violent boiling upon addition), and add a small amount of activated charcoal. Reheat the solution to a gentle boil for 2-5 minutes. The charcoal will adsorb the impurities.[9]
-
Hot Gravity Filtration: This step is necessary if activated charcoal was used or if there are insoluble impurities. To prevent premature crystallization in the funnel, preheat the filtration apparatus (stemless funnel and receiving flask) by rinsing with hot solvent.[10] Filter the hot solution quickly through fluted filter paper into the clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization:
-
To the hot, clear filtrate, add hot deionized water dropwise while swirling until a persistent cloudiness (turbidity) is observed. This indicates that the saturation point has been reached.[11]
-
Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.[10][11]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount as it allows for the selective growth of a pure crystal lattice, excluding impurities.[3][5] Rapid cooling can trap impurities within the crystal structure.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[10]
-
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture. Using a cold solvent is critical to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product.[1]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a modest temperature.
Part 3: Troubleshooting and Data Interpretation
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | The solution is too dilute (excess solvent was used); the solution is supersaturated and requires nucleation. | Gently boil off some of the solvent to increase the concentration.[10] Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[10] |
| Compound "Oils Out" | The solution is too concentrated; the cooling process is too rapid; the boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to redissolve the oil. Add a small amount of additional hot ethanol to decrease the concentration.[12] Allow the solution to cool more slowly (e.g., by insulating the flask). |
| Low Yield | Too much solvent was used; the crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution.[11] Ensure the wash solvent is ice-cold. Pre-heat the filtration apparatus thoroughly before hot filtration. |
| Product is Still Impure/Colored | Inefficient removal of impurities; cooling was too rapid, trapping impurities. | Repeat the recrystallization process. Ensure slow cooling. If colored, use activated charcoal during the recrystallization.[11] |
Principle of Purification Diagram
Caption: Separation of the target compound (C) from impurities (I) via crystallization.
Conclusion
Recrystallization is a powerful technique that combines efficacy with simplicity. By understanding the principles of solubility and carefully controlling the experimental parameters of solvent choice, concentration, and cooling rate, researchers can consistently obtain high-purity this compound. This protocol provides a robust framework for achieving this goal, empowering scientists in their drug development endeavors.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. longdom.org [longdom.org]
- 6. mt.com [mt.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes & Protocols: A Guide to the Column Chromatography Purification of Benzenesulfonamides
Introduction: The Critical Role of Purity in Benzenesulfonamide Chemistry
Benzenesulfonamides are a cornerstone class of compounds in medicinal chemistry and organic synthesis, forming the structural backbone of numerous antibacterial drugs, diuretics, and anticonvulsants.[1] Their efficacy and safety are intrinsically linked to their purity. Synthetic reaction mixtures often contain unreacted starting materials, byproducts, and other impurities that must be meticulously removed. Column chromatography stands as a robust and widely adopted method for the purification of these compounds, enabling the isolation of benzenesulfonamides with the high degree of purity required for research, drug development, and clinical applications.[1][2][3]
This comprehensive guide provides a detailed protocol for the purification of benzenesulfonamides using column chromatography. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles that govern this crucial separation technique.
Scientific Principles: The Basis of Separation
Column chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.[4][5] For the purification of benzenesulfonamides, the most common approach is normal-phase chromatography.
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is used as the stationary phase.[4][6] Silica gel is slightly acidic and provides a large surface area for interactions.[6]
-
Mobile Phase: A liquid solvent or a mixture of solvents, the mobile phase, flows through the stationary phase, carrying the sample with it.[4][5]
-
Separation Mechanism: The separation of benzenesulfonamides from impurities relies on differences in polarity. The benzenesulfonamide moiety, with its polar sulfonyl group (-SO₂NH₂), can engage in hydrogen bonding and dipole-dipole interactions with the polar silanol groups (Si-OH) on the surface of the silica gel. The overall polarity of a specific benzenesulfonamide derivative is influenced by the other substituents on the benzene ring. Less polar compounds have a weaker affinity for the stationary phase and will be carried along more readily by the mobile phase, thus eluting from the column faster. Conversely, more polar compounds will adsorb more strongly to the silica gel and elute later.[6] The general order of elution from a silica gel column is that less polar compounds elute before more polar ones.[6]
The choice of the mobile phase is critical for achieving a successful separation. A solvent system is selected that allows for a balance between the compound's affinity for the stationary and mobile phases. If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds may not move down the column at all.[6]
Experimental Workflow for Benzenesulfonamide Purification
The following diagram illustrates the key stages in the column chromatography purification of a benzenesulfonamide derivative.
Caption: Workflow for benzenesulfonamide purification.
Detailed Protocol for Column Chromatography
This protocol outlines the purification of a benzenesulfonamide derivative from a crude reaction mixture.
Preliminary Thin-Layer Chromatography (TLC) Analysis
Rationale: Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation of the desired benzenesulfonamide from impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate (silica gel coated).
-
Develop the TLC plate in a chamber containing a test solvent system (e.g., a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate).
-
Visualize the separated spots under UV light (254 nm) and/or by staining.[2]
-
Adjust the solvent ratio to achieve the desired Rf for the benzenesulfonamide. A common starting point is a 4:1 mixture of pentane to ethyl acetate.[2]
Column Preparation (Wet Packing Method)
Rationale: Proper column packing is crucial to prevent channeling and ensure an even flow of the mobile phase, which is essential for good separation.[5][6][7] The wet packing method, where a slurry of the stationary phase in the mobile phase is prepared, is generally preferred for silica gel as it helps to remove trapped air bubbles.[6][7]
Procedure:
-
Select a glass column of appropriate size. The amount of silica gel used is typically 20-50 times the weight of the crude sample.[6]
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[6][7]
-
Add a thin layer of sand (approximately 0.5-1 cm) over the plug.[7]
-
In a separate beaker, create a slurry by mixing the calculated amount of silica gel with the chosen mobile phase.[6]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[6]
-
Gently tap the sides of the column to settle the silica gel and remove any air bubbles.[7]
-
Once the silica gel has settled, add another layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.[7]
-
Drain the solvent until the level is just above the top layer of sand. Crucially, do not let the column run dry at any stage. [8]
Sample Loading
Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp separation. There are two common methods for sample loading: wet and dry.[8]
Wet Loading:
-
Dissolve the crude benzenesulfonamide mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent to the level of the sand.
Dry Loading (Recommended for samples not readily soluble in the mobile phase):
-
Dissolve the crude mixture in a suitable volatile solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain a free-flowing powder.[9]
-
Carefully add this powder to the top of the prepared column.[9]
Elution
Rationale: The elution process involves passing the mobile phase through the column to move the separated components down and out for collection. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution).[6]
Procedure:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).
-
Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied to the top of the column to speed up the elution.[8]
-
Continuously add more mobile phase to the top of the column to prevent it from running dry.
Fraction Collection and Analysis
Rationale: The eluent is collected in sequential fractions, which are then analyzed to determine which ones contain the purified benzenesulfonamide.
Procedure:
-
Collect fractions of a consistent volume.
-
Analyze the fractions by TLC to identify those containing the desired product. Spot each fraction on a TLC plate and develop it using the same solvent system as in the preliminary analysis.
-
Fractions containing only the pure benzenesulfonamide (as determined by a single spot on the TLC plate at the correct Rf) are pooled together.
Isolation of the Purified Compound
Rationale: The final step is to remove the solvent from the pooled pure fractions to obtain the purified benzenesulfonamide.
Procedure:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid or oil is the purified benzenesulfonamide. Further drying under high vacuum may be necessary to remove residual solvent.
Key Parameters for Benzenesulfonamide Purification
The following table summarizes typical parameters for the column chromatography purification of benzenesulfonamides based on literature examples.
| Parameter | Common Choices & Considerations | Rationale |
| Stationary Phase | Silica gel (230-400 mesh for flash chromatography)[8] | Polar adsorbent that interacts well with the sulfonamide group. The mesh size influences the flow rate and resolution. |
| Mobile Phase (Eluent) | Mixtures of non-polar and polar solvents (e.g., Ethyl acetate/Pentane[2], Ethyl acetate/Hexanes, Dichloromethane/Methanol) | The ratio is adjusted to achieve the desired Rf value. Gradient elution (gradually increasing polarity) can be used for complex mixtures.[6] |
| Sample Loading | Dry loading is often preferred. | Minimizes band broadening, especially for compounds with limited solubility in the eluent.[8][9] |
| Detection | TLC with UV visualization (254 nm) | Benzenesulfonamides are often UV-active due to the aromatic ring, allowing for easy visualization on TLC plates.[2] |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect solvent system.- Column was packed unevenly.- Sample was overloaded. | - Re-optimize the mobile phase using TLC.- Repack the column carefully.- Use a larger column or a smaller amount of sample. |
| Cracked or Channeled Column | - Column ran dry.- Packing was not allowed to settle properly. | - Ensure the solvent level is always above the stationary phase.- Allow the slurry to settle completely during packing. |
| Compound Won't Elute | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Elutes Too Quickly | - Mobile phase is too polar. | - Use a less polar mobile phase. |
Conclusion
Column chromatography is an indispensable technique for obtaining high-purity benzenesulfonamides, which is a prerequisite for their use in research and development. By understanding the principles of polarity-based separation and adhering to a systematic and careful protocol, researchers can effectively isolate their target compounds from complex reaction mixtures. The success of the purification relies on methodical preliminary analysis by TLC, meticulous column preparation, and careful execution of the elution and fraction collection steps.
References
- 1. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 4. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 5. chromtech.com [chromtech.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Purification [chem.rochester.edu]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Bromo-n-propylbenzenesulfonamide
Abstract
This guide provides a comprehensive set of analytical protocols for the structural elucidation and purity assessment of 4-Bromo-n-propylbenzenesulfonamide. As a member of the benzenesulfonamide class, which is a critical scaffold in medicinal chemistry, ensuring the compound's identity, structure, and purity is paramount for researchers, scientists, and drug development professionals. This document details an integrated analytical workflow, leveraging spectroscopic and chromatographic techniques to provide a complete and unambiguous characterization. We explain the causality behind experimental choices and present step-by-step protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), along with complementary methods.
Introduction and Physicochemical Properties
This compound is an organic compound featuring a brominated aromatic ring and a sulfonamide functional group. Such structures are of significant interest in pharmaceutical research.[1][2] Robust and detailed characterization is the foundation of all subsequent research and development, ensuring reproducibility and compliance with regulatory standards. This guide establishes a multi-technique strategy to confirm the molecular structure and assess the purity of the synthesized compound.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO₂S | Calculated |
| Molecular Weight | 294.16 g/mol | Calculated |
| Appearance | Off-white to white crystalline solid | Predicted[2] |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, Methanol, Acetonitrile) | Inferred from class |
Integrated Analytical Workflow
A successful characterization relies not on a single technique, but on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the puzzle—molecular weight, functional groups, atomic connectivity, and purity. The following workflow illustrates the logical progression from initial sample analysis to final confirmation.
Diagram 1: Integrated workflow for compound characterization.
Spectroscopic Characterization Protocols
Spectroscopy provides fundamental information about the molecule's mass, functional groups, and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for determining the precise covalent structure of an organic molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift), providing a detailed map of the molecular skeleton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.
-
Expert Insight: DMSO-d₆ is highly recommended because its polarity effectively dissolves the sulfonamide, and it slows the exchange of the acidic N-H proton, allowing this important signal to be observed.[3]
-
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum followed by a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the ¹H spectrum to the residual solvent peak (DMSO at ~2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).[4]
Expected Data: The structure of this compound predicts a distinct set of signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | Rationale / Reference |
| Ar-H (ortho to SO₂) | 7.7 - 7.9 | Doublet | 2H | 128 - 130 | Aromatic protons adjacent to the electron-withdrawing SO₂ group are deshielded.[5][6] |
| Ar-H (ortho to Br) | 7.6 - 7.8 | Doublet | 2H | 132 - 134 | Aromatic protons deshielded by bromine.[5] |
| N-H | 7.5 - 8.5 | Triplet | 1H | N/A | Acidic proton, coupling to adjacent CH₂. Shift is concentration-dependent.[5] |
| N-CH₂ | 2.8 - 3.0 | Quartet | 2H | 45 - 50 | Methylene group adjacent to the electronegative nitrogen atom.[7][8] |
| -CH₂- | 1.4 - 1.6 | Sextet | 2H | 22 - 25 | Methylene group in the middle of the propyl chain.[8] |
| -CH₃ | 0.8 - 1.0 | Triplet | 3H | 10 - 12 | Terminal methyl group, most shielded position.[8] |
| C-Br | N/A | N/A | N/A | 125 - 128 | Aromatic carbon directly bonded to bromine.[9][10] |
| C-S | N/A | N/A | N/A | 138 - 142 | Quaternary carbon attached to the sulfonyl group.[9][10] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the crystalline solid directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Data: The FTIR spectrum should display several key absorption bands confirming the sulfonamide and brominated aromatic structure.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3300 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH-) | [3][5] |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | [11] |
| 2960 - 2850 | C-H Stretch (sp³) | Alkyl C-H (propyl) | [11] |
| 1340 - 1310 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | [5][12] |
| 1160 - 1140 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | [5][12] |
| ~1575 | C=C Stretch | Aromatic Ring | [13] |
| 915 - 890 | S-N Stretch | Sulfonamide | [5] |
| ~820 | C-H Out-of-Plane Bend | 1,4-disubstituted benzene | [11] |
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structure.
Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine the most sensitive ionization.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion cluster. Perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation.
Expected Data:
-
Molecular Ion:
-
Positive Mode ([M+H]⁺): m/z 294.98 (for ⁷⁹Br) and 296.98 (for ⁸¹Br).
-
Negative Mode ([M-H]⁻): m/z 292.96 (for ⁷⁹Br) and 294.96 (for ⁸¹Br).
-
-
Key Fragments: Fragmentation of sulfonamides often involves cleavage of the S-N bond and loss of SO₂.[14][15][16][17]
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the cornerstone of purity analysis. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For non-volatile, moderately polar compounds like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.
Diagram 2: Step-by-step workflow for HPLC analysis.
Protocol: RP-HPLC Method for Purity Assessment
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Phosphoric Acid in Water and Mobile Phase B as Acetonitrile (ACN). Degas both solutions.
-
Expert Insight: An acidic modifier like phosphoric or formic acid is crucial to suppress the deprotonation of the sulfonamide N-H group, which prevents peak tailing and ensures sharp, symmetrical peaks.[18]
-
-
Standard/Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 4.
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is between 0.8 and 1.5.
-
Analysis: Inject the sample solution and integrate the peak areas. Calculate the purity by the area percent method.
Table 4: Recommended HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 60% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min[19] |
| Column Temperature | 30 °C[18] |
| Injection Volume | 5 µL[20] |
| Detection | UV at 254 nm[19] |
| Run Time | 20 minutes |
Confirmatory and Complementary Analyses
Elemental Analysis
Principle: Combustion analysis provides the weight percentage of key elements (C, H, N, S) in the pure compound.[21][22] The results are compared against the theoretical values calculated from the molecular formula. For halogenated compounds, specific combustion methods followed by ion chromatography or titration can determine the bromine content.[23][24]
Protocol:
-
Submit a pure, dried sample (2-5 mg) to a certified analytical laboratory.
-
Request analysis for C, H, N, S, and Br.
-
Compare the experimental percentages to the theoretical values. The results should be within ±0.4% of the theoretical values to confirm the empirical formula.
Table 5: Theoretical Elemental Composition
| Element | Theoretical Weight % |
| Carbon (C) | 36.75% |
| Hydrogen (H) | 4.11% |
| Bromine (Br) | 27.16% |
| Nitrogen (N) | 4.76% |
| Oxygen (O) | 10.88% |
| Sulfur (S) | 10.90% |
Melting Point Determination
Principle: The melting point is a fundamental physical property. A sharp melting range (typically < 2 °C) is indicative of a high degree of purity for a crystalline solid.
Protocol:
-
Place a small amount of the dried, crystalline sample into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
Summary and Integrated Data Analysis
No single technique can definitively characterize a novel compound. The true confidence in the structure and purity of this compound comes from the convergence of all analytical data.
Diagram 3: Logical convergence of analytical data.
The collective evidence—the correct molecular weight and bromine isotope pattern from MS, the presence of sulfonamide and aromatic functionalities from FTIR, the exact proton and carbon framework from NMR, high purity from HPLC, the correct elemental formula from combustion analysis, and a sharp melting point—provides an unassailable and trustworthy characterization of the target compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ripublication.com [ripublication.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. rsc.org [rsc.org]
- 6. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. azooptics.com [azooptics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nanobioletters.com [nanobioletters.com]
- 19. ijpsr.com [ijpsr.com]
- 20. tis.wu.ac.th [tis.wu.ac.th]
- 21. Elemental analysis [chemistry.huji.ac.il]
- 22. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 23. researchgate.net [researchgate.net]
- 24. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
Application Note: A Robust HPLC Method for the Purity Analysis of Sulfonamide Derivatives
Introduction: The Critical Need for Purity in Sulfonamide Therapeutics
Sulfonamides, a key class of synthetic antimicrobial agents, are widely utilized in both human and veterinary medicine for their broad-spectrum antibacterial activity.[1] Their therapeutic efficacy is intrinsically linked to their purity. The presence of impurities, arising from the synthetic process or degradation, can not only reduce the drug's potency but also introduce potential toxicities.[2][3] Therefore, a robust, reliable, and validated analytical method for determining the purity of sulfonamide derivatives is paramount for ensuring drug safety and efficacy, and for meeting stringent regulatory requirements.
This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method for the purity analysis of sulfonamide derivatives. We will delve into the rationale behind the methodological choices, provide a detailed, step-by-step protocol, and discuss the validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
The Scientific Rationale: Principles of Reversed-Phase HPLC for Sulfonamide Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and reproducibility.[8][9] For sulfonamides, which are moderately polar compounds, reversed-phase HPLC is the method of choice. This technique utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer.
The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. A C18 column is often preferred for its strong hydrophobic retention, which is suitable for separating a wide range of sulfonamide derivatives and their potential impurities.[10][11] The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer controls the pH, which influences the ionization state of the sulfonamides and their impurities, thereby affecting their retention. The organic modifier is used to adjust the overall polarity of the mobile phase and control the elution strength.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the HPLC analysis of sulfonamide derivatives, from sample preparation to data analysis.
Caption: Workflow for HPLC Purity Analysis of Sulfonamides.
Detailed Protocol: A Step-by-Step Guide
This protocol provides a general method that can be adapted for various sulfonamide derivatives. Method optimization may be required for specific compounds.
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, potassium dihydrogen phosphate, or other suitable buffer salts.
-
Reference Standards: Primary reference standards of the sulfonamide and its known impurities.
2. Chromatographic Conditions:
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately polar sulfonamides. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Gradient Program | Time (min) | % B |
| 0 | 10 | |
| 25 | 90 | |
| 30 | 90 | |
| 31 | 10 | |
| 35 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 270 nm (or as per λmax of the specific sulfonamide) | Provides good sensitivity for most sulfonamides. A PDA detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
3. Preparation of Solutions:
-
Standard Solution (for assay): Accurately weigh about 25 mg of the sulfonamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This gives a concentration of approximately 1 mg/mL.
-
Test Solution (for purity): Accurately weigh about 25 mg of the sulfonamide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Solution (for specificity): Prepare a solution of the sulfonamide sample and spike it with known impurities at a level of approximately 0.1% to 1% of the main analyte concentration.
4. System Suitability Testing (SST):
Before sample analysis, the performance of the chromatographic system must be verified.[12][13][14] Inject the standard solution five times and evaluate the following parameters:
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 | Ensures good peak shape and minimizes integration errors.[15] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[8] |
| Resolution (Rs) between the main peak and the closest eluting impurity | > 2.0 | Ensures complete separation of the analyte from its impurities. |
5. Analytical Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution.
-
Inject the test solution in duplicate.
-
If available, inject the spiked solution to confirm the separation of known impurities.
6. Data Analysis and Calculation:
The percentage of each impurity is calculated using the area normalization method, assuming that the response factor of the impurities is the same as that of the main component.
-
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
For known impurities with available reference standards, a more accurate quantification can be performed using an external standard method.
Method Validation: Ensuring a Trustworthy Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.[4][5][6] The key validation parameters are summarized below:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][16] | The main peak should be free from co-eluting peaks (as determined by a PDA detector). Known impurities should be well-resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the specification limit for impurities.[17] |
| Accuracy | To determine the closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples. | Recovery of 80-120% for impurities at different concentration levels.[17] |
| Precision (Repeatability and Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | %RSD ≤ 5% for the determination of impurities. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | To determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively. | LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The system suitability criteria should be met when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Forced Degradation Studies: Understanding Stability
Forced degradation studies are essential to develop a stability-indicating method.[18][19][20] The sulfonamide drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The developed HPLC method is then used to analyze these stressed samples to ensure that all degradation products are separated from the main peak and from each other.[19][20]
Conclusion
This application note provides a comprehensive and robust HPLC method for the purity analysis of sulfonamide derivatives. The detailed protocol, coupled with a thorough understanding of the scientific principles and rigorous method validation, ensures the generation of accurate and reliable data. This method is suitable for routine quality control, stability studies, and regulatory submissions in the pharmaceutical industry. Adherence to the principles outlined in this guide will contribute to ensuring the quality, safety, and efficacy of sulfonamide-based medicines.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nanobioletters.com [nanobioletters.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. dsdpanalytics.com [dsdpanalytics.com]
- 15. Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 16. actascientific.com [actascientific.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application Notes and Protocols for 4-Bromo-n-propylbenzenesulfonamide in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 4-Bromo-n-propylbenzenesulfonamide
This compound is a versatile bifunctional reagent with significant potential in modern organic synthesis and medicinal chemistry. Its structure, featuring a brominated aromatic ring and an N-alkylated sulfonamide moiety, offers two distinct points for molecular diversification. The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of predictability and control.[1][2] Concurrently, the sulfonamide group, a well-known pharmacophore present in numerous therapeutic agents, imparts specific physicochemical properties and can engage in hydrogen bonding, influencing the biological activity of the resulting molecules.[3]
This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers and professionals in drug development, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C(sp²)–C(sp²) bonds. In this context, this compound serves as an excellent electrophilic partner, reacting with a wide array of boronic acids or their esters to generate biaryl and vinyl-aryl sulfonamides. These products are of significant interest in medicinal chemistry and materials science.
Reaction Principle
The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the C-Br bond of this compound. The resulting Pd(II) species then undergoes transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of N-n-propyl-4-(p-tolyl)benzenesulfonamide
This protocol details the coupling of this compound with p-tolylboronic acid.
Materials:
-
This compound
-
p-Tolylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-n-propyl-4-(p-tolyl)benzenesulfonamide.
Substrate Scope and Expected Products
The following table illustrates the versatility of this compound in Suzuki-Miyaura couplings with various boronic acids.
| Entry | Boronic Acid (R-B(OH)₂) | Expected Product |
| 1 | Phenylboronic acid | N-n-propyl-4-phenylbenzenesulfonamide |
| 2 | 4-Methoxyphenylboronic acid | N-n-propyl-4-(4-methoxyphenyl)benzenesulfonamide |
| 3 | 3-Thienylboronic acid | N-n-propyl-4-(3-thienyl)benzenesulfonamide |
| 4 | Vinylboronic acid | N-n-propyl-4-vinylbenzenesulfonamide |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. Utilizing this compound in this reaction provides access to a diverse range of N-aryl-N'-alkyl-sulfonamides, which are scaffolds of interest in drug discovery.
Reaction Principle
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is palladium-catalyzed. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-n-propyl-4-(phenylamino)benzenesulfonamide
This protocol describes the reaction of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 equiv), Xantphos (0.02 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and toluene.
-
Add aniline (1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain N-n-propyl-4-(phenylamino)benzenesulfonamide.
Amine Substrate Scope
The Buchwald-Hartwig amination using this compound is compatible with a variety of amines.
| Entry | Amine | Expected Product |
| 1 | Morpholine | N-n-propyl-4-morpholinobenzenesulfonamide |
| 2 | Benzylamine | N-n-propyl-4-(benzylamino)benzenesulfonamide |
| 3 | Diethylamine | N-n-propyl-4-(diethylamino)benzenesulfonamide |
Application Note 3: A Gateway to Heterocyclic Scaffolds
The products derived from the cross-coupling reactions of this compound are valuable intermediates for the synthesis of more complex heterocyclic compounds.[4] Many pharmaceuticals contain heterocyclic cores, and the ability to readily synthesize substituted arylsulfonamides provides a strategic advantage in drug discovery programs.
Synthetic Workflow Example: From Cross-Coupling to a Benzothiazepine Derivative
This hypothetical workflow illustrates how a product from a Suzuki-Miyaura coupling can be further elaborated into a medicinally relevant heterocyclic system.
Caption: Workflow for the synthesis of a heterocyclic compound.
Protocol Outline: Two-Step Synthesis of a Dibenzothiazepine Derivative
Step 1: Suzuki-Miyaura Coupling
-
Follow the protocol in Application Note 1, using 2-formylphenylboronic acid as the coupling partner to synthesize 2'-formyl-N-n-propyl-[1,1'-biphenyl]-4-sulfonamide.
Step 2: Reductive Amination and Cyclization
-
Dissolve the product from Step 1 in a suitable solvent such as methanol.
-
Add an amine (e.g., ammonia or a primary amine) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir at room temperature until the imine is formed and subsequently reduced.
-
The resulting amino-biaryl can then undergo intramolecular cyclization, potentially promoted by heat or a catalyst, to form the desired dibenzothiazepine ring system.
-
Purify the final product by chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija [lmaleidykla.lt]
Application Notes and Protocols for the Synthesis of Sulfonylureas
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Sulfonylureas
Sulfonylureas represent a cornerstone class of organic compounds with profound impact across medicine and agriculture.[1] In the pharmaceutical realm, they are indispensable oral hypoglycemic agents for the management of type 2 diabetes mellitus, acting by stimulating insulin secretion from pancreatic β-cells.[2][3][4] Beyond their antidiabetic applications, sulfonylurea derivatives have demonstrated a wide spectrum of biological activities, including diuretic, anticancer, and anti-inflammatory properties.[5] In agriculture, they are utilized as potent herbicides that interfere with the biosynthesis of essential amino acids in plants.[1]
The core structure of a sulfonylurea consists of a sulfonyl group linked to a urea moiety.[1] The versatility of this scaffold, allowing for diverse substitutions at the R¹ and R² positions, has driven extensive research into their synthesis and derivatization. This document provides a detailed guide to the experimental setup for sulfonylurea synthesis, emphasizing the underlying chemical principles, offering a robust and validated protocol, and outlining modern, safer synthetic strategies.
Pillar 1: Mechanistic Insights and Synthetic Strategies
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. The classical and most prevalent method for synthesizing sulfonylureas involves the reaction of a sulfonamide with an isocyanate.[1]
Classical Synthesis: Sulfonamide and Isocyanate Coupling
The fundamental reaction involves the nucleophilic addition of the sulfonamide nitrogen to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically facilitated by a base to deprotonate the sulfonamide, thereby increasing its nucleophilicity.
Causality Behind Experimental Choices:
-
The Role of the Base: The acidity of the sulfonamide proton (pKa ≈ 10) necessitates the use of a base to generate the more nucleophilic sulfonamidate anion. Common bases include potassium carbonate or triethylamine. The choice of base can influence reaction rates and side product formation.
-
Solvent Selection: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to dissolve the reactants and facilitate the reaction while not interfering with the reactive intermediates.[5]
-
Isocyanate Handling: Isocyanates are highly reactive and moisture-sensitive. They can readily react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This necessitates the use of anhydrous reaction conditions and careful handling of isocyanates.
Modern and Safer Synthetic Alternatives:
The use of hazardous and moisture-sensitive reagents like isocyanates has prompted the development of alternative, more environmentally benign synthetic routes.[6][7]
-
From Carbamates: A notable advancement involves a two-step, one-pot synthesis where an amine is first reacted with diphenyl carbonate to form a carbamate intermediate.[7] This stable carbamate is then reacted with a sulfonamide to yield the desired sulfonylurea. This approach circumvents the need for handling toxic isocyanates.
-
Curtius Rearrangement: Another innovative approach utilizes a Curtius rearrangement of carboxylic acids to generate isocyanates in situ, which then react with sulfonamides.[8]
-
Flow Chemistry: Continuous flow synthesis has emerged as a robust and scalable method for producing sulfonylureas, offering enhanced safety, efficiency, and throughput.[9]
Pillar 2: A Validated Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative sulfonylurea, N-(4-methylphenylsulfonyl)-N'-(butyl)urea (Tolbutamide), a first-generation antidiabetic drug. This protocol is designed to be self-validating through clear checkpoints and expected outcomes.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Tolbutamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Toluenesulfonamide | Reagent | Sigma-Aldrich | |
| n-Butyl isocyanate | 98% | Sigma-Aldrich | Moisture sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Merck | |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific | |
| Ethanol | 95% | For recrystallization. | |
| Round-bottom flask | 100 mL | Oven-dried before use. | |
| Magnetic stirrer with heating | |||
| Condenser | |||
| Dropping funnel | |||
| Buchner funnel and flask | For filtration. | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add p-toluenesulfonamide (5.8 mmol) and anhydrous potassium carbonate (1.2 mmol).
-
Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Initial Heating: Stir the mixture and heat to 100°C for 1 hour to ensure the formation of the sulfonamidate salt.[5]
-
Isocyanate Addition: Slowly add n-butyl isocyanate (5.8 mmol) to the reaction mixture dropwise using a dropping funnel over a period of 15 minutes.
-
Reaction: Continue to stir the reaction mixture at 100°C for 10 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting sulfonamide spot indicates the completion of the reaction.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture with concentrated HCl until a precipitate forms.
-
Filtration and Washing: Filter the solid precipitate using a Buchner funnel and wash thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-methylphenylsulfonyl)-N'-(butyl)urea.
Pillar 3: Characterization and Data Analysis
The identity and purity of the synthesized sulfonylurea must be confirmed through various spectroscopic techniques.
| Technique | Expected Observations for Tolbutamide |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650-1680 cm⁻¹), and S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).[5] |
| ¹H-NMR Spectroscopy | Signals corresponding to the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methylene protons of the butyl chain, and the terminal methyl protons of the butyl group. The NH protons will appear as broad singlets. |
| ¹³C-NMR Spectroscopy | A characteristic signal for the urea carbonyl carbon in the range of 150-155 ppm.[5] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of Tolbutamide. |
Safety and Handling Precautions
-
Isocyanates: Are toxic, irritant, and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: DMF is a skin and respiratory irritant. Handle with care in a fume hood.
-
Acids: Concentrated HCl is corrosive. Handle with appropriate care and PPE.
Conclusion
The synthesis of sulfonylureas is a well-established and versatile process in organic and medicinal chemistry. While the classical approach involving sulfonamides and isocyanates remains widely used, modern methodologies offer safer and more efficient alternatives. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous characterization of the final product are essential for successful synthesis. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to confidently and safely synthesize sulfonylureas for their specific research and development needs.
References
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 3. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Acylation of 4-bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the N-acylation of 4-bromobenzenesulfonamide, a critical transformation in medicinal chemistry. The resulting N-acylsulfonamides are of significant interest due to their diverse biological activities and their role as bioisosteres of carboxylic acids.[1][2][3][4][5] This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the procedural choices, ensuring a comprehensive understanding for researchers at all levels.
Introduction: The Significance of N-Acylsulfonamides
The N-acylsulfonamide moiety is a prominent structural feature in a wide array of biologically active molecules and approved pharmaceuticals.[1] This functional group is integral to the pharmacophore of compounds developed as enzyme inhibitors, antibacterial agents, and modulators of various signaling pathways.[1] N-acylated sulfonamides have shown promise as inhibitors of matrix metalloproteinase-2 (MMP-2), the anti-apoptotic protein Bcl-2, and dihydropteroate synthase (DHPS) in bacteria, among others.[1] Their enhanced chemical and enzymatic stability, coupled with pKa values similar to carboxylic acids, makes them valuable in drug design.[1][3] The synthesis of N-acylsulfonamides, therefore, is a pivotal step in the discovery and development of novel therapeutic agents.[1]
Core Synthesis Workflow
The N-acylation of 4-bromobenzenesulfonamide is typically achieved through the reaction of the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst. The general transformation is depicted below:
Caption: General scheme for the N-acylation of 4-bromobenzenesulfonamide.
Experimental Protocols
Two primary protocols are presented here, offering flexibility based on the choice of acylating agent and desired reaction conditions.
Protocol 1: Acylation using Acyl Chloride in the Presence of Pyridine
This classic and robust method utilizes an acyl chloride as the acylating agent and pyridine as both a base and a solvent.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |
| 4-bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | Starting material |
| Acetyl chloride (example) | C₂H₃ClO | 78.50 | Acylating agent |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | Base and solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction solvent |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous wash |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous wash |
| Brine (saturated NaCl) | NaCl | 58.44 | Aqueous wash |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonamide (1.0 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Acylation using Acid Anhydride with a Lewis Acid Catalyst
This method employs an acid anhydride as the acylating agent and a Lewis acid, such as bismuth(III) triflate [Bi(OTf)₃], as a catalyst. This approach can often be performed under milder conditions.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purpose |
| 4-bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | Starting material |
| Acetic anhydride (example) | C₄H₆O₃ | 102.09 | Acylating agent |
| Bismuth(III) triflate [Bi(OTf)₃] | C₃BiF₉O₉S₃ | 656.22 | Catalyst |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent |
| Deionized water | H₂O | 18.02 | Quenching agent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Extraction solvent |
Step-by-Step Procedure
-
Mixing Reactants: In a reaction vessel, combine 4-bromobenzenesulfonamide (1.0 equivalent) and the acid anhydride (e.g., acetic anhydride, 1.2 equivalents) in acetonitrile.
-
Catalyst Addition: Add a catalytic amount of bismuth(III) triflate (e.g., 1-5 mol%).
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Drying and Concentration: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Mechanism & Scientific Rationale
A thorough understanding of the underlying reaction mechanism is crucial for optimizing conditions and troubleshooting.
The Role of the Base (Pyridine)
In the acylation of sulfonamides, a base like pyridine serves multiple critical functions:
-
Proton Scavenger: The primary role of pyridine is to neutralize the acidic byproduct (e.g., HCl when using an acyl chloride) generated during the reaction.[7] This prevents the protonation of the sulfonamide nitrogen, which would render it non-nucleophilic.
-
Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst.[8][9] It attacks the electrophilic carbonyl carbon of the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the sulfonamide nitrogen than the original acylating agent.
-
Solvent: Pyridine can also serve as the solvent, ensuring the dissolution of the reactants.[10]
Caption: Experimental workflow for N-acylation using acyl chloride and pyridine.
Lewis Acid Catalysis
Lewis acids, such as Bi(OTf)₃, enhance the electrophilicity of the acylating agent.[11][12] The Lewis acid coordinates to the carbonyl oxygen of the acid anhydride, making the carbonyl carbon more susceptible to nucleophilic attack by the sulfonamide nitrogen. This catalytic approach often allows for milder reaction conditions and can be more environmentally friendly.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive acylating agent (hydrolyzed).- Insufficiently basic conditions.- Steric hindrance. | - Use freshly opened or distilled acylating agent.- Ensure anhydrous conditions.- Increase the amount of base or use a stronger, non-nucleophilic base.- Consider a more reactive acylating agent or a catalytic method. |
| Formation of multiple products | - O-acylation of the sulfonamide.- Di-acylation (if the sulfonamide has other nucleophilic sites).- Side reactions of the acylating agent. | - Use milder reaction conditions (lower temperature).- Employ a less reactive acylating agent.- Carefully control the stoichiometry of the reagents. |
| Difficult purification | - Contamination with the starting sulfonamide.- Presence of hydrolyzed acylating agent. | - Optimize the work-up procedure to ensure complete removal of starting materials and byproducts.- Employ a different purification technique (e.g., preparative TLC or HPLC). |
Conclusion
The N-acylation of 4-bromobenzenesulfonamide is a versatile and essential reaction in the synthesis of potential therapeutic agents. The choice of protocol depends on the specific acylating agent, available laboratory resources, and desired reaction scale. By understanding the underlying mechanisms and potential challenges, researchers can effectively synthesize a diverse range of N-acylsulfonamide derivatives for further investigation in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Pyridine acts as a base and a solvent in the acylation of amines. It - askIITians [askiitians.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Benzenesulfonamides using UV-Vis Spectrophotometry
Abstract
This application note provides a comprehensive guide for the quantitative analysis of benzenesulfonamides in pharmaceutical formulations using UV-Visible spectrophotometry. Benzenesulfonamides, a core moiety in many sulfonamide drugs, exhibit characteristic ultraviolet absorbance, enabling their quantification. This document outlines the fundamental principles, a detailed experimental protocol, data analysis, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction: The Significance of Benzenesulfonamide Analysis
Benzenesulfonamides are a critical class of organic compounds characterized by a sulfonyl group directly attached to a benzene ring. This structural motif is the foundation for sulfonamide drugs (sulfa drugs), which were the first class of effective systemic antibacterial agents and continue to be used for various therapeutic applications.[1] Given their widespread use, accurate and reliable quantification of benzenesulfonamide-containing active pharmaceutical ingredients (APIs) is paramount for ensuring drug product quality, safety, and efficacy.
UV-Visible spectrophotometry is a robust, accessible, and widely used analytical technique for the quantification of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. Many benzenesulfonamide derivatives possess chromophoric properties due to the benzene ring, allowing for direct quantification.[2][3][4] This application note details a direct UV spectrophotometric method, which is often simpler and faster than derivatization-based colorimetric methods.[5][6]
Principle of the Method
The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength, in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (in mol L⁻¹)
By measuring the absorbance of a benzenesulfonamide solution at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparing it to a calibration curve prepared from standard solutions of known concentrations. The λmax for benzenesulfonamides typically falls in the UV region.[2][7]
Materials and Methods
Reagents and Materials
-
Benzenesulfonamide Reference Standard: A primary standard of the specific benzenesulfonamide to be analyzed (e.g., sulfanilamide, sulfacetamide), with a purity of ≥99.5%.
-
Solvent: A suitable UV-grade solvent is crucial. The solvent should dissolve the analyte and be transparent in the analytical wavelength range.[8][9] Ethanol and methanol are often good choices due to their low UV cut-off wavelengths.[8] For this protocol, UV-grade Methanol is recommended.
-
Volumetric Glassware: Class A volumetric flasks and pipettes for accurate preparation of solutions.[10][11]
-
Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes, as glass or plastic cuvettes absorb significantly in the UV range.[12]
Instrumentation
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is preferred for its stability and ability to automatically correct for solvent absorbance. The instrument should be qualified according to pharmacopeial standards.[13]
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of benzenesulfonamides.
Detailed Protocols
Preparation of Standard Solutions
Rationale: Accurate preparation of standard solutions is the foundation of a reliable quantitative analysis. Using a primary standard and Class A volumetric glassware minimizes errors.[10]
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the benzenesulfonamide reference standard.
-
Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of UV-grade methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly by inverting the flask multiple times.
-
-
Working Standard Solutions:
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with methanol.[11] A typical concentration range might be 2, 4, 6, 8, and 10 µg/mL.
-
For example, to prepare a 10 µg/mL solution, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.
-
Preparation of Sample Solution
Rationale: The sample preparation procedure should aim to extract the analyte completely and dilute it to a concentration that falls within the linear range of the calibration curve.
-
For Powder/Tablet Formulations:
-
Weigh and finely powder a representative number of tablets (e.g., 20) to ensure homogeneity.
-
Accurately weigh an amount of powder equivalent to a known amount of the benzenesulfonamide API (e.g., equivalent to 10 mg of the drug).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the API.
-
Allow the solution to cool to room temperature, then dilute to the mark with methanol.
-
Mix well and filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
-
This initial solution (e.g., 100 µg/mL) will likely need further dilution to fall within the calibration range. For example, dilute 5 mL of the filtered solution to 100 mL with methanol to obtain a theoretical concentration of 5 µg/mL.
-
Spectrophotometric Measurement
-
Determination of λmax:
-
Use one of the working standard solutions (e.g., 6 µg/mL) to scan the UV spectrum from 400 nm down to 200 nm.
-
Use methanol as the blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. This wavelength should be used for all subsequent measurements. For many benzenesulfonamides, this is in the range of 250-280 nm.[3][7]
-
-
Calibration Curve Construction:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the methanol blank.
-
Measure the absorbance of each of the working standard solutions, starting from the least concentrated.
-
Rinse the cuvette with the next solution to be measured before filling.
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
-
Measurement of Unknown Sample:
-
Measure the absorbance of the prepared sample solution(s) at the same λmax.
-
Ensure the absorbance reading falls within the range of the calibration standards.
-
Data Analysis and Results
Calibration Curve and Linearity
The relationship between absorbance and concentration should be linear. A linear regression analysis is performed on the data points of the standard solutions.
| Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.761 |
-
Linear Regression Equation: y = mx + c (where y is absorbance, m is the slope, x is the concentration, and c is the y-intercept).
-
Correlation Coefficient (R²): The R² value should be > 0.999 to demonstrate excellent linearity, as per ICH guidelines.[14][15]
Calculation of Unknown Concentration
The concentration of the benzenesulfonamide in the sample solution can be calculated using the linear regression equation derived from the calibration curve:
Concentration (x) = (Absorbance (y) - Intercept (c)) / Slope (m)
Remember to account for the dilution factor used during sample preparation to determine the final concentration in the original formulation.
Method Validation (ICH Q2(R1) Framework)
A self-validating system is crucial for trustworthy results. The analytical method must be validated for its intended purpose.[14][16][17] Key validation parameters for this assay include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients). This can be demonstrated by comparing the spectrum of the analyte in the sample matrix to that of a pure standard. A peak purity test using a diode array detector can also provide evidence of specificity.[17]
-
Linearity: Assessed from the calibration curve (R² > 0.999).[15]
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: Determined by recovery studies. Spike a blank placebo matrix with known amounts of the API at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the assay under the same operating conditions over a short interval. Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Evaluates the effect of random events on the precision of the procedure (different days, different analysts, different equipment). The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): While not critical for an assay of a major component, they can be determined based on the standard deviation of the response and the slope of the calibration curve.
Conclusion
The UV-Vis spectrophotometric method described provides a simple, rapid, and reliable approach for the quantitative analysis of benzenesulfonamides in pharmaceutical dosage forms. The method is cost-effective and, when properly validated according to ICH guidelines, yields accurate and precise results suitable for quality control and drug development environments. The key to success lies in careful preparation of standards, appropriate solvent selection, and rigorous validation of the analytical procedure.
References
- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. UV-Vis Spectrum of Benzenesulfonamide | SIELC Technologies [sielc.com]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. ecourses.uprm.edu [ecourses.uprm.edu]
- 12. ossila.com [ossila.com]
- 13. agilent.com [agilent.com]
- 14. jordilabs.com [jordilabs.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
Enhanced Detection of Sulfonamides in HPLC Analysis Through Chemical Derivatization
An Application Guide and Protocol
Senior Application Scientist: Gemini
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of sulfonamides for high-performance liquid chromatography (HPLC) analysis. Sulfonamides, a critical class of synthetic antimicrobial agents, often lack strong native chromophores or fluorophores, posing a challenge for sensitive detection by common HPLC detectors like UV-Vis and Fluorescence. Pre-column derivatization chemically modifies the sulfonamide molecule to attach a moiety that is highly responsive to these detection techniques. This guide delves into the underlying principles, explores common derivatizing agents, and presents validated, step-by-step protocols for laboratory application. The methodologies are designed to be robust and self-validating, ensuring scientific rigor for researchers, quality control analysts, and drug development professionals.
The Rationale for Derivatization in Sulfonamide Analysis
Sulfonamides are derivatives of p-aminobenzenesulfonamide (sulfanilamide) and are widely used in both human and veterinary medicine.[1] Their analysis is crucial for pharmacokinetic studies, residue monitoring in food products, and quality control in pharmaceutical formulations. However, the inherent chemical structure of many sulfonamides results in poor molar absorptivity in the UV range, leading to insufficient sensitivity for trace-level quantification.
Chemical derivatization addresses this limitation by covalently bonding a tag to the analyte.[2][3] This process is designed to:
-
Introduce a Chromophore: A molecule that absorbs light in the UV-Visible spectrum, enhancing detectability.
-
Introduce a Fluorophore: A molecule that absorbs light at one wavelength and emits it at a longer wavelength, enabling highly sensitive and selective fluorescence detection.
-
Improve Chromatographic Properties: The derivatization product is often more hydrophobic than the parent sulfonamide, leading to better retention and separation on common reversed-phase columns like C18.[4]
Derivatization can be performed either pre-column (before injection onto the HPLC) or post-column (after separation but before detection).[5][6] Pre-column derivatization is more common due to its versatility, simplicity, and the wide range of available reagents.[6]
Selecting the Appropriate Derivatizing Agent
The primary target for derivatizing sulfonamides is the aromatic primary amino group (-NH₂). Several reagents react efficiently with this functional group. The choice of agent depends on the desired sensitivity, available instrumentation (UV-Vis or Fluorescence detector), and the complexity of the sample matrix.
| Derivatizing Agent | Target Group | Detection Mode | Key Advantages | Considerations |
| Fluorescamine | Primary Amines | Fluorescence | Very fast reaction; reagent itself is non-fluorescent. | Derivatives can be unstable; requires careful pH control. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV | Forms stable, highly fluorescent derivatives.[3][4] | Slower reaction, often requires heating; reagent is hydrolyzed to a fluorescent byproduct.[3] |
| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence, UV | Fast reaction; automated pre-column derivatization is common.[7] | Requires a thiol co-reagent; derivatives can be unstable.[8][9] |
| Ninhydrin | Primary & Secondary Amines | UV-Vis (Colorimetric) | Robust and well-established, especially for post-column methods.[5] | Requires heating; less sensitive than fluorescence methods.[10] |
Experimental Workflow and Protocols
A successful derivatization requires careful optimization of reaction parameters, including pH, temperature, reaction time, and reagent concentration.
Caption: General workflow for pre-column derivatization and HPLC analysis.
Protocol 1: Pre-Column Derivatization with Fluorescamine
Fluorescamine reacts almost instantaneously with primary amines at a basic pH to yield a highly fluorescent pyrrolinone product.[11] The unreacted reagent is rapidly hydrolyzed to non-fluorescent products, resulting in a clean baseline.
Causality: The reaction requires an alkaline environment (pH > 8) to ensure the primary amine of the sulfonamide is unprotonated and thus sufficiently nucleophilic to attack the fluorescamine molecule.
Caption: Reaction of a sulfonamide with fluorescamine.
Materials:
-
Fluorescamine solution: 0.2% (w/v) in acetone (prepare fresh).
-
Borate Buffer: 0.1 M, pH 9.0.
-
Sodium Acetate solution: 0.1 M, pH 3.5.
-
Acetonitrile (HPLC Grade).
-
Sample extract containing sulfonamides, dissolved in a suitable solvent.
Procedure:
-
Pipette 100 µL of the sample or standard solution into a clean vial.
-
Add 100 µL of 0.1 M Borate Buffer (pH 9.0). Vortex briefly.
-
Add 200 µL of the 0.2% fluorescamine solution. Vortex immediately for 30 seconds.
-
Allow the reaction to proceed in the dark at room temperature for 15 minutes.[12]
-
The reaction can be stabilized by adding 100 µL of 0.1 M sodium acetate (pH 3.5) to acidify the mixture.
-
Inject an appropriate volume (e.g., 20-40 µL) into the HPLC system.[12]
Protocol 2: Pre-Column Derivatization with Dansyl Chloride (DNS-Cl)
Dansyl chloride reacts with primary and secondary amines to form stable, N-dansyl-sulfonamide derivatives that are intensely fluorescent.[4]
Causality: This reaction also requires alkaline conditions (pH 9.5-10.5) to facilitate the nucleophilic attack of the amine on the electrophilic sulfonyl chloride group.[4] The reaction is slower than with fluorescamine and often requires heat to proceed to completion. The reaction should be performed in the dark to prevent photodegradation of the dansyl group.[4]
Materials:
-
Dansyl Chloride solution: 50 mM in acetonitrile (prepare fresh, store in the dark).[4][13]
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.[4]
-
Quenching Solution: 10% (v/v) ammonium hydroxide in water.
-
Sample extract containing sulfonamides.
Procedure:
-
In a microcentrifuge tube, add 25 µL of the sample or standard solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[4]
-
Vortex the mixture thoroughly.
-
Incubate the reaction in a heating block at 60°C for 30-60 minutes in the dark.[4]
-
After incubation, cool the mixture to room temperature.
-
(Optional) Quench the reaction by adding 10 µL of the quenching solution to react with excess Dansyl Chloride.
-
Centrifuge the sample if necessary and inject the supernatant into the HPLC system.
HPLC Methodologies and Validation
The increased hydrophobicity of the derivatized sulfonamides makes them ideal for separation on reversed-phase columns.
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for analyzing fluorescamine-derivatized sulfonamides, based on published methods.[12][14][15]
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[12][15] | C18 provides excellent hydrophobic retention for the derivatives. |
| Mobile Phase A | 0.08% Acetic Acid in Water.[12] | Acidification improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile.[12] | Strong organic solvent for eluting hydrophobic derivatives. |
| Mobile Phase C | Methanol.[12] | Modifies selectivity in the organic phase. |
| Gradient Elution | A time-based gradient from high aqueous to high organic content. | Allows for the separation of multiple sulfonamides with varying polarities in a single run. |
| Flow Rate | 0.6 - 1.0 mL/min.[1][12] | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C.[1][12] | Maintains consistent retention times. |
| Injection Vol. | 20 - 40 µL.[12] | |
| Fluorescence Detection | Excitation: 405 nm, Emission: 495 nm.[12] | Wavelengths specific to the fluorescamine-sulfonamide derivative. |
| UV-Vis Detection | ~265 nm.[1][16] | A general wavelength for underivatized or other derivatives, less sensitive. |
Method Validation and Performance Data
A robust analytical method must be validated to ensure it is fit for purpose. Validation parameters are established according to guidelines such as the European Union's Commission Decision 2002/657/EC.[14][16][17][18]
The table below presents typical performance data for the analysis of five sulfonamides in feed samples using fluorescamine derivatization followed by HPLC-FLD.[14][15]
| Analyte | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Repeatability (RSD%) |
| Sulfadiazine | 98.7 | 79.5 | 89.9 | 9.1 |
| Sulfamerazine | 114.0 | 34.5 | 41.3 | 2.7 |
| Sulfamethazine | 105.7 | 45.3 | 56.4 | 4.5 |
| Sulfaguanidine | 79.3 | 65.4 | 78.2 | 7.8 |
| Sulfamethoxazole | 95.4 | 55.6 | 65.7 | 5.3 |
| Data synthesized from Patyra et al., 2019.[14] |
These results demonstrate that the fluorescamine derivatization method provides excellent recoveries (79.3–114.0%) and low limits of detection (LOD) and quantification (LOQ), making it suitable for routine control and residue analysis.[14][19]
Conclusion
Chemical derivatization is an indispensable tool for the sensitive and reliable HPLC analysis of sulfonamides. By attaching a fluorescent or UV-active tag, this technique overcomes the inherent limitations of the parent molecules' poor detectability. Pre-column derivatization with agents like fluorescamine or dansyl chloride offers a robust, sensitive, and validated approach suitable for a wide range of applications, from pharmaceutical quality control to food safety monitoring. The protocols and methodologies presented in this guide provide a solid foundation for developing and implementing these powerful analytical strategies in the laboratory.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jasco-global.com [jasco-global.com]
- 7. jascoinc.com [jascoinc.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. mdpi.com [mdpi.com]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. imeko.info [imeko.info]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
The Versatile Scaffold: Application of 4-Bromo-n-propylbenzenesulfonamide in Modern Medicinal Chemistry
Introduction: Unpacking the Potential of a Multifaceted Molecule
In the landscape of contemporary drug discovery, the benzenesulfonamide scaffold stands as a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and proven therapeutic efficacy.[1][2][3] This structural motif is not merely a relic of the sulfa drug era but a dynamic and continually evolving platform for the design of novel therapeutic agents targeting a wide array of diseases, from microbial infections to cancer and inflammatory conditions.[2][3] The strategic functionalization of the benzenesulfonamide core allows for the fine-tuning of its physicochemical and pharmacological properties, enabling chemists to craft molecules with enhanced potency, selectivity, and metabolic stability.
This application note delves into the specific potential of 4-Bromo-n-propylbenzenesulfonamide , a derivative that, while not extensively documented as a standalone therapeutic, embodies the key attributes that make this class of compounds so valuable to drug development professionals. The presence of a bromine atom at the 4-position of the phenyl ring offers a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This feature allows for the facile introduction of diverse molecular fragments, thereby enabling the exploration of a vast chemical space in the quest for new bioactive compounds. Concurrently, the N-propyl group on the sulfonamide nitrogen can significantly influence the molecule's lipophilicity, membrane permeability, and interactions with biological targets.
This guide will provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, supported by detailed protocols for its synthesis and derivatization. We will explore its role as a versatile building block and discuss the rationale behind its use in the design of targeted therapies.
The Strategic Advantage of Functionalization: A Deeper Look
The true power of this compound in a medicinal chemistry context lies in the strategic interplay of its constituent parts: the benzenesulfonamide core, the 4-bromo substituent, and the N-propyl group.
The Benzenesulfonamide Core: A Privileged Scaffold
The sulfonamide group is a key pharmacophore present in a multitude of clinically approved drugs.[4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to engage in specific and high-affinity interactions with a variety of biological targets.[5] Furthermore, the sulfonamide moiety is generally more resistant to metabolic degradation compared to amide bonds, offering a strategy to enhance the in vivo stability of peptide-based drug candidates.[5]
The 4-Bromo Substituent: A Gateway to Molecular Diversity
The bromine atom at the para-position of the benzene ring is a synthetic chemist's asset. It serves as a versatile functional handle for a range of chemical transformations, most notably:
-
Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, allowing for the incorporation of various amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
This synthetic flexibility allows for the rapid generation of diverse libraries of compounds from a common intermediate, a crucial strategy in modern lead optimization.
The N-Propyl Group: Modulating Physicochemical Properties
The N-alkylation of sulfonamides is a common strategy to modulate a compound's physicochemical properties. The n-propyl group in this compound influences several key parameters:
-
Lipophilicity: The addition of the alkyl chain increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Solubility: While increasing lipophilicity, the N-alkylation can also impact aqueous solubility, a critical factor for drug formulation and bioavailability.
-
Steric Hindrance: The propyl group can introduce steric bulk that may influence the molecule's binding conformation and selectivity for a particular biological target.
The interplay of these three components makes this compound a highly attractive starting point for the development of novel therapeutic agents.
Applications in Medicinal Chemistry: A Landscape of Possibilities
While specific biological activities for this compound are not extensively reported, its structural features suggest its utility as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. The benzenesulfonamide scaffold is a known inhibitor of several important enzyme classes and has been incorporated into drugs with diverse mechanisms of action.
As a Building Block for Enzyme Inhibitors
The sulfonamide moiety is a well-established zinc-binding group and is a hallmark of many enzyme inhibitors.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[1][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and some cancers.[6] this compound can serve as a starting point for the synthesis of novel CA inhibitors, where the N-propyl group can be tailored to optimize interactions with the enzyme's active site, and the 4-bromo position can be functionalized to enhance potency and selectivity for specific CA isoforms.
-
Protease Inhibitors: The sulfonamide group can also be found in inhibitors of various proteases. By derivatizing the 4-bromo position, moieties can be introduced that interact with the substrate-binding pockets of target proteases, leading to the development of potent and selective inhibitors for applications in antiviral, anticancer, and anti-inflammatory therapies.
In the Synthesis of Receptor Antagonists and Modulators
The ability to introduce diverse substituents at the 4-position via cross-coupling reactions makes this compound a valuable intermediate for the synthesis of receptor antagonists and modulators. For example, the introduction of specific aryl or heteroaryl groups can lead to compounds that bind to G-protein coupled receptors (GPCRs) or nuclear receptors, modulating their activity in a therapeutically beneficial manner.
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors incorporate a sulfonamide group, which can form crucial hydrogen bond interactions within the ATP-binding site of the kinase. The benzenesulfonamide scaffold of this compound can be elaborated at the 4-position to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent derivatization, exemplifying its utility as a versatile synthetic intermediate.
Protocol 1: Synthesis of this compound
This protocol details the N-alkylation of the readily available 4-bromobenzenesulfonamide.
Materials:
-
4-Bromobenzenesulfonamide
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromobenzenesulfonamide (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Alkylation: Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (Typical) |
| This compound | C₉H₁₂BrNO₂S | 278.16 | White to off-white solid | >95% |
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol demonstrates the derivatization of the 4-bromo position, a key application of this intermediate.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow
To further clarify the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Synthesis of this compound.
Caption: Derivatization of this compound.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its benzenesulfonamide core provides a privileged scaffold with a proven track record in drug design, while the 4-bromo substituent serves as a gateway to vast chemical diversity through a variety of reliable cross-coupling reactions. The N-propyl group allows for the modulation of key physicochemical properties, enabling the optimization of drug-like characteristics.
While this application note has outlined the potential applications and provided foundational synthetic protocols, the true potential of this compound is limited only by the creativity and ingenuity of the researchers who employ it. As the demand for novel therapeutics continues to grow, the strategic use of such versatile building blocks will be paramount in accelerating the discovery and development of the next generation of life-saving medicines.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 4-Bromobenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of 4-Bromobenzenesulfonyl Chloride in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern pharmacology, forming the structural basis of a vast array of therapeutic agents, including antibacterial "sulfa drugs," diuretics, anticonvulsants, and anti-inflammatory medications.[1][2][3] The synthesis of these vital compounds often relies on the reaction between a sulfonyl chloride and a primary or secondary amine.[3][4] Among the various sulfonylating agents, 4-bromobenzenesulfonyl chloride stands out as a particularly valuable and versatile reagent.[5][6]
This technical guide provides a comprehensive overview of the application of 4-bromobenzenesulfonyl chloride in sulfonamide synthesis. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical considerations for troubleshooting and optimization. The protocols and insights presented herein are designed to empower researchers in organic synthesis and medicinal chemistry to efficiently and reliably construct novel sulfonamide derivatives.
Chemical Properties and Handling
4-Bromobenzenesulfonyl chloride (BrC₆H₄SO₂Cl) is a white to off-white crystalline solid with a pungent odor.[5][7] Its high reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.[1][7]
Table 1: Physicochemical Properties of 4-Bromobenzenesulfonyl Chloride
| Property | Value |
| CAS Number | 98-58-8[8][9] |
| Molecular Formula | C₆H₄BrClO₂S[7] |
| Molecular Weight | 255.52 g/mol [9] |
| Melting Point | 73-75 °C (lit.)[8][9] |
| Boiling Point | 153 °C / 15 mmHg (lit.)[8][9] |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and acetone; insoluble in water.[5][7] |
Safety and Handling Precautions:
4-Bromobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[7][8][10]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[10] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Moisture Sensitivity: The primary side reaction is the hydrolysis of the sulfonyl chloride to the unreactive 4-bromobenzenesulfonic acid.[11] Therefore, it is crucial to use anhydrous solvents and dried glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and corrosive-resistant area, protected from moisture.[10]
-
Spills and Waste Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable disposal container.[10] Dispose of waste in accordance with local regulations.
The Chemistry of Sulfonamide Synthesis: Mechanism and Rationale
The synthesis of sulfonamides from 4-bromobenzenesulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[12][13]
The Reaction Mechanism:
-
Nucleophilic Attack: The nitrogen atom of the primary or secondary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.[12]
-
Chloride Displacement: This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing the chloride ion as a leaving group.[12]
-
Proton Transfer: A base, such as pyridine or triethylamine, is essential to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[12][14]
The "brosyl" group (4-bromobenzenesulfonyl) is often used as a protecting group for amines in multi-step syntheses due to the stability of the resulting sulfonamide.[1]
Visualizing the Reaction Pathway
Caption: General reaction mechanism for sulfonamide synthesis.
Detailed Experimental Protocols
The following protocols provide a robust and widely applicable method for the synthesis of N-substituted-4-bromobenzenesulfonamides.
Protocol 1: Standard Synthesis of N-Aryl/Alkyl-4-bromobenzenesulfonamide
This protocol is a general procedure and may require optimization based on the specific amine used.[11]
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)[12]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[12]
-
1M Hydrochloric Acid (HCl)[12]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution[12]
-
Brine (saturated NaCl solution)[12]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[12]
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM.[11]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[11][12]
-
Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[11][12]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[12]
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Sulfonamide Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolysis of 4-bromobenzenesulfonyl chloride: Presence of moisture in reagents or glassware. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and perform the reaction under an inert atmosphere.[11] |
| Incomplete Reaction: Insufficient reaction time or poor mixing. | Monitor the reaction by TLC to ensure completion. Ensure efficient stirring.[11] | |
| Formation of Byproducts | Di-sulfonylation of Primary Amine: Using excess sulfonyl chloride or high temperatures. | Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of 4-bromobenzenesulfonyl chloride. Control the reaction temperature.[11] |
| Difficulty in Purification | Unreacted 4-bromobenzenesulfonyl chloride: Remains after the reaction is complete. | Quench the reaction with a small amount of water or a secondary amine to convert the remaining sulfonyl chloride into a more easily separable sulfonic acid or sulfonamide, followed by an aqueous workup.[11] |
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.[15]
-
High-Performance Liquid Chromatography (HPLC): For accurate purity determination and quantification.[16][17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation.[17]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.
Conclusion
4-Bromobenzenesulfonyl chloride is an indispensable reagent for the synthesis of a diverse range of sulfonamides. Its reactivity, coupled with the stability of the resulting products, makes it a valuable tool in drug discovery and development. By understanding the underlying chemistry, adhering to meticulous experimental techniques, and employing appropriate analytical characterization, researchers can effectively utilize this versatile building block to advance their scientific endeavors.
References
- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 8. 4-Bromobenzenesulfonyl chloride Brosyl chloride [sigmaaldrich.com]
- 9. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. quora.com [quora.com]
- 16. ymerdigital.com [ymerdigital.com]
- 17. benchchem.com [benchchem.com]
High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: An Application Note and Protocol
Abstract
N-acylsulfonamides are a pivotal class of compounds in medicinal chemistry, frequently serving as bioisosteric equivalents of carboxylic acids, offering similar acidity but with enhanced metabolic stability.[1][2] N-(4-bromobenzenesulfonyl)benzamide is a key synthetic intermediate, providing a versatile scaffold for the development of novel therapeutic agents and complex organic molecules.[3] The presence of the brominated aryl ring offers a reactive site for further functionalization, for instance, through cross-coupling reactions. This guide provides a robust, high-yield protocol for the synthesis of N-(4-bromobenzenesulfonyl)benzamide via the direct N-acylation of benzamide. We delve into the mechanistic rationale behind the procedural choices, offer a comprehensive troubleshooting guide to ensure reproducibility and high yields, and present a detailed, step-by-step protocol suitable for implementation in a research or drug development setting.
Synthetic Strategy and Mechanistic Rationale
The most direct and efficient pathway for the synthesis of N-(4-bromobenzenesulfonyl)benzamide is the nucleophilic substitution reaction between benzamide and 4-bromobenzenesulfonyl chloride.[3] This approach is favored for its operational simplicity and high conversion rates.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic attack from the nitrogen atom of benzamide on the highly electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is critical. The base serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the benzamide nucleophile and driving the equilibrium towards the product.[3] Pyridine, when used, can also function as a nucleophilic catalyst, further accelerating the reaction.[4]
Alternative Synthetic Approaches
While direct acylation is preferred, other strategies exist for forming N-acylsulfonamides. For large-scale synthesis where the sulfonyl chloride precursor is unavailable, a three-step synthesis starting from bromobenzene can be employed.[5] This involves chlorosulfonation of bromobenzene, followed by ammonolysis to yield 4-bromobenzenesulfonamide, and a final N-benzoylation step.[5] Other advanced C-N bond-forming reactions like the Ullmann condensation or Mitsunobu reaction can also be adapted for synthesizing related structures, though they are less direct for this specific target.[6][7][8][9]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the described protocol, ensuring a clear benchmark for success.
| Parameter | Expected Value |
| Reactant Quantities | |
| Benzamide | 1.0 eq |
| 4-Bromobenzenesulfonyl Chloride | 1.1 eq |
| Triethylamine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Product Characteristics | |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 172-174 °C[3] |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.10 (d, 2H), 7.88 (d, 1H), 7.72 (d, 2H), 7.64 (d, 1H), 7.33 (m, 1H), 7.28 (m, 1H), 5.75 (s, 1H)[3] |
| IR (cm⁻¹) | 3330 (N-H), 3090 (Ar-H), 1371 & 1154 (SO₂)[3] |
| HR-MS (ESI) [M+Na]⁺ | Calculated: 361.9795; Found: 361.9802[3] |
Note: Spectroscopic data is based on a closely related analog and may vary slightly.[3]
Detailed Experimental Protocol
This protocol is optimized for laboratory-scale synthesis, focusing on safety, efficiency, and high yield.
Materials and Equipment
-
Benzamide
-
4-Bromobenzenesulfonyl Chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol and Deionized Water (for recrystallization)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add benzamide (1.0 eq) and anhydrous DCM (approx. 5 mL per gram of benzamide) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Stir to form a suspension.[3]
-
Base Addition: Add triethylamine (1.2 eq) to the suspension.[3]
-
Reagent Addition: In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM (approx. 2 mL per gram) and add this solution to a dropping funnel.
-
Reaction Execution: Cool the main reaction flask to 0 °C using an ice bath. Add the solution of 4-bromobenzenesulfonyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature remains low.[3]
-
Reaction Monitoring: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction's completion by TLC (a typical eluent system is a mixture of hexane and ethyl acetate).[3][4]
-
Work-up - Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to neutralize the excess triethylamine and its salt.[3]
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
Work-up - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]
-
Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture to obtain pure N-(4-bromobenzenesulfonyl)benzamide as a white solid.[3]
Process Optimization and Troubleshooting
A successful synthesis relies on understanding and controlling potential side reactions. The protocol is designed to be self-validating by addressing these issues proactively.
| Issue | Potential Cause(s) | Troubleshooting and Prevention Strategy | Rationale |
| Low Yield | Hydrolysis of 4-bromobenzenesulfonyl chloride: The starting material is highly sensitive to moisture.[4] | • Ensure all glassware is rigorously flame-dried.• Use anhydrous grade solvents.• Perform the reaction under an inert (N₂ or Ar) atmosphere.[4] | Prevents the conversion of the reactive sulfonyl chloride into the unreactive 4-bromobenzenesulfonic acid, maximizing its availability for the desired reaction.[4] |
| Impure Product | Di-sulfonylation of Benzamide: Excess sulfonyl chloride or elevated temperatures can lead to the formation of N,N-bis(4-bromobenzenesulfonyl)benzamide.[4] | • Use only a slight excess (1.05-1.1 equivalents) of 4-bromobenzenesulfonyl chloride.• Maintain low temperatures during addition (0 °C) and avoid heating the reaction.• Monitor the reaction by TLC to prevent unnecessarily long reaction times.[4] | Minimizes the formation of the di-substituted byproduct, which simplifies purification and increases the yield of the desired mono-substituted product.[4] |
| Incomplete Reaction | Poor Reagent Quality or Inefficient Mixing: Impure starting materials or a heterogeneous mixture can stall the reaction. | • Verify the purity of benzamide and the sulfonyl chloride before starting.• Ensure efficient stirring throughout the reaction to maintain homogeneity. | Drives the reaction towards completion by ensuring the reactants are able to interact effectively.[4] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle it with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Triethylamine is a corrosive and flammable liquid.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a validated and high-yielding protocol for the synthesis of N-(4-bromobenzenesulfonyl)benzamide. By explaining the causality behind critical process parameters and offering a clear troubleshooting guide, this document equips researchers, scientists, and drug development professionals with a reliable method for producing this valuable chemical intermediate. The robustness of this direct acylation method makes it highly suitable for both small-scale research and larger-scale production campaigns.
References
- 1. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Bromo-n-propylbenzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-n-propylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet sometimes challenging sulfonamide synthesis. Here, we address specific experimental issues in a question-and-answer format, grounded in established chemical principles and field-proven insights to enhance your experimental success.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Immediate Action Plan:
-
Re-evaluate Reagent Stoichiometry and Quality: Ensure you are using the correct molar ratios and that your reagents are not degraded.
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Refine Your Workup and Purification Protocol: Significant product loss can occur during these final steps.
In-depth Analysis and Solutions:
A. Reagent-Related Issues
-
Degradation of 4-Bromobenzenesulfonyl Chloride: This is a primary suspect in low-yield reactions. Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of atmospheric moisture.[1][2] This side reaction consumes your starting material, converting it to the unreactive 4-bromobenzenesulfonic acid.[3]
-
Solution:
-
Use fresh or properly stored 4-bromobenzenesulfonyl chloride. Store it in a desiccator or under an inert atmosphere.[2]
-
Consider using a higher quality grade of the reagent.
-
Ensure all glassware is oven-dried or flame-dried before use, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
-
Volatility and Purity of n-Propylamine: n-Propylamine is a volatile, low-boiling point liquid (48°C) and can evaporate from the reaction mixture if not handled correctly.[4]
-
Solution:
-
Add n-propylamine to the reaction mixture at a lower temperature (e.g., 0°C) to minimize evaporation.
-
Use a condenser to prevent the escape of this volatile reagent.
-
Ensure the purity of the n-propylamine, as impurities can interfere with the reaction.
-
-
B. Reaction Condition Optimization
-
Suboptimal Temperature: The reaction between 4-bromobenzenesulfonyl chloride and n-propylamine is typically exothermic. However, insufficient temperature can lead to a slow reaction rate, while excessive heat can promote side reactions.
-
Solution:
-
Start the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial.[5]
-
-
-
Incorrect Base or Stoichiometry: A base is required to neutralize the HCl generated during the reaction.[6] An inappropriate base or incorrect amount can lead to an acidic reaction medium, which can protonate the n-propylamine, rendering it non-nucleophilic.
-
Solution:
-
Use a non-nucleophilic base like triethylamine or pyridine.
-
Employ at least two equivalents of n-propylamine, with one equivalent acting as the nucleophile and the other as the base to neutralize HCl. Alternatively, use one equivalent of n-propylamine and one equivalent of an external base like triethylamine.
-
-
C. Workup and Purification Losses
-
Product Loss During Extraction: this compound has moderate polarity. Using an inappropriate extraction solvent can lead to incomplete extraction from the aqueous phase.
-
Solution:
-
Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction.
-
Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product.
-
Wash the combined organic layers with brine to remove dissolved water, which can aid in cleaner evaporation.
-
-
-
Inefficient Purification: The choice of purification method is critical for obtaining a high-purity product with good recovery.
-
Solution:
-
Recrystallization: This is often an effective method for purifying solid sulfonamides. Toluene or ethanol-water mixtures are good starting points for solvent selection.[7]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of ethyl acetate/hexane is a good starting point for elution.[7]
-
-
Question 2: I am observing the formation of a significant amount of a water-soluble byproduct. What is it and how can I prevent it?
The most likely water-soluble byproduct is 4-bromobenzenesulfonic acid, formed from the hydrolysis of 4-bromobenzenesulfonyl chloride.[3]
Mechanism of Hydrolysis:
4-C₆H₄BrSO₂Cl + H₂O → 4-C₆H₄BrSO₃H + HCl
Prevention Strategies:
-
Strict Anhydrous Conditions: As detailed in the previous question, the rigorous exclusion of water is paramount. Use anhydrous solvents and dry glassware.[1]
-
Controlled Workup: During the aqueous workup, minimize the contact time of the unreacted sulfonyl chloride with water. Perform the workup at a low temperature to reduce the rate of hydrolysis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
The reaction of 4-bromobenzenesulfonyl chloride with n-propylamine generates one equivalent of hydrochloric acid (HCl).[6] The base, which can be a second equivalent of n-propylamine or an external base like triethylamine or pyridine, is crucial for neutralizing this acid.[8] If the HCl is not neutralized, it will protonate the starting amine, forming an ammonium salt (n-propylammonium chloride). This protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride, thus halting the reaction.[6]
Q2: Can I use a different solvent for this reaction?
Yes, while dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, other aprotic solvents can be employed.[9] The ideal solvent should dissolve both reactants and be inert to the reaction conditions. Ethereal solvents like diethyl ether or polar aprotic solvents like acetonitrile can also be suitable. It is advisable to perform a small-scale trial to assess the suitability of a new solvent.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.
TLC Protocol:
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., starting with a 1:4 ratio and adjusting as needed) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. Staining with potassium permanganate or iodine can also be used.
-
Procedure: Spot the starting materials (4-bromobenzenesulfonyl chloride and n-propylamine) and the reaction mixture on the TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is progressing.
Q4: What are the key safety precautions I should take when performing this synthesis?
-
4-Bromobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[10] It can cause irritation to the skin, eyes, and respiratory system.[10] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
n-Propylamine: This is a flammable and volatile liquid with a strong, pungent odor.[4][11] It is also corrosive and can cause burns.[11] Handle it in a fume hood, away from ignition sources, and wear appropriate PPE.
-
General Precautions: The reaction can be exothermic, so it's important to control the rate of addition of reagents and have a cooling bath available.
Experimental Protocols and Data
Optimized Synthesis Protocol for this compound
This protocol is designed to maximize yield and purity.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
n-Propylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from a toluene/hexane mixture) or silica gel column chromatography (eluting with an ethyl acetate/hexane gradient).
Data Presentation
Table 1: Troubleshooting Common Yield Issues
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation | Degraded 4-bromobenzenesulfonyl chloride | Use fresh reagent; store under inert gas. |
| Insufficiently nucleophilic amine | Ensure the absence of excess acid; add a non-nucleophilic base. | |
| Low reaction temperature | Allow the reaction to warm to room temperature or gently heat. | |
| Significant amount of water-soluble byproduct | Hydrolysis of sulfonyl chloride | Use anhydrous solvents and glassware; perform workup at low temperature.[1] |
| Product loss during workup | Incorrect extraction solvent | Use a moderately polar solvent like ethyl acetate; perform multiple extractions. |
| Oily product that won't crystallize | Impurities present | Purify by column chromatography. |
Visualizations
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph [hyyysci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]
- 10. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 11. n-PROPYLAMINE [training.itcilo.org]
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide bond formation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in sulfonamide synthesis and can stem from several factors. The most common culprits are the reactivity of your starting materials and competing side reactions.
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The reactivity of the amine is a critical factor. Electron-deficient amines (e.g., those with electron-withdrawing groups) or sterically hindered amines are less nucleophilic and will react more slowly with the sulfonyl chloride.[1]
-
Solution: To overcome this, you can try increasing the reaction temperature or using a more polar, aprotic solvent like acetonitrile to facilitate the reaction. The addition of a catalyst such as 4-dimethylaminopyridine (DMAP) can also significantly enhance the reaction rate by forming a more reactive sulfonyl-DMAP intermediate.[1]
-
-
Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation, especially if they are not fresh or have been improperly stored.
-
Solution: Consider using sulfonyl fluorides, which are often more stable and can lead to better yields, particularly when working with amines that have other sensitive functional groups.[1][2] While sulfonyl fluorides are more stable, they are also less reactive, so activation with a Lewis acid like calcium triflimide may be necessary.[2]
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, a common side reaction that consumes your starting material, especially in the presence of water and a base.[1][3]
-
Solution: It is crucial to use anhydrous (dry) solvents and ensure all glassware is thoroughly dried before use. If your procedure requires an aqueous workup, it should be performed quickly and at a low temperature to minimize hydrolysis.[1]
-
Q2: I'm observing the formation of multiple byproducts in my reaction mixture. What are they, and how can I prevent them?
A2: The formation of multiple byproducts often points to issues with reaction selectivity and the presence of reactive functional groups on your starting materials.
Common Byproducts and Their Prevention:
-
Double Sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially if the amine is used in excess or if the reaction conditions are too harsh.
-
Solution: Use a stoichiometric amount of the sulfonyl chloride or a slight excess of the amine. Careful control of the reaction temperature and slow addition of the sulfonyl chloride can also help to minimize this side reaction.
-
-
Reaction with Other Nucleophilic Groups: If your amine starting material contains other nucleophilic functional groups (e.g., hydroxyl or thiol groups), they can also react with the sulfonyl chloride.
-
Solution: Protect these other nucleophilic groups before carrying out the sulfonylation reaction.[4] For example, a hydroxyl group can be protected as a silyl ether, which can be easily removed after the sulfonamide is formed.
-
Q3: My reaction seems to be stalled or proceeding very slowly. What can I do to speed it up?
A3: A slow or stalled reaction is typically due to low reactivity of the starting materials or suboptimal reaction conditions.
Strategies to Increase Reaction Rate:
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to speed up the reaction. However, be cautious, as excessive heat can lead to the formation of byproducts.
-
Choice of Base: The base plays a crucial role in sulfonamide synthesis by neutralizing the HCl generated during the reaction.[5] A stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can accelerate the reaction compared to a weaker base like pyridine.[6][7]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or tetrahydrofuran (THF) are generally good choices as they can solvate the ionic intermediates and facilitate the reaction.[6]
-
Catalysis: As mentioned earlier, DMAP is an effective nucleophilic catalyst that can dramatically increase the rate of sulfonylation.[1]
Q4: I'm having difficulty purifying my sulfonamide product. What are the best methods?
A4: The purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.
Purification Techniques:
-
Crystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent purification method.[5][8] A common solvent system for recrystallization is an alcohol-water mixture, such as isopropanol-water.[8]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is the method of choice. A typical mobile phase would be a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or tert-butanol.[9]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of your reaction and for determining the appropriate solvent system for column chromatography.[9] Visualizing the TLC plate under UV light is standard, and for enhanced visibility, a fluorescamine spray can be used, which makes sulfonamides appear as yellow-green fluorescent spots.[9]
II. Frequently Asked Questions (FAQs)
What is the general mechanism of sulfonamide synthesis from a sulfonyl chloride and an amine?
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[10] The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[5]
Why is it sometimes necessary to protect the amino group of an aniline before sulfonation?
When synthesizing sulfonamides starting from anilines, it is often necessary to first protect the amino group, for instance, by converting it to an acetanilide.[4][11] This protection serves two main purposes. Firstly, under the strongly acidic conditions of chlorosulfonation, the free amino group would be protonated, deactivating the aromatic ring towards electrophilic substitution.[11] Secondly, and more critically, if the aniline is not protected, the amino group of one molecule could react with the newly formed sulfonyl chloride group of another molecule, leading to polymerization.[4]
What are some alternative methods for sulfonamide synthesis that do not use sulfonyl chlorides?
While the reaction of amines with sulfonyl chlorides is the most common method, several other approaches exist:
-
From Thiols: Thiols can be oxidatively chlorinated in situ to form sulfonyl chlorides, which then react with an amine in the same pot.[12][13] There are also methods for the direct oxidative coupling of thiols and amines to form sulfonamides.[14]
-
From Sulfonic Acids or Sulfonate Salts: Sulfonic acids or their salts can be converted to sulfonamides, sometimes under microwave irradiation for faster reaction times.[13]
-
From Aryl Halides: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the S-N bond.[12]
-
Decarboxylative Halosulfonylation: A newer method involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which can then be reacted with an amine in a one-pot synthesis.[15][16][17]
III. Experimental Protocols & Data
General Protocol for Sulfonamide Synthesis
This is a general procedure and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is oven-dried or flame-dried to remove any traces of water.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add a solution of the sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (this can range from a few hours to overnight). Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Presentation: Solvent and Base Selection
| Solvent | Dielectric Constant | Properties | Suitability |
| Dichloromethane (DCM) | 9.1 | Aprotic, non-polar | Good for dissolving a wide range of starting materials. |
| Acetonitrile (MeCN) | 37.5 | Aprotic, polar | Excellent for accelerating reactions with less reactive amines. |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, moderately polar | A versatile solvent, often used with pyridine as the base.[6] |
| Pyridine | 12.4 | Aprotic, basic | Can act as both a solvent and a base.[5] |
| Base | pKa of Conjugate Acid | Properties | Comments |
| Pyridine | 5.25 | Weakly basic, nucleophilic | Can sometimes act as a nucleophilic catalyst.[5] |
| Triethylamine (TEA) | 10.75 | Stronger, non-nucleophilic | A common and effective choice for most sulfonamide syntheses.[6] |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, non-nucleophilic | Useful when dealing with sensitive substrates to avoid side reactions. |
| Sodium Carbonate (Na2CO3) | 10.33 | Inorganic, weak base | Can be used in biphasic solvent systems like THF/water.[6] |
IV. Visualizations
General Sulfonamide Synthesis Workflow
Caption: A typical workflow for the synthesis of sulfonamides.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yields in sulfonamide synthesis.
V. References
-
Ovung, A., & Bhattacharyya, J. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Pharmaceutical Research International, 33(47A), 337-351.
-
Shaikh, I. R., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216.
-
BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. BenchChem Technical Support.
-
Ma, S., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56.
-
Baranczak, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9516-9521.
-
Ahmad, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(4), 541-563.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from --INVALID-LINK--
-
Bowser, J. R., et al. (1995). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 36(49), 8879-8882.
-
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4).
-
Robertson, R. E., & Laughton, P. M. (1957). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1330-1340.
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22047-22054.
-
Google Patents. (1957). Sulfonamide purification process. US2777844A.
-
ResearchGate. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF.
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from --INVALID-LINK--
-
Ghorbani-Vaghei, R., & Veisi, H. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32981-33002.
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22047-22054.
-
King, J. F., & Lee, T. M. (1977). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 55(21), 3656-3665.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from --INVALID-LINK--
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications.
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
-
BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem Technical Support.
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
-
Ball, N. D., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 24(1), 188-192.
-
University of California, Irvine. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. reddit.com [reddit.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. frontiersrj.com [frontiersrj.com]
- 13. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 14. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Impurities in Benzenesulfonamide Synthesis
Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this crucial synthetic transformation. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction of benzenesulfonyl chloride with ammonia, but after workup, I have a persistent oily residue that is not my product. What is it and how can I remove it?
A1: The oily residue is most likely unreacted benzenesulfonyl chloride . This starting material is a dense, viscous oil that hydrolyzes slowly in cold water.[1][2] If your reaction did not go to completion or if you used an excess of the reagent, it will remain in your organic layer after a standard aqueous workup.
Troubleshooting and Resolution:
-
Causality: Incomplete reaction can be due to insufficient reaction time, low temperature, or inefficient stirring, especially in a heterogeneous mixture.
-
Protocol for Removal:
-
Quenching with a Soluble Amine: Before your standard workup, add a small amount of a water-soluble amine, such as aqueous ammonia or diethylamine, to the reaction mixture. This will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide that can be easily removed in the aqueous phase.[3]
-
Basic Hydrolysis: Alternatively, you can quench the reaction by adding an aqueous solution of a base like sodium hydroxide (NaOH). This will hydrolyze the remaining benzenesulfonyl chloride to sodium benzenesulfonate, which is highly soluble in water.[3] Be cautious with this method if your desired product is sensitive to strong bases.
-
Post-Workup Wash: If you have already performed a workup, you can wash the organic layer containing your product and the oily residue with a dilute aqueous solution of a primary or secondary amine, followed by a water wash to remove the resulting water-soluble sulfonamide.
-
Q2: My final benzenesulfonamide product is showing an acidic impurity that I can't easily remove by washing with water. What is the likely culprit?
A2: The most probable acidic impurity is benzenesulfonic acid . This impurity can arise from two main sources: it can be carried over from the synthesis of benzenesulfonyl chloride, or it can be formed by the hydrolysis of benzenesulfonyl chloride during the reaction or workup.[3][4]
Troubleshooting and Resolution:
-
Mechanism of Formation:
-
From Starting Material: Benzenesulfonyl chloride is synthesized by the chlorosulfonation of benzene, where benzenesulfonic acid is an intermediate.[1] Incomplete conversion will lead to its presence.
-
Hydrolysis: Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid and hydrochloric acid.[2][4] This can occur if there is moisture in your reaction solvent or during the aqueous workup.
-
-
Protocol for Removal:
-
Basic Wash: Wash the organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the acidic benzenesulfonic acid, forming the corresponding sodium salt which is highly water-soluble and will be extracted into the aqueous layer.[3]
-
Recrystallization: If the acidic impurity persists, recrystallization is an effective purification method. Choose a solvent system where benzenesulfonamide has good solubility at high temperatures and poor solubility at low temperatures, while benzenesulfonic acid remains soluble.
-
Q3: I've noticed a high-molecular-weight, non-polar impurity in my crude product. What could this be?
A3: A common non-polar byproduct, particularly from the synthesis of the benzenesulfonyl chloride starting material, is diphenyl sulfone . This impurity is formed as a side product during the chlorosulfonation of benzene.[1][5]
Troubleshooting and Resolution:
-
Mechanism of Formation: Diphenyl sulfone is formed when a molecule of benzenesulfonyl chloride reacts with another molecule of benzene under the reaction conditions used for chlorosulfonation.[1]
-
Purification Strategy:
-
Column Chromatography: Due to the significant difference in polarity between the desired benzenesulfonamide (polar) and diphenyl sulfone (non-polar), silica gel column chromatography is a highly effective method for separation.
-
Recrystallization: A carefully chosen solvent system for recrystallization can also be effective. Diphenyl sulfone is often less soluble in certain solvents compared to benzenesulfonamide.
-
Q4: My mass spectrometry data suggests the presence of an impurity with a mass corresponding to a disulfonated product. How is this possible?
A4: You are likely observing the formation of N-benzenesulfonylbenzenesulfonamide (a disulfonamide). This impurity arises from the reaction of the newly formed benzenesulfonamide with unreacted benzenesulfonyl chloride.
Troubleshooting and Resolution:
-
Causality: The nitrogen atom of the newly formed benzenesulfonamide is still nucleophilic and can attack another molecule of benzenesulfonyl chloride, especially if there is a localized excess of the sulfonyl chloride or if a strong base is used, which can deprotonate the sulfonamide nitrogen, making it a more potent nucleophile.
-
Prevention and Removal:
-
Controlled Addition: Add the benzenesulfonyl chloride slowly and in a controlled manner to the ammonia solution to avoid creating localized areas of high concentration.
-
Avoid Excess Strong Base: If using a base other than ammonia, opt for a milder base or use it in stoichiometric amounts to minimize deprotonation of the product.
-
Purification: This byproduct can often be removed by recrystallization, as its crystal packing and solubility will differ from the monosulfonamide. Column chromatography is also a viable option.
-
Troubleshooting Guide: A Summary of Common Impurities
| Observed Issue | Potential Impurity | Source | Proposed Solution(s) |
| Oily residue after workup | Unreacted Benzenesulfonyl Chloride | Incomplete reaction or excess reagent | Quench with a water-soluble amine or aqueous base; Post-workup wash with amine solution.[3] |
| Acidic contamination | Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride or carry-over from starting material.[1][3] | Wash with aqueous NaHCO₃ or dilute NaOH; Recrystallization.[3] |
| Non-polar, high M.W. impurity | Diphenyl Sulfone | Side product from benzenesulfonyl chloride synthesis.[1][5] | Silica gel column chromatography; Recrystallization. |
| Disulfonated byproduct | N-benzenesulfonylbenzenesulfonamide | Reaction of product with starting material | Slow addition of benzenesulfonyl chloride; Avoid excess strong base; Recrystallization or column chromatography. |
| Presence of a second sulfonamide | N,N-disubstituted sulfonamide | Use of a secondary amine as a nucleophile when a primary sulfonamide is desired. | Ensure the use of ammonia or a primary amine as the nucleophile. |
| Anhydride-related impurity | Benzenesulfonic Anhydride | Dehydration of benzenesulfonic acid.[6] | Careful control of reaction conditions to avoid excessive heat and dehydrating agents; Purification by recrystallization.[6] |
Experimental Protocols
Protocol 1: Removal of Unreacted Benzenesulfonyl Chloride and Benzenesulfonic Acid
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Amine Wash (Optional, for excess sulfonyl chloride): If a significant amount of oily benzenesulfonyl chloride is present, transfer the solution to a separatory funnel and wash with a 5% aqueous solution of diethylamine. Discard the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Continue washing until the effervescence ceases. This will remove the acidic benzenesulfonic acid.
-
Water Wash: Wash the organic layer with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude benzenesulfonamide onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexanes:ethyl acetate). Less polar impurities like diphenyl sulfone will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluting solvent (e.g., to 7:3 or 1:1 hexanes:ethyl acetate). The desired benzenesulfonamide will then elute.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Synthesis and Impurity Formation
Caption: Synthesis pathway of benzenesulfonamide and the formation of common impurities.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Benzenesulfonic Anhydride | 512-35-6 | Benchchem [benchchem.com]
Technical Support Center: 4-Bromobenzenesulfonyl Chloride
Welcome to the Technical Support Center for handling 4-bromobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the effective removal of unreacted 4-bromobenzenesulfonyl chloride from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 4-bromobenzenesulfonyl chloride from my reaction?
A: Leaving unreacted 4-bromobenzenesulfonyl chloride in your reaction mixture can lead to several complications. As a highly reactive electrophile, it can react with subsequent reagents, leading to unwanted side products and reducing the yield of your desired product.[1][2] Its presence can also complicate purification, as it may co-elute with your product during chromatography.[3] Furthermore, 4-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive, posing handling and safety risks.[1][4] Complete removal is therefore essential for the purity, stability, and safety of your final compound.
Q2: What are the primary methods for removing excess 4-bromobenzenesulfonyl chloride?
A: The most effective strategies involve "quenching" the unreacted 4-bromobenzenesulfonyl chloride, which converts it into a more easily separable derivative. The primary methods include:
-
Aqueous Workup (Hydrolysis): Reacting the sulfonyl chloride with water or an aqueous base to form the water-soluble 4-bromobenzenesulfonic acid.[5]
-
Amine Quenching: Adding a primary or secondary amine to form a more polar sulfonamide, which can be removed by extraction or chromatography.[3][5]
-
Scavenger Resins: Utilizing polymer-bound amines that react with and sequester the sulfonyl chloride, allowing for its removal by simple filtration.[6]
The choice of method depends on the stability of your product to the quenching conditions and the physical properties of your product and impurities.
Troubleshooting Guides
Issue 1: My product is sensitive to basic conditions, and I need to remove unreacted 4-bromobenzenesulfonyl chloride.
If your product contains base-labile functional groups (e.g., esters), using a strong aqueous base for quenching is not advisable. Here are suitable alternatives:
Solution A: Quenching with a Mild Aqueous Base
Causality: A mild base like sodium bicarbonate will hydrolyze 4-bromobenzenesulfonyl chloride to its corresponding sulfonic acid, which is then deprotonated to form the water-soluble sodium salt.[7] This method is less harsh than using strong bases like sodium hydroxide.
Experimental Protocol: Mild Basic Hydrolysis
-
Cooling: Once your primary reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. You may observe gas evolution (CO₂).
-
Stirring: Continue stirring vigorously for 15-30 minutes at room temperature to ensure complete hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel and add your desired organic solvent (e.g., ethyl acetate, dichloromethane). Separate the organic and aqueous layers. The sodium 4-bromobenzenesulfonate will be in the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Solution B: Using a Scavenger Resin
Causality: Scavenger resins, such as aminomethylated polystyrene, contain nucleophilic groups that react covalently with the electrophilic sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid that can be easily removed by filtration, avoiding an aqueous workup entirely.[6]
Experimental Protocol: Scavenger Resin
-
Resin Addition: To the reaction mixture containing excess 4-bromobenzenesulfonyl chloride, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).
-
Stirring: Stir the suspension at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the disappearance of 4-bromobenzenesulfonyl chloride by Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, free of the unreacted sulfonyl chloride.
Issue 2: My product is co-eluting with 4-bromobenzenesulfonyl chloride during column chromatography.
This is a common issue when the polarity of your product is similar to that of the sulfonyl chloride.
Solution: Quench Before Chromatography with an Amine
Causality: Reacting the unreacted 4-bromobenzenesulfonyl chloride with a simple amine (e.g., ammonia or a primary amine) will convert it into the corresponding sulfonamide.[5] Sulfonamides are generally more polar than sulfonyl chlorides, which will alter their retention factor (Rf) on a silica gel TLC plate, facilitating chromatographic separation.
Experimental Protocol: Amine Quench
-
Cooling: Cool the reaction mixture to 0-10 °C in an ice bath.
-
Amine Addition: Add an excess of a suitable amine (e.g., a 2M solution of ammonia in methanol, or a simple primary/secondary amine like butylamine) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the disappearance of the 4-bromobenzenesulfonyl chloride spot by TLC.
-
Workup: Proceed with a standard aqueous workup to remove the excess amine and any resulting ammonium salts.
-
Chromatography: After drying and concentrating the organic layer, the resulting crude product can be purified by column chromatography. The newly formed sulfonamide should have a significantly different Rf value from your product.
| Compound | Typical Polarity | Expected TLC Behavior (Silica Gel) |
| 4-Bromobenzenesulfonyl Chloride | Relatively Non-Polar | Higher Rf |
| Product (example) | Intermediate Polarity | Intermediate Rf |
| 4-Bromobenzenesulfonamide | Polar | Lower Rf |
Issue 3: I have a persistent acidic impurity after my aqueous workup.
This is likely due to the formation of 4-bromobenzenesulfonic acid, the hydrolysis product of 4-bromobenzenesulfonyl chloride.[5]
Solution: Thorough Basic Washes
Causality: While 4-bromobenzenesulfonic acid is an acid, it may have some solubility in organic solvents. To ensure its complete removal, it must be converted to its salt form, which is highly water-soluble.
Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will deprotonate the sulfonic acid, forming the sodium 4-bromobenzenesulfonate salt.
-
Separation: The salt will partition into the aqueous layer. Separate the layers.
-
Repeat: For stubborn cases, repeat the basic wash.
-
Final Washes: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate.
Visualizing the Workflow
Decision Tree for Removal Method
References
- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. benchchem.com [benchchem.com]
Improving the yield of N-alkylation of sulfonamides
<Technical Support Center: N-Alkylation of Sulfonamides
Welcome to the technical support hub for the N-alkylation of sulfonamides. This guide is crafted for researchers, scientists, and professionals in drug development to navigate common experimental hurdles and enhance reaction yields. Below, you will find detailed troubleshooting advice and frequently asked questions designed to address specific challenges encountered during synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section is dedicated to resolving specific issues that may arise during the N-alkylation of sulfonamides. Each problem is addressed with a detailed explanation of potential causes and a step-by-step guide to remediation.
Issue 1: Low to No Conversion or Yield
Question: My N-alkylation reaction is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion is a frequent challenge that can often be traced back to several key reaction parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
-
Inadequate Deprotonation: The sulfonamide proton is acidic, but its complete removal is essential for generating a potent nucleophile. If a weak base like potassium carbonate (K₂CO₃) is proving ineffective, consider switching to a stronger base.[1] The choice of base is critical for the deprotonation of the sulfonamide nitrogen, which makes it nucleophilic.[1]
-
Sub-optimal Solvent Choice: The reaction medium plays a pivotal role in solvating reactants and influencing reaction rates. Polar aprotic solvents such as DMF, DMSO, and THF are generally preferred for reactions involving alkyl halides as they effectively solvate the base's cation without interfering with the nucleophile.[1]
-
Insufficient Thermal Energy: Many N-alkylation reactions require heating to overcome the activation energy barrier.[1] For instance, thermal alkylations using trichloroacetimidates often necessitate refluxing in toluene.[1] If your reaction is being conducted at room temperature with no success, a gradual increase in temperature is advisable.
-
Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent significantly impacts reactivity. The general trend for alkyl halides is RI > RBr > RCl. If you are using an alkyl chloride and observing poor reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Steric Hindrance: Highly sterically hindered substrates, either on the sulfonamide or the alkylating agent, can dramatically decrease the reaction rate.[1] If steric hindrance is a suspected issue, prolonged reaction times or higher temperatures may be necessary.
Troubleshooting Workflow for Low Yield
Caption: A logical progression for troubleshooting low-yield N-alkylation reactions.
Issue 2: Formation of N,N-Dialkylated Byproduct
Question: I am observing a significant amount of N,N-dialkylation. How can I promote mono-alkylation?
Answer: The formation of a dialkylated product is a common side reaction, particularly with primary sulfonamides. Several strategies can be employed to favor mono-alkylation:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess will invariably lead to a higher proportion of the dialkylated product.[1]
-
Slow Addition: Adding the alkylating agent dropwise over an extended period can help maintain a low instantaneous concentration, thereby favoring the reaction with the more abundant starting sulfonamide over the mono-alkylated product.[1]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation by reducing the rate of the second alkylation step.
Issue 3: Alternative Alkylation Strategies are Unsuccessful
Question: I am having trouble with traditional alkyl halides. What are some alternative, state-of-the-art methods for N-alkylation of sulfonamides?
Answer: When conventional methods fail, several modern catalytic systems offer powerful alternatives:
-
"Borrowing Hydrogen" or Hydrogen Autotransfer: This environmentally friendly approach utilizes alcohols as alkylating agents, with water as the only byproduct.[2] Catalytic systems based on manganese, iridium, and iron have been developed for this purpose.[1][3] These reactions are typically performed at elevated temperatures.[3]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides using alcohols under mild conditions, mediated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[4][5] A key advantage of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's carbon center.[4][5]
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl sulfonamides, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.[6][7] This palladium-catalyzed reaction couples sulfonamides with aryl halides or triflates.[6][7][8] The choice of ligand is critical for the success of this reaction.[9]
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the practical aspects of setting up and optimizing N-alkylation reactions.
Q1: What is the best way to monitor the progress of my N-alkylation reaction?
A1: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. A co-spot of your starting material and the reaction mixture will help you track the consumption of the sulfonamide and the appearance of the product. Staining with potassium permanganate is often effective for visualizing sulfonamides.
Q2: My N-alkylated product is difficult to purify. What are some tips for purification?
A2: Purification can indeed be challenging. Here are a few suggestions:
-
Column Chromatography: This is the most widely used method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: If your product has a different pKa than your starting material or byproducts, an aqueous workup involving acid and base washes can help remove impurities.
Q3: Can I use secondary alcohols as alkylating agents in "Borrowing Hydrogen" reactions?
A3: While primary alcohols are generally more reactive, some catalytic systems have shown success with secondary alcohols.[10] However, these reactions may require higher catalyst loadings or more forcing conditions. It is important to consult the literature for specific catalyst systems that are effective for secondary alcohols.
Q4: Are there any safety concerns I should be aware of when running N-alkylation reactions?
A4: Yes, several safety precautions should be taken:
-
Strong Bases: Bases like sodium hydride (NaH) are pyrophoric and react violently with water. They should be handled under an inert atmosphere.
-
Alkylating Agents: Many alkylating agents are toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Solvents like DMF and DMSO have high boiling points and can be difficult to remove. Ensure your rotary evaporator is equipped with a high-vacuum pump.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or THF).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base (e.g., NaH, 1.2 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
General Workflow for N-Alkylation
Caption: A standard experimental sequence for N-alkylation of sulfonamides.
Protocol 2: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation
This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.[1]
-
To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[1]
-
Add xylenes to achieve a 1 M concentration of the sulfonamide.[1]
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]
-
Cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.[1]
Data Summary Table
| Method | Alkylating Agent | Catalyst/Reagent | Typical Solvent | Temperature | Key Advantages |
| Classical Alkylation | Alkyl Halide | Strong Base (e.g., NaH) | DMF, THF | 0 °C to RT | Well-established, versatile |
| Borrowing Hydrogen | Alcohol | Mn, Ir, or Fe catalyst | Toluene, Xylenes | High Temp (e.g., 150 °C) | Atom economical, green |
| Mitsunobu Reaction | Alcohol | PPh₃, DIAD/DEAD | THF | 0 °C to RT | Mild conditions, stereoinversion |
| Buchwald-Hartwig | Aryl Halide/Triflate | Pd catalyst, Ligand | Toluene, Dioxane | 80-110 °C | Forms C(aryl)-N bonds |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surface.syr.edu [surface.syr.edu]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
Addressing solubility issues of 4-Bromo-n-propylbenzenesulfonamide in organic solvents
Technical Support Center: 4-Bromo-n-propylbenzenesulfonamide
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for our partners in research, discovery, and development. We understand that navigating the physicochemical properties of a compound is critical to experimental success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges you may encounter with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is a molecule with distinct polar and non-polar regions. Its structure consists of a polar sulfonamide head (-SO₂NH-) and a non-polar tail composed of a bromophenyl ring and an n-propyl group. This amphiphilic nature dictates its solubility:
-
Polarity: The molecule possesses both polar (sulfonamide) and non-polar (bromophenyl, n-propyl) moieties. This dual character means it is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane).
-
Hydrogen Bonding: The sulfonamide group has a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O). This suggests that solvents capable of hydrogen bonding, such as alcohols, may be effective.
-
Lipophilicity: While no experimental logP is available, the calculated XLogP3 value is approximately 2.8, indicating moderate lipophilicity. This suggests better solubility in organic solvents of intermediate polarity compared to highly polar or very non-polar solvents.
Q2: I'm observing poor solubility in a non-polar solvent like hexane. Why is this?
A2: The low solubility in non-polar solvents like hexane or toluene is due to the high polarity of the sulfonamide group. The energy required to break the strong dipole-dipole interactions and hydrogen bonds between the sulfonamide groups in the solid crystal lattice is not compensated by the weak van der Waals forces that would form between the solute and a non-polar solvent.
Q3: My compound is also poorly soluble in a polar protic solvent like water. What is the reason for this?
A3: While the sulfonamide group can interact with water, the large, non-polar surface area of the bromophenyl and n-propyl groups disrupts the hydrogen-bonding network of water. This hydrophobic effect makes the solvation process energetically unfavorable, leading to low aqueous solubility.
Q4: What is a good starting point for solvent selection?
A4: A good starting point is to test solvents of intermediate polarity that have both hydrogen-bonding capability and the ability to solvate non-polar moieties.[1] Consider solvents like isopropanol, ethanol, acetone, ethyl acetate, or tetrahydrofuran (THF). A systematic solvent screening is the most reliable approach, as detailed in the troubleshooting guide below.[2]
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to specific solubility problems.
Problem 1: Insufficient solubility in a selected organic solvent for a reaction or analysis.
When your initial solvent choice fails to dissolve this compound to the desired concentration, a systematic approach is required.
This protocol aims to empirically identify the most suitable solvent by testing a range of candidates covering different polarity classes.
Experimental Protocol:
-
Preparation: Dispense a precise amount (e.g., 5 mg) of this compound into several labeled vials.
-
Solvent Selection: Choose a range of solvents with varying polarities and chemical properties (see Table 1 for suggestions).[2][3][4][5]
-
Initial Addition: Add a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Agitation: Agitate the vial vigorously for 1-2 minutes at a constant, controlled temperature (e.g., 25 °C). Sonication can be used to accelerate the process.[6]
-
Observation: Observe if the solid has completely dissolved.
-
Titration: If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL), followed by agitation and observation, until the solid is fully dissolved.
-
Record & Calculate: Record the total volume of solvent required to dissolve the solute. Calculate the approximate solubility in mg/mL.
-
Repeat: Repeat steps 3-7 for each selected solvent.
Data Presentation:
Table 1: Example Solvent Screening Log for this compound
| Solvent | Polarity Index[5] | Solvent Class | Volume to Dissolve 5 mg (mL) | Approx. Solubility (mg/mL) | Observations |
| Hexane | 0.0 | Non-polar Aliphatic | > 5.0 | < 1 | Insoluble |
| Toluene | 2.4 | Non-polar Aromatic | 2.8 | ~1.8 | Poorly soluble |
| Dichloromethane | 3.1 | Halogenated | 1.1 | ~4.5 | Sparingly soluble |
| Tetrahydrofuran (THF) | 4.0 | Ether | 0.4 | ~12.5 | Soluble |
| Acetone | 5.1 | Ketone | 0.3 | ~16.7 | Readily soluble |
| Isopropanol | 3.9 | Polar Protic (Alcohol) | 0.6 | ~8.3 | Moderately soluble |
| Methanol | 5.1 | Polar Protic (Alcohol) | 0.5 | ~10.0 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | < 0.1 | > 50 | Very soluble |
Note: The values in this table are illustrative and should be determined experimentally.
Visualization of Workflow:
Caption: Workflow for Systematic Solvent Screening.
If a single solvent does not provide the desired solubility, a mixture of two or more miscible solvents (a co-solvent system) can be highly effective.[7][8][9] Co-solvency works by reducing the polarity difference between the solute and the solvent system, effectively creating a more favorable environment for solvation.[10]
Causality Behind Co-solvency: A good co-solvent system for this compound might consist of a "good" solvent in which it is moderately soluble (e.g., acetone) and a "poor" solvent that is required for the reaction (e.g., toluene). The acetone can solvate the polar sulfonamide group, while the toluene can solvate the non-polar parts of the molecule. This synergistic effect can lead to a solubility maximum at a specific solvent ratio.[11][12]
Experimental Protocol:
-
Select Solvents: Choose two miscible solvents. A common strategy is to pair a good solvent (e.g., DMSO, Acetone) with a poor, but necessary, solvent (e.g., Toluene, Water). Let's call them Solvent A (good) and Solvent B (poor).
-
Prepare Stock Mixtures: Prepare a series of binary solvent mixtures in different volume ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9 of A:B).
-
Determine Solubility: Using the protocol from Solution 1.1, determine the solubility of this compound in each binary mixture.
-
Plot Data: Plot the solubility (mg/mL) against the percentage of Solvent A in the mixture.
-
Identify Optimum: The peak of the curve will indicate the optimal co-solvent ratio for maximum solubility.
Visualization of Co-solvency Mechanism:
Caption: Co-solvents solvate different parts of the solute.
Increasing the temperature often increases the solubility of a solid in a liquid.[6] This is because the dissolution process is often endothermic, and adding heat provides the energy needed to overcome the crystal lattice energy of the solute.
Protocol:
-
Create a slurry of the compound in the chosen solvent at room temperature.
-
Slowly heat the slurry on a stirring hotplate in a sealed vial (to prevent solvent loss).
-
Monitor the mixture and record the temperature at which all the solid dissolves.
-
Caution: Be aware of the solvent's boiling point and the compound's thermal stability. After dissolution, allow the solution to cool slowly to check for precipitation, which would indicate that supersaturation was achieved.
Problem 2: Compound precipitates from solution upon cooling or addition of an anti-solvent.
This is a common issue in crystallization, purification, or when changing reaction conditions.
If a compound needs to be kept in solution at a lower temperature, understanding its solubility curve (solubility vs. temperature) is crucial.
-
Slow Cooling: Cool the solution slowly to prevent rapid supersaturation and uncontrolled precipitation. A slower cooling rate promotes the growth of larger, purer crystals rather than amorphous precipitate.
-
Seeding: If crystallization is desired, adding a small seed crystal of the pure compound once the solution is slightly supersaturated can initiate controlled crystallization.
The N-H proton on the sulfonamide group is weakly acidic. While benzenesulfonamide itself has a pKa of about 10.1 in water, N-alkylation can slightly alter this value.[13][14][15] In a system containing a sufficiently strong base and a protic solvent, deprotonation can occur.
-
Mechanism: Deprotonation of the sulfonamide nitrogen creates an anionic species (Br-C₆H₄-SO₂N⁻-propyl), which is significantly more polar and often more soluble in polar protic solvents like water or ethanol.
-
Applicability: This technique is most relevant for extractions, or reaction systems where an aqueous or alcoholic phase is present and a basic pH is tolerable. It is generally not applicable in aprotic organic solvents. To apply this, a base stronger than the sulfonamide anion would be needed (e.g., NaOH, K₂CO₃ in the presence of water/alcohols).
References
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. scribd.com [scribd.com]
- 5. organometallics.it [organometallics.it]
- 6. quora.com [quora.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. Co-solvency | PPTX [slideshare.net]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for Benzenesulfonamide (HMDB0248984) [hmdb.ca]
- 14. Benzenesulfonamide | 98-10-2 [chemicalbook.com]
- 15. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bis-Sulfonylation in Primary Amine Reactions
<_content_type_technical_support_center> <_core_directive_autonomy> <_scientific_integrity_logic_e_e_a_t> <_visualization_formatting>
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective mono-sulfonylation of primary amines. Here, we address common challenges, explain the underlying chemical principles, and provide actionable protocols to help you minimize the formation of undesired N,N-bis-sulfonylated byproducts.
Understanding the Core Problem: The Why of Bis-Sulfonylation
The reaction of a primary amine with a sulfonyl chloride is a cornerstone transformation in medicinal chemistry. However, a frequent and frustrating side reaction is the formation of the N,N-bis-sulfonylated product. This occurs in a two-step sequence.[1]
-
Desired Mono-Sulfonylation: The primary amine (a nucleophile) attacks the electrophilic sulfonyl chloride, forming the desired mono-sulfonamide and releasing HCl, which is neutralized by a base.
-
Undesired Bis-Sulfonylation: The N-H proton of the newly formed mono-sulfonamide is acidic. In the presence of a base, this proton can be removed, creating a highly nucleophilic sulfonamide anion.[1] This anion can then attack a second molecule of sulfonyl chloride, leading to the bis-sulfonylated byproduct.[1]
Controlling the reaction to favor the first step over the second is the key to a successful and high-yielding synthesis. The following sections provide detailed guidance on how to achieve this selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the bis-sulfonylated product. What are the most common causes?
A1: This is the most prevalent issue and typically stems from one or more of the following factors:
-
Incorrect Stoichiometry: Using a significant excess of the sulfonyl chloride is the most direct cause of bis-sulfonylation.[2]
-
Inappropriate Base: The type and amount of base are critical. A strong, unhindered base can readily deprotonate the mono-sulfonamide intermediate, facilitating the second addition.[1]
-
High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including the undesired second sulfonylation.[2][3] Lower temperatures generally favor selectivity.[2][4]
-
Rapid Reagent Addition: Adding the sulfonyl chloride too quickly creates localized areas of high concentration, increasing the probability of the mono-sulfonamide reacting a second time before all the primary amine is consumed.[2]
Q2: How do I choose the right base to avoid bis-sulfonylation?
A2: The ideal base should be strong enough to neutralize the HCl generated during the reaction but not so strong that it aggressively deprotonates the mono-sulfonamide product.
-
Pyridine: Often the base of choice. It is sufficiently basic to act as an acid scavenger and its moderate steric bulk helps to disfavor the deprotonation of the relatively hindered sulfonamide N-H.
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are stronger and more sterically hindered bases, respectively. While effective, their higher basicity can sometimes promote the side reaction if other conditions are not optimized.
-
4-Dimethylaminopyridine (DMAP): Should be used with caution. DMAP is an excellent nucleophilic catalyst that can form a highly reactive sulfonyl-DMAP intermediate.[5] This increased reactivity can sometimes lead to lower selectivity. It is typically used in catalytic amounts alongside a stoichiometric base like TEA or pyridine for less reactive amines.[5]
Q3: Can steric hindrance in my reagents help improve selectivity?
A3: Absolutely. Steric hindrance is a powerful tool for controlling selectivity.[6]
-
On the Sulfonyl Chloride: A sterically bulky sulfonyl chloride (e.g., one with ortho-substituents like 2,4,6-triisopropylbenzenesulfonyl chloride, or "TPST") will react more slowly with the already hindered mono-sulfonamide compared to the primary amine.[6] This difference in reaction rates can dramatically improve selectivity for the mono-sulfonylated product.[6]
-
On the Amine: Conversely, a very sterically hindered primary amine may react slowly, potentially requiring more forcing conditions (higher temperature or a stronger base), which could inadvertently increase the rate of the second sulfonylation. Careful optimization is required in these cases.[5]
Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow for diagnosing and solving bis-sulfonylation issues, complete with detailed experimental protocols.
Troubleshooting Workflow
If you are observing >10% bis-sulfonylated byproduct, follow this decision tree to optimize your reaction.
Caption: A workflow for troubleshooting bis-sulfonylation.
Step 1: Control Stoichiometry and Addition Rate
The first and most critical step is to ensure you are not creating an environment rich in the electrophile (sulfonyl chloride).
Action: Use the sulfonyl chloride as the limiting reagent. A slight excess of the primary amine (1.1 to 1.2 equivalents) can help ensure the sulfonyl chloride is fully consumed.[1] Combine this with a slow, controlled addition of the sulfonyl chloride.
Detailed Protocol for Selective Mono-Sulfonylation:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.1 mmol) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, ~0.1 M).[1]
-
Base Addition: Add the base (e.g., pyridine, 1.5-2.0 mmol).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.[1]
-
Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.[2]
-
Reaction Monitoring: Stir at 0 °C for 1 hour after the addition is complete, then allow the reaction to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.[1]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.[1]
Step 2: Modify Base Conditions
If adjusting stoichiometry is insufficient, your base may be too reactive.
Action: Switch to a less basic or more sterically hindered base. Pyridine is an excellent starting point if you were using a stronger base like TEA.
Comparison of Common Bases:
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Use Case |
| Pyridine | ~5.2 | Moderate | Recommended Starting Point. Good acid scavenger with moderate reactivity towards the sulfonamide N-H. |
| Triethylamine (TEA) | ~10.7 | Moderate | Common, but its higher basicity can increase bis-sulfonylation risk. |
| DIPEA | ~10.7 | High | Steric bulk can disfavor reaction with the sulfonamide N-H, but still highly basic. |
| DMAP (catalytic) | ~9.7 | Low | Use only as a co-catalyst for unreactive amines; can accelerate both desired and undesired reactions. |
Step 3: Lower the Reaction Temperature
Reducing the thermal energy of the system can significantly enhance selectivity.
Action: Lowering the temperature reduces the rate of both reactions but often has a more pronounced effect on the undesired side reaction, which typically has a higher activation energy.[3]
Protocol Modification:
-
Perform the entire addition of the sulfonyl chloride at 0 °C or even lower (e.g., -20 °C).[1]
-
After addition, maintain the low temperature for several hours before allowing it to warm slowly to room temperature. Monitor carefully, as the overall reaction time may be longer.
Step 4: Consider Alternative Reagents
If the above strategies fail, your substrates may be particularly prone to bis-sulfonylation, or the sulfonyl chloride itself may be problematic.
Action:
-
Bulky Sulfonylating Agents: If possible, switch to a more sterically hindered sulfonyl chloride, such as o-nitrobenzenesulfonyl chloride (Ns-Cl) or 2,4,6-triisopropylbenzenesulfonyl chloride (TPST).[2][6] The steric bulk will strongly disfavor the second addition.[6]
-
Alternative Sulfonamide Syntheses: For particularly challenging substrates, methods that avoid sulfonyl chlorides altogether may be necessary. The Fukuyama-Mitsunobu reaction is one such alternative.[2]
Mechanistic View: Mono- vs. Bis-Sulfonylation
The diagram below illustrates the competing reaction pathways. The goal of optimization is to maximize the rate of Path A while minimizing the rate of Path B.
Caption: Competing pathways for mono- and bis-sulfonylation.
By carefully controlling stoichiometry, temperature, addition rates, and the choice of base, you can effectively steer the reaction down the desired pathway (Path A) to achieve high yields of your target mono-sulfonamide.
References
Technical Support Center: Navigating Steric Hindrance in Sulfonamide Synthesis with n-Propylamine
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert protocols for successfully navigating the challenges of steric hindrance in sulfonamide reactions, with a specific focus on the use of n-propylamine as the nucleophile. Our aim is to equip you with the foundational knowledge and practical insights necessary to optimize your synthetic strategies and overcome common experimental hurdles.
Introduction: The Double-Edged Sword of Steric Hindrance
The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with a primary amine, such as n-propylamine, is a cornerstone of medicinal chemistry.[1] However, the efficiency of this nucleophilic substitution reaction is profoundly influenced by steric effects.[2] Steric hindrance, the spatial congestion around the reactive centers of molecules, can be both a challenge to overcome and a tool to be exploited.[3] Understanding its impact is critical for predicting reaction outcomes, optimizing conditions, and troubleshooting unexpected results.[4]
This guide will delve into the mechanistic underpinnings of steric effects in this reaction, provide actionable troubleshooting advice for common issues like low yields and slow reaction rates, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance on the sulfonyl chloride affect the reaction rate with n-propylamine?
A1: Steric hindrance on the sulfonyl chloride, particularly from bulky substituents at the ortho position of an aromatic ring, significantly impedes the approach of the n-propylamine nucleophile to the electrophilic sulfur atom.[4] This increases the activation energy of the reaction, leading to a slower reaction rate.[5] The nucleophile must approach the sulfonyl chloride from a specific trajectory to interact with the sulfur's LUMO (Lowest Unoccupied Molecular Orbital), and bulky groups can physically block this pathway.[2]
Q2: My reaction with a sterically hindered sulfonyl chloride and n-propylamine is giving a very low yield. What are the likely causes and how can I fix it?
A2: Low yields in sterically hindered sulfonamide syntheses are a common issue. The primary culprits are often incomplete reactions due to high activation energy or competing side reactions. Here's a troubleshooting workflow:
-
Increase Reaction Temperature: Supplying more thermal energy can help the reactants overcome the steric barrier.[4] Consider moving the reaction from room temperature to reflux in a suitable solvent.
-
Prolong Reaction Time: Sterically encumbered reactions may simply need more time to reach completion. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using techniques like TLC or LC-MS before deeming it a failure.[4]
-
Optimize Your Base: While a base is necessary to neutralize the HCl byproduct, a bulky tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate the steric problem.[4] Consider a smaller, non-nucleophilic base.
-
Reagent Purity: Ensure your n-propylamine and sulfonyl chloride are pure and dry. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[6]
Q3: Can n-propylamine act as a base instead of a nucleophile in this reaction?
A3: Yes, n-propylamine, being a primary amine, has basic properties.[7] While its primary role in this synthesis is as a nucleophile, it can also act as a base to neutralize the HCl generated. In fact, it's common to use a slight excess of the amine to serve this dual purpose, especially if an additional base is not used.[2] However, for valuable or complex amines, it is more efficient to use a cheaper, non-nucleophilic tertiary amine as an acid scavenger.[7]
Q4: What is di-sulfonylation and how can I prevent it when reacting a sulfonyl chloride with n-propylamine?
A4: Di-sulfonylation is a potential side reaction where the initially formed N-propylsulfonamide, which still possesses an acidic N-H proton, is deprotonated by a base. The resulting sulfonamide anion then acts as a nucleophile and reacts with a second molecule of the sulfonyl chloride. This is more common with less sterically hindered sulfonyl chlorides and when an excess of the sulfonylating agent is used.
Prevention Strategies:
-
Stoichiometric Control: Use a 1:1 molar ratio of n-propylamine to sulfonyl chloride, or a slight excess of the amine.[4]
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
-
Temperature Control: Lower temperatures generally disfavor the second sulfonylation step.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, issue-based approach to troubleshooting common problems encountered during the synthesis of N-propylsulfonamides, particularly when steric hindrance is a factor.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| No or Minimal Product Formation | • Extreme Steric Hindrance: The combined bulk of substituents on both the sulfonyl chloride and potentially the nucleophile prevents the reaction. • Deactivated Sulfonyl Chloride: Electron-withdrawing groups on the sulfonyl chloride can sometimes decrease its reactivity. • Degraded Reagents: Hydrolysis of the sulfonyl chloride or impurity of the amine.[6] | • Increase Reaction Temperature Significantly: Consider using a high-boiling point solvent like toluene or DMF and refluxing for an extended period. • Microwave Irradiation: This can sometimes provide the necessary energy to overcome high activation barriers. • Use Freshly Purified Reagents: Verify the purity of your starting materials via NMR or other analytical techniques.[6] |
| Multiple Spots on TLC, Difficult Purification | • Di-sulfonylation: As discussed in the FAQs, this leads to a less polar byproduct. • Side Reactions with Solvent: Protic solvents can react with the sulfonyl chloride.[2] • Unreacted Starting Materials: Due to an incomplete reaction. | • Optimize Stoichiometry and Addition Rate: Use a slight excess of n-propylamine and add the sulfonyl chloride slowly at 0°C. • Use Anhydrous Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[2] • Monitor Reaction to Completion: Ensure one of the starting materials is fully consumed before workup. |
| Reaction Stalls or is Sluggish | • Moderate Steric Hindrance: The reaction is proceeding but at a very slow rate.[4] • Insufficient Base: If the generated HCl is not effectively neutralized, it can protonate the n-propylamine, rendering it non-nucleophilic. | • Catalytic Additives: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, although care must be taken as it can also promote side reactions. • Ensure Adequate Base: Use at least one equivalent of a suitable base. |
Experimental Protocols & Methodologies
General Protocol for the Synthesis of N-propyl-benzenesulfonamide
This protocol provides a baseline procedure that can be adapted for more sterically hindered substrates by modifying the temperature and reaction time as discussed in the troubleshooting sections.
Materials:
-
Benzenesulfonyl chloride
-
n-Propylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the n-propylamine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude N-propyl-benzenesulfonamide by flash column chromatography on silica gel or by recrystallization.
Illustrative Impact of Steric Hindrance on Reaction Conditions
The following table provides a conceptual illustration of how reaction conditions might be adjusted to accommodate increasing steric hindrance on a generic aryl sulfonyl chloride. Note that these are not experimental results from a single study but are based on established chemical principles.
| Sulfonyl Chloride | Steric Hindrance | Typical Reaction Temperature | Expected Reaction Time | Anticipated Yield |
| Benzenesulfonyl chloride | Low | 0 °C to Room Temp | 2-4 hours | High |
| 2-Methylbenzenesulfonyl chloride | Moderate | Room Temp to 40 °C | 8-16 hours | Moderate to High |
| 2,6-Dimethylbenzenesulfonyl chloride | High | Reflux (e.g., in THF or Toluene) | 24-48 hours | Low to Moderate |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Very High | High Temp Reflux (e.g., Toluene or DMF) / Microwave | > 48 hours / Microwave conditions | Very Low / May require alternative synthetic route |
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of N-propylsulfonamide formation.
Caption: Troubleshooting workflow for hindered reactions.
Analytical Monitoring Techniques
Effective monitoring is crucial for optimizing sterically hindered reactions.
-
Thin Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the limiting reagent and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing for the identification of the desired product, byproducts (like the di-sulfonylated species), and remaining starting materials by their mass-to-charge ratio.[8]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of reaction progress and for assessing the purity of the final product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the final product and for identifying impurities.
References
- 1. osti.gov [osti.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
Technical Support Center: Optimizing Solvent Systems for Sulfonamide Purification
Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on optimizing solvent systems for the chromatographic purification of sulfonamides. Here, we move beyond generic protocols to explain the underlying principles that govern separation, enabling you to troubleshoot and develop robust purification methods.
Introduction: The Unique Challenge of Sulfonamides
Sulfonamides are amphoteric molecules, meaning they possess both acidic and basic functional groups. Specifically, they contain a weakly acidic sulfonamide group (-SO₂NH-) and often a basic amino group (-NH₂).[1] This dual nature makes their chromatographic behavior highly dependent on the pH of the mobile phase, which controls their ionization state and, consequently, their interaction with the stationary phase. Understanding and controlling these ionization states is paramount for achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide is showing poor peak shape (tailing or fronting) in reversed-phase HPLC. What is the likely cause and how can I fix it?
A1: Poor peak shape for sulfonamides in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the sample solvent.
-
Causality: The basic amino group on many sulfonamides can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[2] Fronting can occur if the column is overloaded or if the sample is dissolved in a solvent much stronger than the mobile phase.
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH. Adjust the pH to be at least 1.5 to 2 units away from the pKa of your sulfonamide's amino and sulfonamide groups.[3] For most sulfonamides, a mobile phase pH between 3 and 5 will protonate the basic amine, minimizing its interaction with silanols.
-
Use of Mobile Phase Modifiers: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, masking them from your sulfonamide analyte.[2]
-
Buffer Selection: Employ a buffer to maintain a stable pH throughout the analysis. Phosphate buffers are effective for UV detection due to their low UV cutoff.[3] For mass spectrometry (MS) detection, use volatile buffers like ammonium formate or ammonium acetate.[3]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase conditions.
-
Q2: I am having difficulty separating two structurally similar sulfonamides. What strategies can I employ to improve resolution?
A2: Separating structurally similar sulfonamides requires careful optimization of selectivity.
-
Causality: Small differences in the pKa values and hydrophobicity of sulfonamide analogues can be exploited to achieve separation. The choice of stationary phase and mobile phase composition plays a crucial role in enhancing these small differences.
-
Troubleshooting Protocol:
-
Fine-tune Mobile Phase pH: Even small adjustments in pH around the pKa values of your sulfonamides can significantly alter their relative retention times and improve separation.[4][5]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.
-
Consider Mixed-Mode Chromatography: Mixed-mode columns, which have both reversed-phase and ion-exchange characteristics, can offer unique selectivity for ionizable compounds like sulfonamides.[6][7][8] By adjusting the buffer concentration and pH, you can control both hydrophobic and electrostatic interactions.[6]
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to separate closely eluting peaks.
-
Q3: My sulfonamide recovery is low. Where could my compound be lost and how can I improve it?
A3: Low recovery can be due to irreversible adsorption onto the column, precipitation, or instability.
-
Causality: Strong, irreversible binding to active sites on the stationary phase can lead to loss of the compound. Precipitation can occur if the sulfonamide is not soluble in the mobile phase. Some sulfonamides may also be unstable at extreme pH values.
-
Troubleshooting Protocol:
-
Check Solubility: Before injection, ensure your sulfonamide is fully soluble in the initial mobile phase conditions. The solubility of sulfonamides can be influenced by the organic solvent composition and pH.[9]
-
pH and Stability: Verify the stability of your sulfonamide at the chosen mobile phase pH. Avoid excessively acidic or basic conditions if your compound is known to be labile.
-
Column Passivation: If you suspect irreversible adsorption, you can try passivating the column by injecting a high-concentration standard of a similar compound before running your sample.
-
Alternative Stationary Phases: If problems persist on a standard C18 column, consider a column with a different stationary phase, such as one with polar end-capping or a polymer-based column that is more inert.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent System Optimization for a Novel Sulfonamide
This guide provides a step-by-step workflow for developing a purification method for a new sulfonamide.
Step 1: Determine the Physicochemical Properties of Your Sulfonamide
-
pKa Determination: If not already known, determine the pKa values of the acidic and basic functional groups. This can be done experimentally or through in-silico prediction tools. The pKa values are crucial for selecting the appropriate mobile phase pH.[1][10][11][12]
-
Solubility Testing: Test the solubility of your sulfonamide in common chromatographic solvents (e.g., water, acetonitrile, methanol, ethanol).
Step 2: Initial Stationary Phase and Mobile Phase Screening
-
Stationary Phase: Start with a standard C18 reversed-phase column.
-
Mobile Phase:
-
Aqueous Phase: 0.1% formic acid or 0.1% acetic acid in water (for an acidic mobile phase).
-
Organic Phase: Acetonitrile or methanol.
-
-
Scouting Gradient: Run a fast scouting gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate retention time of your compound.
Step 3: pH Optimization
-
Based on the pKa values, prepare mobile phases with different pH values (e.g., pH 3, 4.5, 6).
-
Run isocratic or gradient separations at each pH to observe the effect on retention time and peak shape. The goal is to find a pH where the sulfonamide is in a single, stable ionization state.[13]
Step 4: Organic Modifier Optimization
-
Once an optimal pH is selected, fine-tune the organic solvent composition to achieve the desired retention factor (k) between 2 and 10 for isocratic separations.
-
If co-eluting impurities are present, compare the selectivity of acetonitrile and methanol.
Step 5: Method Finalization and Validation
-
Once the optimal solvent system is identified, validate the method for robustness, reproducibility, and linearity.
Guide 2: Dealing with Highly Polar Sulfonamides
Highly polar sulfonamides can be challenging to retain on traditional reversed-phase columns.
-
Problem: The compound elutes at or near the void volume, resulting in poor retention and co-elution with other polar impurities.
-
Solutions:
-
100% Aqueous Mobile Phase: Use a column that is stable in 100% aqueous conditions (e.g., an AQ-type C18 column).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica, diol, or amide) with a high concentration of organic solvent in the mobile phase. This is well-suited for retaining and separating highly polar compounds.
-
Mixed-Mode Chromatography: As mentioned in the FAQs, mixed-mode columns can provide enhanced retention for polar, ionizable compounds through a combination of reversed-phase and ion-exchange interactions.[6][7]
-
Data Presentation
Table 1: Common Solvents and Modifiers for Sulfonamide Chromatography
| Solvent/Modifier | Purpose | Typical Concentration | Notes |
| Acetonitrile | Organic Modifier (Reversed-Phase) | 5-95% | Good for separating many sulfonamides.[14] |
| Methanol | Organic Modifier (Reversed-Phase) | 5-95% | Can offer different selectivity compared to acetonitrile.[15] |
| Formic Acid | pH Modifier | 0.1% | Provides an acidic mobile phase for protonating basic amines. |
| Acetic Acid | pH Modifier | 0.1-2% | Another option for creating an acidic mobile phase.[14] |
| Ammonium Acetate | Buffer | 10-20 mM | Volatile buffer suitable for LC-MS applications.[3] |
| Ammonium Formate | Buffer | 10-20 mM | Volatile buffer suitable for LC-MS applications.[3] |
| Triethylamine (TEA) | Silanol Masking Agent | 0.1% | Improves peak shape for basic sulfonamides.[2] |
Visualizations
Diagram 1: Workflow for Optimizing a Solvent System for Sulfonamide Purification
Caption: A systematic workflow for developing a robust solvent system for sulfonamide purification.
Diagram 2: Influence of Mobile Phase pH on Sulfonamide Ionization and Retention
Caption: The relationship between mobile phase pH, sulfonamide ionization state, and retention mechanism.
References
- 1. scielo.br [scielo.br]
- 2. Improvement of peak shape and separation performance of beta-blockers in conventional reversed-phase columns using solvent modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism | Semantic Scholar [semanticscholar.org]
- 6. Separation of Antibiotics in Mixed-mode chromatography | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nanobioletters.com [nanobioletters.com]
Technical Support Center: Challenges in the Purification of Polar Sulfonamides
Welcome to the technical support center for polar sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and purification of these highly polar and often ionizable compounds. Here, we move beyond generic protocols to address specific, real-world problems with in-depth explanations and actionable troubleshooting strategies.
The Core Challenge: The Amphoteric Nature of Sulfonamides
Polar sulfonamides are notoriously difficult to purify due to their unique physicochemical properties. Many possess both a weakly acidic sulfonamide group (pKa typically ranging from 5 to 11) and a basic amino group (pKa ~2-5), making them amphoteric.[1][2][3] This dual nature means their net charge and polarity are highly dependent on pH, which profoundly impacts their retention and selectivity in chromatographic systems.[4][5] Traditional reversed-phase methods often fail because these compounds are too polar to be adequately retained, leading to elution near the solvent front and poor resolution from other polar impurities.[6]
This guide provides a series of frequently asked questions and troubleshooting workflows to help you navigate these complexities and develop robust purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is my polar sulfonamide not retained on my C18 column, even with a highly aqueous mobile phase?
This is the most common issue encountered. The problem often lies in two areas: the inherent high polarity of the analyte and a phenomenon known as "phase collapse" or "dewetting" with the stationary phase.
-
Analyte Polarity: Highly polar compounds have a strong affinity for the polar mobile phase and weak affinity for the non-polar C18 stationary phase, leading to minimal retention.
-
Phase Collapse: When using mobile phases with very high aqueous content (>95%), the non-polar C18 chains on the silica surface can fold in on themselves to minimize contact with the polar solvent. This effectively reduces the surface area available for interaction with the analyte, causing a dramatic and often irreversible loss of retention.[7]
Solutions:
-
Use an "Aqueous-Compatible" (AQ) Column: These columns feature polar-endcapping or embedded polar groups (e.g., amide, carbamate) within the alkyl chains.[7] These modifications prevent phase collapse by ensuring a layer of water is always maintained on the stationary phase surface, enabling reproducible retention even in 100% aqueous conditions.
-
Consider an Alternative Technique: If retention is still insufficient, reversed-phase chromatography may not be the optimal mode. Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography are powerful alternatives.[8][9][10]
Q2: What is HILIC, and is it suitable for sulfonamide purification?
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase for separating very polar compounds.[8][11][12] It utilizes a polar stationary phase (e.g., bare silica, diol, amino) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (ACN), and a small amount of aqueous buffer.[13]
In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention occurs through partitioning between this immobilized aqueous layer and the bulk organic mobile phase.[8] Polar analytes, like sulfonamides, partition more readily into the aqueous layer and are thus more strongly retained. Elution is typically achieved by increasing the water content in the mobile phase.[13]
Advantages for Sulfonamides:
-
Enhanced Retention: Provides strong retention for compounds that elute in the void volume in reversed-phase.[11]
-
Orthogonal Selectivity: Offers a different separation mechanism compared to reversed-phase, which can be useful for resolving difficult impurity profiles.
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in electrospray ionization mass spectrometry (ESI-MS), often leading to higher sensitivity.[13]
Q3: I've heard about Mixed-Mode Chromatography. How can it help with my ionizable sulfonamide?
Mixed-Mode Chromatography (MMC) is a highly versatile technique that intentionally combines multiple retention mechanisms, such as reversed-phase and ion-exchange, onto a single stationary phase.[9][10] This is particularly powerful for ionizable compounds like sulfonamides.
A common mixed-mode phase combines hydrophobic C18 chains with either weak anion-exchange (WAX) or weak cation-exchange (WCX) functionalities.[14] This allows you to control retention using three orthogonal parameters:
-
Organic Solvent Percentage: Modulates hydrophobic interactions (reversed-phase mechanism).
-
Mobile Phase pH: Controls the ionization state of the analyte and the stationary phase, dictating the strength of ionic interactions.[4]
-
Buffer Concentration (Ionic Strength): Used to compete with the analyte for the ion-exchange sites, thereby modulating retention. Increasing ionic strength typically decreases retention in the ion-exchange mode.[14]
This multi-modal approach provides unparalleled control over selectivity and can be used to separate analytes with vast differences in polarity and charge state in a single run.[14]
Chromatography Mode Selection Guide
The optimal purification strategy depends on the specific properties of your sulfonamide and its associated impurities.
| Technique | Primary Retention Mechanism(s) | Best For... | Advantages | Potential Challenges |
| Reversed-Phase (RP-HPLC) | Hydrophobic Interactions | Moderately polar, non-ionizable, or charge-suppressed sulfonamides. | Robust, well-understood, wide variety of column chemistries available.[15] | Poor retention of highly polar analytes; phase collapse in high aqueous mobile phases.[7] |
| Hydrophilic Interaction (HILIC) | Partitioning into an adsorbed water layer on a polar stationary phase. | Very polar and hydrophilic sulfonamides.[11][13] | Excellent retention for polar compounds; MS-friendly mobile phases.[8] | Longer column equilibration times; sensitive to sample diluent composition. |
| Ion-Exchange (IEX) | Electrostatic interactions between charged analytes and a charged stationary phase. | Strongly acidic or basic sulfonamides that are permanently charged. | High capacity and high selectivity for charged molecules.[16][17][18] | Mobile phases often contain high salt concentrations, which can be incompatible with MS detection and require a desalting step. |
| Mixed-Mode (MMC) | Combination of Hydrophobic and Ion-Exchange interactions. | Ionizable sulfonamides with intermediate polarity; complex mixtures containing neutral and charged species. | Unmatched selectivity control via pH, ionic strength, and organic content; retention of both polar and non-polar compounds.[9] | Method development can be more complex due to multiple interacting variables. |
Troubleshooting Guide: Common Purification Problems
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is often observed with basic sulfonamides on silica-based columns.
Caption: Troubleshooting workflow for peak tailing in sulfonamide purification.
-
Explanation of Silanol Interactions: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. The basic amino group on a sulfonamide can undergo strong, secondary ionic interactions with these sites, leading to delayed elution for a portion of the analyte molecules and causing a tailed peak.[19] Using a modern, high-purity, end-capped column or modifying the mobile phase can mitigate these effects.
Problem 2: Low or Inconsistent Recovery from Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a common sample preparation technique used to clean up and concentrate sulfonamides from complex matrices like blood, soil, or environmental water prior to final purification.[20][21][22] Low recovery is a frequent issue.
Key Parameters to Optimize for SPE:
-
Sorbent Selection: For polar sulfonamides, reversed-phase sorbents (C18, HLB) are common. However, if the analyte is charged, an ion-exchange or mixed-mode SPE sorbent may provide much higher retention and recovery.[22]
-
Sample pH: The pH of the sample load solution is critical. Adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a neutral state for reversed-phase retention or a fully charged state for ion-exchange retention.[21]
-
Elution Solvent: A common mistake is using an elution solvent that is too weak. For reversed-phase SPE, ensure the elution solvent contains a high percentage of a strong organic solvent (e.g., methanol or acetonitrile). For ion-exchange SPE, the elution solvent must contain a counter-ion or have a pH that neutralizes the analyte to disrupt the ionic interaction. Often, adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the organic elution solvent dramatically improves recovery.
-
Flow Rate: Passing the sample, wash, and elution solvents through the SPE cartridge too quickly can lead to insufficient interaction time and poor recovery. Use a slow, controlled flow rate (e.g., 1-2 mL/min).
Experimental Protocol: Method Development for Polar Sulfonamide Purification using Mixed-Mode Chromatography (RP-WAX)
This protocol outlines a systematic approach to developing a separation method for a polar sulfonamide with an acidic pKa using a reversed-phase/weak anion-exchange (RP-WAX) column.
Objective: To achieve a robust separation of the target polar sulfonamide from its key impurities.
1. Materials:
- Column: Acclaim™ WAX-1 or similar RP-WAX mixed-mode column.
- Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water, pH adjusted.
- Mobile Phase B: Acetonitrile (ACN).
- Sample: Sulfonamide and impurities dissolved in 50:50 ACN:Water.
2. Step-by-Step Methodology:
3. Data Interpretation Workflow:
Caption: Decision tree for mixed-mode method development.
References
- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromtech.com [chromtech.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 18. iajps.com [iajps.com]
- 19. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 20. academic.oup.com [academic.oup.com]
- 21. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Sulfonylation of Amines
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the sulfonylation of amines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides, and what are the key components?
A1: The most prevalent and classic method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride.[1] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] The choice of amine, sulfonylating agent, base, and solvent are all critical parameters that can significantly impact the reaction's success.
Q2: What are the primary side reactions to be aware of during the sulfonylation of primary amines?
A2: The main side reactions of concern are:
-
Di-sulfonylation: Primary amines possess two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.[1] This occurs when the initially formed mono-sulfonamide is deprotonated by a base, creating a nucleophilic sulfonamide anion that attacks a second molecule of sulfonyl chloride.[2]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are sensitive to moisture and can react with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[1][3]
-
Formation of sulfonate esters: If an alcohol is present as a solvent or impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester.[1]
Q3: How does the nucleophilicity of the amine affect the reaction?
A3: The nucleophilicity of the amine is a critical factor.[4] Electron-rich amines are more nucleophilic and generally react more readily. Conversely, electron-deficient anilines or sterically hindered amines are less nucleophilic and may react sluggishly.[3] For these less reactive amines, increasing the reaction temperature or employing a catalyst such as 4-dimethylaminopyridine (DMAP) may be necessary to enhance the reaction rate.[3]
Q4: Can catalysts be used to improve the efficiency of sulfonylation?
A4: Yes, various catalysts can be employed to improve the efficiency and selectivity of sulfonylation. These include:
-
Lewis Acids: Catalysts like indium(III) chloride and silica gel-supported AlCl3 can activate the sulfonylating agent, facilitating the reaction.[5][6]
-
Organocatalysts: Proline sulfonamide and N-sulfonyl squaramides are examples of organocatalysts that can be used, often in enantioselective reactions.[7][8]
-
Metal Oxides: Heterogeneous catalysts like cupric oxide (CuO) and nano ZnO have been shown to be effective for the sulfonylation of a variety of amines under mild conditions.[9]
-
Photoredox and Copper Catalysis: Synergistic photoredox and copper catalysis has emerged as a method to synthesize sulfonamides from aryl radical precursors and a sulfur dioxide source.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the sulfonylation of amines and provides actionable solutions.
Issue 1: Low or No Product Formation
Potential Causes:
-
Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1]
-
Low Reactivity of the Amine: The amine may be sterically hindered or electron-deficient, leading to poor nucleophilicity.[1][3]
-
Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion.[1]
-
Degraded Sulfonyl Chloride: The sulfonylating agent may have degraded over time.[11]
Recommended Solutions:
-
Use Fresh Reagents: Always use fresh or recently purified sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.[1][3]
-
Increase Reaction Temperature: For poorly reactive amines, cautiously increasing the reaction temperature or using a higher-boiling solvent may improve the yield.[3]
-
Catalyst Addition: Consider adding a nucleophilic catalyst like DMAP to activate the sulfonyl chloride, or a Lewis acid catalyst to enhance reactivity.[3]
-
Verify Stoichiometry: Carefully check the molar equivalents of the amine, sulfonyl chloride, and base.[1]
Issue 2: Significant Formation of Di-sulfonylated Byproduct
This is a common problem when working with primary amines. The following workflow can help minimize this side reaction.
Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.
Detailed Steps:
-
Adjust Stoichiometry and Addition Rate:
-
Action: Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[2]
-
Protocol: Dissolve the amine and base in your chosen solvent and cool the mixture to 0 °C. Add the sulfonyl chloride dropwise over a prolonged period (30-60 minutes).[2][11] This ensures a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine.[2]
-
-
Modify Base Conditions:
-
Action: The choice of base is crucial. A strong, non-hindered base can readily deprotonate the mono-sulfonamide, promoting the second sulfonylation.[2]
-
Protocol: Consider switching from a strong base like triethylamine to a weaker or more sterically hindered base such as pyridine or 2,6-lutidine.[2] Inorganic bases like potassium carbonate can also be a milder option, often leading to cleaner reactions.[4]
-
-
Lower Reaction Temperature:
-
Action: Reducing the temperature slows down both the desired and undesired reactions, but often has a more significant impact on the side reaction.[2][11]
-
Protocol: Conduct the reaction at 0 °C or lower (e.g., -20 °C to -78 °C) during the addition of the sulfonyl chloride. Allow the reaction to warm to room temperature slowly only after the addition is complete.[2]
-
-
Consider Alternative Synthetic Methods:
-
If the above strategies are unsuccessful, your substrate may be particularly prone to di-sulfonylation. Consider alternative methods that do not use sulfonyl chlorides, such as those involving sodium sulfinates or other sulfonylating agents.[12]
-
Issue 3: Formation of a Polar Byproduct (Sulfonic Acid)
Potential Causes:
-
Presence of Water: Water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride.[1]
-
Protic Solvents: Solvents like methanol or ethanol may contain residual water.[1]
Recommended Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1][3]
-
Aprotic Solvents: Switch to aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1]
Reaction Mechanism: Mono- vs. Di-sulfonylation
The following diagram illustrates the competing reaction pathways for the sulfonylation of a primary amine.
Caption: Competing pathways in the sulfonylation of primary amines.
The key to achieving selective mono-sulfonylation is to favor the "Desired Pathway" while suppressing the formation and subsequent reaction of the sulfonamide anion in the "Undesired Pathway".
Experimental Protocols
General Protocol for Mono-Sulfonylation of a Primary Amine
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary amine (1.2 mmol).
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) to a concentration of approximately 0.1 M.
-
Add the base (e.g., pyridine, 1.5 mmol).
-
-
Reaction Setup:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.[11]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting amine is consumed.[11]
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.[11]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure mono-sulfonamide.
-
Data Presentation: Comparison of Common Bases
When optimizing your reaction, the choice of base can have a significant impact. The following table provides a qualitative summary of common bases used in sulfonylation reactions.
| Base Type | Examples | Strength/Nucleophilicity | Comments |
| Tertiary Amines | Triethylamine (TEA), DIPEA | Strong, Non-nucleophilic | Commonly used, but can promote di-sulfonylation if not used carefully.[2] |
| Pyridine Derivatives | Pyridine, 2,6-Lutidine, DMAP | Weak to Strong Nucleophile | Pyridine is a standard weak base. DMAP is a highly effective nucleophilic catalyst but should be used in catalytic amounts.[2][3] |
| Inorganic Bases | K2CO3, Cs2CO3 | Moderate, Heterogeneous | Often milder and can lead to cleaner reactions with an easier workup.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. idus.us.es [idus.us.es]
- 8. WO2009039181A3 - Sulfonamide-based organocatalysts and method for their use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Oxidative β-C–H sulfonylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibition: Evaluating 4-Bromo-n-propylbenzenesulfonamide Against Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic enzyme inhibition, carbonic anhydrases (CAs) represent a family of ubiquitous metalloenzymes critical to numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Their targeted inhibition has led to established clinical applications for a range of conditions, including glaucoma, epilepsy, and altitude sickness.[2][3][4] The primary class of CA inhibitors (CAIs) is the sulfonamides, which have been extensively studied and modified to enhance their potency and isoform selectivity.[5][6] This guide provides a comparative analysis of a specific sulfonamide derivative, 4-Bromo-n-propylbenzenesulfonamide, placing its predicted efficacy in the context of well-characterized and clinically utilized CAIs. This analysis is supported by a review of structure-activity relationships and established experimental protocols for assessing CA inhibition.
Understanding Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory action of sulfonamides against carbonic anhydrases is a well-elucidated mechanism. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide.[7] The affinity of a sulfonamide inhibitor is influenced by the electronic properties of the sulfonamide group and the nature of the substituents on the aromatic ring and the sulfonamide nitrogen.[5][8] These substituents can engage in additional interactions with amino acid residues within the active site, thereby modulating the inhibitor's potency and isoform selectivity.[8]
Profiling this compound: A Structure-Activity Relationship Perspective
-
The Benzenesulfonamide Scaffold: This core structure is the quintessential zinc-binding pharmacophore for this class of inhibitors.[5]
-
4-Bromo Substitution: Halogen atoms, particularly at the para-position of the benzene ring, are known to influence the electronic properties of the sulfonamide group and can participate in halogen bonding or hydrophobic interactions within the active site. Generally, electron-withdrawing groups at this position can enhance inhibitory potency.
-
N-propyl Substitution: Alkyl substitution on the sulfonamide nitrogen can have varied effects. While primary sulfonamides (unsubstituted on the nitrogen) are potent inhibitors, N-alkylation can sometimes reduce affinity.[7] However, the propyl group may also engage in hydrophobic interactions within the active site, potentially compensating for any loss of affinity due to the N-substitution. The overall effect will depend on the specific topology of the active site of the carbonic anhydrase isoform.
Based on these structural features, it is reasonable to hypothesize that this compound would exhibit inhibitory activity against various carbonic anhydrase isoforms. Its potency would likely be influenced by the interplay between the electron-withdrawing nature of the bromo substituent and the hydrophobic contribution of the n-propyl group.
Comparative Efficacy: this compound vs. Standard CAIs
To provide a clear benchmark, the following table compares the known inhibitory constants (Kᵢ) of standard, clinically relevant carbonic anhydrase inhibitors against key isoforms with the predicted profile of this compound.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Key Characteristics |
| Acetazolamide | 250 | 12 | 25 | 5.7 | Broad-spectrum inhibitor, used systemically.[9] |
| Dorzolamide | ~3000 | 3.5 | 24 | 54 | Topically active, used for glaucoma.[10] |
| Brinzolamide | ~3800 | 3.1 | 21 | 4.8 | Topically active, used for glaucoma.[11] |
| This compound | Predicted: Moderate | Predicted: Potent | Predicted: Potent | Predicted: Potent | Hypothesized to have good potency due to the 4-bromo substituent, with the n-propyl group influencing isoform selectivity. |
Note: Predicted activity is based on qualitative SAR and requires experimental validation.
Experimental Protocols for Determining Inhibitory Efficacy
The inhibitory potency of compounds against carbonic anhydrase is experimentally determined primarily through two robust assay types. The choice of assay can depend on the specific research question and available instrumentation.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the direct physiological reaction of carbonic anhydrase.[12]
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a change in pH. This pH change is monitored in real-time using a pH indicator, and the initial rates of the reaction are measured.[12]
Experimental Workflow:
Workflow for Stopped-Flow CO₂ Hydration Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM Phenol Red).[12]
-
Prepare a stock solution of the carbonic anhydrase isoform of interest.
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) and a known reference inhibitor (e.g., Acetazolamide).
-
Prepare CO₂-saturated buffer solutions at various concentrations.[12]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with the inhibitor solution (or vehicle for control) and incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Load the enzyme-inhibitor mixture and the CO₂ substrate solution into the separate syringes of the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over a short time course (milliseconds to seconds).[12]
-
-
Data Analysis:
-
Calculate the initial rates of the reaction from the linear phase of the absorbance change.
-
Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).
-
p-Nitrophenyl Acetate (p-NPA) Hydrolase Assay
This is a colorimetric assay that is well-suited for high-throughput screening of potential CA inhibitors.[13][14]
Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically, and the presence of an inhibitor reduces this rate.[13][14]
Experimental Workflow:
Workflow for p-Nitrophenyl Acetate Hydrolase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Plate Setup (96-well format):
-
To appropriate wells, add the assay buffer.
-
Add the inhibitor dilutions (or vehicle for control).
-
Add the carbonic anhydrase working solution to all wells except the blank.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).[13]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to the Kₘ are known.
-
Conclusion
While direct experimental data for this compound is pending, a thorough analysis of the structure-activity relationships of benzenesulfonamide carbonic anhydrase inhibitors suggests it is a promising candidate for potent inhibition of various CA isoforms. Its efficacy is predicted to be comparable to or potentially exceeding that of some established inhibitors, although this is highly dependent on the specific isoform. The detailed experimental protocols provided herein offer a clear pathway for the empirical validation of its inhibitory activity and a robust framework for the comparative analysis of novel CAIs. Further investigation is warranted to precisely quantify the Kᵢ values of this compound against a panel of physiologically relevant carbonic anhydrase isoforms, which will be crucial in determining its potential therapeutic utility.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. benchchem.com [benchchem.com]
- 3. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 4-Substituted benzenesulfonamides featuring cyclic imides moieties exhibit potent and isoform-selective carbonic anhydrase II/IX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay: Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626) - ChEMBL [ebi.ac.uk]
A Structural Showdown: 4-Bromo-n-propylbenzenesulfonamide vs. Chlorpropamide
A Comparative Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the substitution of a single atom can dramatically alter the biological activity and physicochemical properties of a molecule. This guide provides an in-depth structural and comparative analysis of two closely related sulfonylurea compounds: 4-Bromo-n-propylbenzenesulfonamide and the well-established anti-diabetic drug, chlorpropamide. While structurally similar, the replacement of a chlorine atom with bromine offers a compelling case study in halogen-mediated effects on molecular conformation, crystal packing, and potential biological interactions.
This technical guide moves beyond a simple side-by-side comparison, offering a deep dive into the nuanced structural differences and their potential implications for drug design and development. We will explore the subtle yet significant impact of this halogen substitution, supported by experimental data from crystallographic studies and spectroscopic analysis.
At a Glance: Key Structural and Physicochemical Distinctions
| Property | This compound | Chlorpropamide |
| Chemical Formula | C₁₀H₁₃BrN₂O₃S | C₁₀H₁₃ClN₂O₃S[1] |
| Molecular Weight | 321.2 g/mol | 276.74 g/mol [2] |
| Appearance | White Crystalline Powder | White Crystalline Powder[3] |
| Core Difference | Contains a bromine atom on the phenyl ring | Contains a chlorine atom on the phenyl ring |
| Known Polymorphs | At least one crystalline form reported | Multiple polymorphs (α, β, γ, δ, ε) known[4][5] |
Delving into the Structural Nuances: A Comparative Crystallographic Analysis
The three-dimensional architecture of a molecule is paramount to its biological function. X-ray crystallography provides the most definitive insight into the solid-state conformation and intermolecular interactions.
This compound and chlorpropamide share a common N-sulfonylurea backbone, which is crucial for the anti-diabetic activity of sulfonylureas by binding to the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells[2][6]. However, the substitution of chlorine with bromine introduces subtle yet significant changes in bond lengths, angles, and intermolecular interactions.
The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide reveals a geometry similar to its chloro-analogue, chlorpropamide.[7] The molecule crystallizes in the monoclinic space group C2/c.[7] Intermolecular N—H⋯O and C—H⋯O hydrogen bonds are dominant features in the crystal packing, forming infinite chains involving the sulfonylurea moiety.[7]
Chlorpropamide is known to exhibit polymorphism, with at least five different crystal forms (α, β, γ, δ, and ε) identified.[4][5] These polymorphs differ in their molecular conformations and packing arrangements, which can influence their physicochemical properties such as solubility and dissolution rate.[4] The primary intermolecular hydrogen-bonding pattern, an infinite hydrogen-bonded ribbon, is a common feature across all polymorphs.[2]
A key conformational difference between some chlorpropamide polymorphs lies in the orientation of the n-propyl tail.[2] This flexibility, coupled with the different halogen substituent, can influence how the molecules pack in the crystal lattice and potentially how they interact with a biological target.
The substitution of chlorine with the larger and more polarizable bromine atom can influence non-covalent interactions, such as halogen bonding. While hydrogen bonding is the dominant feature in the crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, Br⋯H/H⋯Br contacts contribute significantly to the Hirshfeld surface (12.2%).[7]
Caption: Key structural difference and its potential implications.
Performance and Biological Activity: An Extrapolation
While direct comparative biological data for this compound and chlorpropamide is not extensively available in the public domain, we can extrapolate potential differences based on the known structure-activity relationships of halogenated benzenesulfonamides.
Chlorpropamide's Mechanism of Action:
Chlorpropamide is a first-generation sulfonylurea that lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[6] This action is mediated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[8] This binding leads to the closure of the channel, membrane depolarization, calcium influx, and subsequent insulin exocytosis.
Potential Activity of this compound:
Given its structural similarity to chlorpropamide, it is plausible that this compound could also exhibit activity at the sulfonylurea receptor. However, the change in the halogen substituent could modulate its binding affinity and efficacy. The increased size and polarizability of bromine compared to chlorine could lead to altered van der Waals and halogen bonding interactions within the receptor's binding pocket.
Furthermore, benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The position of halogen substituents on the benzenesulfonamide ring has been shown to be a critical determinant of their inhibitory activity and selectivity against different CA isoforms.[1] It is conceivable that this compound could exhibit inhibitory activity against certain carbonic anhydrase isoforms, a biological activity not prominently associated with chlorpropamide.
Experimental Protocols
For researchers interested in conducting their own comparative studies, the following are generalized, step-by-step methodologies for key analytical techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique is fundamental for determining the precise three-dimensional structure of a crystalline compound.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Carefully mount a single crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]
-
Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices.
-
Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated structure factors.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural assignments.
-
Spectral Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the connectivity and stereochemistry of the molecule. For sulfonamides, the chemical shifts of the aromatic protons and the protons of the n-propyl group will be of particular interest.[10][11]
Computational Modeling: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
Methodology:
-
Receptor and Ligand Preparation: Obtain the 3D structures of the protein receptor (e.g., a homology model of the sulfonylurea receptor) and the small molecule ligands (this compound and chlorpropamide). Prepare the structures by adding hydrogens, assigning charges, and defining rotatable bonds.
-
Binding Site Definition: Identify the binding site on the receptor. This can be based on the location of a known co-crystallized ligand or predicted using pocket-finding algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding pose of the ligand within the receptor's active site.
-
Scoring and Analysis: The docking program will generate multiple possible binding poses and rank them based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
Caption: General workflow for molecular docking.
Conclusion and Future Directions
The structural comparison of this compound and chlorpropamide highlights the profound influence of a single halogen substitution on the solid-state properties of a molecule. While the overall geometry is conserved, the presence of bromine alters key physicochemical parameters and introduces the potential for different intermolecular interactions.
The lack of direct comparative biological data for this compound presents an opportunity for future research. Key areas of investigation should include:
-
In vitro and in vivo studies to determine its efficacy as a hypoglycemic agent and to compare its potency and side-effect profile with that of chlorpropamide.
-
Binding assays with the sulfonylurea receptor to quantify and compare its binding affinity to that of chlorpropamide.
-
Screening against a panel of carbonic anhydrase isoforms to explore its potential as a CA inhibitor.
A comprehensive understanding of the structure-activity relationships of these and other halogenated benzenesulfonamides will undoubtedly contribute to the rational design of more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rigaku.com [rigaku.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 7. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Validation: HPLC vs. Melting Point for 4-Bromo-n-propylbenzenesulfonamide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 4-Bromo-n-propylbenzenesulfonamide, a sulfonyl urea analogue with potential therapeutic applications, rigorous purity validation is paramount.[1] Impurities, which can arise from the synthesis, purification, or storage of the drug substance, must be identified and quantified to ensure they fall within acceptable safety limits established by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4]
This guide provides an in-depth, objective comparison of two fundamental analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Melting Point Analysis. We will move beyond procedural descriptions to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is to equip you with the understanding to not only perform these tests but to critically evaluate which method is fit-for-purpose at various stages of the development lifecycle.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Quantification
HPLC is a powerful separation technique that has become the definitive method for purity and impurity profiling in the pharmaceutical industry.[5] Its operation is governed by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[6] This process allows for the separation of the main compound from even closely related impurities.
The authority of HPLC in regulatory science is codified in pharmacopeial chapters such as USP <621> Chromatography, which provides standardized procedures and system suitability requirements to ensure the reliability of results.[6][7][8][9]
The Power of HPLC: Specificity and Sensitivity
The primary advantage of HPLC lies in its specificity . It can separate a complex mixture into its individual components, allowing for the detection and quantification of specific impurities. According to ICH Q3A guidelines, impurities present at levels as low as 0.03-0.05% must be reported and identified, a threshold that HPLC can readily achieve.[2] This high sensitivity is crucial for ensuring patient safety.
The choice of an HPLC method, particularly a reverse-phase method (RP-HPLC), is causal. For this compound, its molecular structure, containing a non-polar bromophenyl group, makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. This ensures strong retention of the main analyte, providing ample resolution from potential polar and non-polar impurities.
Pillar 2: Melting Point Analysis - A Rapid, Fundamental Assessment
Melting point is a fundamental thermal property of a crystalline solid.[10][11] For a pure substance, the melting transition occurs over a very narrow temperature range, typically less than 1°C.[10] The presence of impurities disrupts the crystal lattice, which weakens the intermolecular forces holding the solid together.[10] This leads to two observable phenomena:
-
Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.
-
Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.[12][13]
While simple and rapid, melting point analysis is inherently non-specific .[14] It indicates the presence of an impurity but provides no information about its identity or quantity. It is a bulk property measurement and is generally not sensitive enough to detect impurities below the 1-2% level.
The Self-Validating Power of Mixed Melting Point
The trustworthiness of melting point as an identification tool is significantly enhanced by the mixed melting point technique . In this procedure, the synthesized sample is intimately mixed with an authentic, highly pure reference standard of the same compound.
-
If the sample is pure and identical to the standard , the mixture's melting point will be sharp and undepressed.
-
If the sample is a different compound or is impure , the standard will act as an impurity, causing a significant depression and broadening of the melting point range.
This internal validation makes it a powerful, albeit qualitative, confirmation tool.
Direct Comparison: HPLC vs. Melting Point
The selection of an analytical method is driven by the specific question being asked. The following table provides a direct comparison of the two techniques for the purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Principle | Differential partitioning between mobile and stationary phases. | Disruption of crystal lattice energy by impurities. |
| Specificity | High. Can separate and resolve individual impurities from the main compound and each other. | Low. Non-specific. Different impurities can cause similar melting point depression. |
| Sensitivity | High. Limit of Detection (LOD) and Quantitation (LOQ) can be in the ng/mL range (<0.05%).[15][16] | Low. Generally requires >1% impurity to cause a reliably detectable depression. |
| Quantitation | Excellent. Provides precise and accurate quantification of the main peak and all detected impurities (% Area). | Qualitative to Semi-Quantitative. Provides an indication of purity but cannot accurately quantify impurity levels. |
| Information Provided | Retention times, peak areas, peak shapes, number of impurities, % purity, and impurity profile. | A single temperature range (°C). |
| Regulatory Standing | Gold Standard. Required by regulatory bodies (ICH, FDA) for purity testing and stability studies.[17][18][19] | Primarily used as an identification test (USP <741>) or a preliminary check. Not sufficient for regulatory purity claims. |
| Throughput | Moderate. Typical run times are 10-40 minutes per sample.[20] | High. Multiple samples can often be run simultaneously in a few minutes. |
| Cost & Complexity | High initial instrument cost, requires skilled operators and regular maintenance. | Low instrument cost, simple to perform. |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating systems, incorporating checks and standards that ensure the trustworthiness of the generated data.
Protocol 1: Purity Validation by Reverse-Phase HPLC
This protocol is designed to provide definitive, quantitative purity data for this compound, in line with ICH Q2(R1) validation principles.[17][18][21]
References
- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ikev.org [ikev.org]
- 4. jpionline.org [jpionline.org]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. agilent.com [agilent.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. usp.org [usp.org]
- 10. mt.com [mt.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. homework.study.com [homework.study.com]
- 15. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. jordilabs.com [jordilabs.com]
- 19. fda.gov [fda.gov]
- 20. tis.wu.ac.th [tis.wu.ac.th]
- 21. starodub.nl [starodub.nl]
A Senior Application Scientist’s Guide to the Comparative Analysis of Sulfonamides
Introduction: The Analytical Imperative for Sulfonamide Monitoring
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, remain critical in both human and veterinary medicine.[1] Their mechanism of action involves inhibiting bacterial folic acid synthesis, a pathway absent in mammals.[2] However, the extensive use of these compounds has led to concerns regarding antibiotic resistance and the presence of residues in food products (e.g., milk, eggs, honey) and environmental samples.[3][4] Consequently, robust, sensitive, and reliable analytical methods are paramount for regulatory compliance, food safety, and environmental monitoring.[3]
This guide will navigate the complex landscape of sulfonamide analysis, comparing the cornerstone techniques from the perspective of a seasoned application scientist. We will dissect the methodologies not just by their steps, but by the strategic decisions that underpin them, ensuring that every protocol is a self-validating system of logic and scientific rigor.
The Separation Science Arsenal: Chromatographic Techniques
Chromatography is the workhorse of sulfonamide analysis, prized for its ability to separate multiple analytes from complex matrices. The choice between liquid and gas chromatography is the first critical decision point, dictated by the physicochemical properties of sulfonamides—namely, their polarity and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for sulfonamide analysis due to its high sensitivity, specificity, and applicability to a broad range of sulfonamides without the need for derivatization.[3][5] The inherent polarity of sulfonamides makes them ideally suited for reversed-phase HPLC.
Expertise & Experience: Why HPLC Dominates The primary reason for HPLC's dominance is its direct compatibility with the analytes. Sulfonamides are generally polar, non-volatile compounds, making them difficult to analyze by Gas Chromatography (GC) without chemical modification (derivatization).[6] HPLC, particularly in the reversed-phase mode, uses a non-polar stationary phase (like C18) and a polar mobile phase, allowing for excellent separation based on the subtle differences in the hydrophobicity of various sulfonamide side chains. The choice of detector is the next crucial step, defining the method's sensitivity and selectivity.
A. HPLC with UV/Photodiode Array (PDA) Detection
-
Principle of Causality: This is the most accessible HPLC configuration. The method relies on the fact that the benzene ring common to all sulfonamides provides a chromophore that absorbs ultraviolet (UV) light, typically in the 265-278 nm range.[5][7] A Diode Array Detector (DAD), or PDA, offers a significant advantage over a simple UV detector by capturing the entire UV spectrum for each peak. This provides an additional layer of identification, as the spectral data can be compared against a library, enhancing the trustworthiness of the results.
-
Experimental Protocol: HPLC-DAD Analysis of Sulfonamides in Milk This protocol is a validated method for determining ten sulfonamides in milk.[8]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Why SPE? Milk is a complex matrix containing proteins and fats that interfere with chromatographic analysis. SPE is a robust cleanup technique that selectively isolates the sulfonamides. A cation-exchange cartridge is often chosen because sulfonamides can be protonated under acidic conditions, allowing them to bind to the sorbent while interferences are washed away.
-
Step 1: To 10 mL of milk, add an appropriate internal standard (e.g., Sulfapyridine) to correct for variations in extraction efficiency and instrument response.
-
Step 2: Add 20 mL of an extraction solvent mixture (e.g., ethyl acetate/n-hexane) and centrifuge to precipitate proteins and extract the analytes into the organic layer.[8]
-
Step 3: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Step 4: Reconstitute the residue in an acidic solution (e.g., dilute HCl) to ensure the sulfonamides are protonated.
-
Step 5: Condition a Strata-SCX SPE cartridge with methanol followed by water. Load the reconstituted sample onto the cartridge.
-
Step 6: Wash the cartridge with water and methanol to remove interferences.
-
Step 7: Elute the sulfonamides with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the sulfonamides, releasing them from the sorbent.
-
Step 8: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions: [2][8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). The C18 chemistry provides the necessary hydrophobicity to retain and separate the sulfonamides.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Why formic acid? Adding a small amount of acid to the mobile phase controls the ionization state of the sulfonamides, ensuring sharp, symmetrical peaks and reproducible retention times.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 265 nm.[8]
-
Injection Volume: 20 µL.
-
-
-
Workflow Diagram: HPLC-UV/DAD Analysis
Caption: General workflow for HPLC-UV/DAD analysis of sulfonamides.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Causality: For ultimate sensitivity and specificity, LC-MS/MS is the authoritative choice.[9] After separation by HPLC, the analytes are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. A precursor ion corresponding to the protonated molecule [M+H]⁺ of a specific sulfonamide is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, characteristic product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, virtually eliminating matrix interference and providing unambiguous confirmation of the analyte's identity.[10][11]
-
Experimental Protocol: LC-MS/MS Analysis of Sulfonamides in Water [10] This protocol describes a highly sensitive method for detecting trace levels of sulfonamides in environmental water samples.
-
Sample Preparation (SPE):
-
Step 1: Adjust a 500 mL water sample to a pH between 4 and 7. This pH range ensures optimal retention on many polymeric SPE sorbents.
-
Step 2: Add isotopically labeled internal standards to the sample. This is a key step for trustworthiness in MS analysis, as these standards co-elute with their native counterparts and experience identical matrix effects, leading to highly accurate quantification.[10]
-
Step 3: Condition an Agilent BondElut PPL-SPE cartridge (or equivalent) with methanol and then water.
-
Step 4: Load the sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Step 5: Wash the cartridge with pure water to remove salts and polar interferences.
-
Step 6: Elute the sulfonamides with methanol containing 2% aqueous ammonia.
-
Step 7: Dry the eluate under nitrogen at 40°C and reconstitute in 1 mL of mobile phase. This 500-fold concentration factor is crucial for achieving low detection limits.
-
-
UPLC-MS/MS Conditions: [10][11]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The smaller particle size of UPLC columns provides higher resolution and faster analysis times compared to traditional HPLC.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acidic mobile phase promotes the formation of positive ions [M+H]⁺, which is ideal for ESI in positive mode.[10]
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Two specific precursor-to-product ion transitions are monitored for each sulfonamide—one for quantification (quantifier) and one for confirmation (qualifier).
-
-
-
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for ultra-sensitive LC-MS/MS analysis of sulfonamides.
Gas Chromatography (GC): A Niche Approach
GC is less common for sulfonamide analysis but can be effective, particularly when coupled with a mass spectrometer (GC-MS).[12]
Expertise & Experience: The Derivatization Hurdle The primary challenge with GC is the low volatility and thermal instability of sulfonamides. Direct injection into a hot GC inlet would cause them to decompose rather than volatilize. Therefore, a derivatization step is mandatory.[13] This involves chemically modifying the sulfonamide molecules—typically by methylation followed by acylation—to create more volatile and thermally stable derivatives.[14] While this adds complexity and potential for error, GC can offer excellent separation efficiency. GC-MS with an isotopically labeled internal standard is a powerful confirmatory technique.[15]
Alternative and Complementary Techniques
While chromatography is dominant, other techniques serve important roles, often for screening or specific research applications.
Capillary Electrophoresis (CE)
-
Principle of Causality: CE separates ions based on their electrophoretic mobility in an electric field.[1] For sulfonamides, Capillary Zone Electrophoresis (CZE) is the most common mode. The separation is driven by differences in the charge-to-size ratio of the analytes at a given pH. This provides a separation mechanism that is orthogonal to reversed-phase HPLC, making it a powerful complementary technique. Coupling CE with MS (CE-MS) combines this alternative separation with highly specific detection.[16] The main drawback can be lower sensitivity compared to LC-MS, although on-line preconcentration techniques can mitigate this.[17][18]
UV-Visible Spectrophotometry
-
Principle of Causality: This classical colorimetric method, often based on the Bratton-Marshall reaction, is simple and cost-effective.[15][19] The procedure involves diazotization of the primary aromatic amine group on the sulfonamide, followed by coupling with a chromogenic agent like N-(1-Naphthyl)ethylenediamine (NED) to form a intensely colored azo dye.[19] The absorbance of this dye is then measured. The primary limitation is its lack of specificity; it measures the total amount of compounds containing a primary aromatic amine group and cannot distinguish between different sulfonamides.[20] Therefore, it is best suited for screening or analyzing simple pharmaceutical formulations containing a single sulfonamide.[21]
Performance Data: A Head-to-Head Comparison
The choice of an analytical method is ultimately a balance of performance, cost, and throughput. The following table summarizes typical performance characteristics for the discussed techniques.
| Technique | Typical Analytes | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages | Key Limitations |
| HPLC-UV/DAD | Multiple Sulfonamides | 10 - 100 µg/kg[8][22] | > 0.99[7] | 85 - 115[8][22] | Robust, cost-effective, good for routine screening | Moderate sensitivity, potential for matrix interference |
| LC-MS/MS | Multiple Sulfonamides | 0.02 - 2 ng/L (water)[10]; 0.1 µg/kg (honey)[4] | > 0.996[4][10] | 70 - 115[9][10] | Highest sensitivity & specificity, confirmatory | Higher instrument cost & complexity |
| GC-MS | Multiple Sulfonamides | ~25 µg/kg[13] | - | 54 - 135[13] | High resolution, confirmatory | Requires complex derivatization step |
| Capillary Electrophoresis (CE) | Multiple Sulfonamides | 2.6 - 23 µg/L (with stacking)[17] | - | 52 - 109[18] | Orthogonal separation, low solvent use | Can have lower sensitivity without preconcentration |
| UV-Vis Spectrophotometry | Total Sulfonamides | 0.06 - 0.18 µg/mL[19][21] | > 0.99[21] | 97 - 101[21] | Simple, rapid, very low cost | Non-specific, cannot differentiate between sulfonamides |
Conclusion: Selecting the Right Tool for the Job
As a Senior Application Scientist, my recommendation is always guided by the analytical question at hand.
-
For routine quality control and screening of known sulfonamides in relatively high concentrations, HPLC-UV/DAD offers a robust, reliable, and cost-effective solution.[9] Its performance is well-characterized, and the methodology is accessible to most analytical laboratories.
-
For trace-level quantification, confirmatory analysis, and regulatory compliance , LC-MS/MS is the undisputed authoritative method.[11] Its unparalleled sensitivity and specificity are essential for detecting low-level residues in complex food and environmental matrices, providing data that is both defensible and trustworthy.[10]
-
GC-MS and CE represent valuable, albeit more niche, alternatives. They are excellent choices when an orthogonal separation technique is needed to confirm results from HPLC or to tackle specific separation challenges.
-
UV-Vis spectrophotometry , while dated, still holds a place for rapid, low-cost screening of total sulfonamide content in simple matrices where specificity is not a primary concern.
Ultimately, a thorough understanding of the principles, strengths, and limitations of each technique is crucial. This guide has aimed to provide not just the "how," but the "why," empowering you to make informed, scientifically sound decisions in your analytical endeavors.
References
- 1. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 8. semanticscholar.org [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. hpst.cz [hpst.cz]
- 11. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the predicted cross-reactivity profile of N-(4-bromobenzenesulfonyl)benzamide. As direct and comprehensive experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates its potential biological activities. The analysis is grounded in the well-established pharmacology of its core chemical scaffolds: the benzenesulfonamide and the N-acylsulfonamide moieties. We will explore its likely interactions with key enzyme families, explain the biochemical rationale for this predicted activity, and provide detailed experimental protocols for researchers to validate these hypotheses.
Introduction: The Structural Rationale for Cross-Reactivity
N-(4-bromobenzenesulfonyl)benzamide belongs to the N-acylsulfonamide class of compounds, which are recognized for their diverse biological activities.[1] The molecule's structure is built upon a benzenesulfonamide framework, a foundational scaffold in medicinal chemistry.[2] The sulfonamide functional group is a critical pharmacophore, renowned for its ability to act as a zinc-binding group (ZBG). This property allows it to coordinate with zinc ions (Zn²⁺) present in the active sites of a large class of enzymes known as metalloenzymes.[3][4]
The two primary metalloenzyme families known to be inhibited by sulfonamides are the Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).[5][6] The similar geometry of the zinc-coordinating residues in their respective active sites creates a basis for potential cross-reactivity.[6] Furthermore, the broader benzenesulfonamide scaffold has been identified in inhibitors of other major enzyme classes, such as protein kinases.[7]
This guide will, therefore, compare the predicted inhibitory activity of N-(4-bromobenzenesulfonyl)benzamide against these three key enzyme families, providing the scientific context and experimental workflows necessary for its evaluation as a selective or multi-target inhibitor.
The Sulfonamide Pharmacophore: A Classic Zinc-Binding Group
The cornerstone of the predicted activity of N-(4-bromobenzenesulfonyl)benzamide is the deprotonated sulfonamide nitrogen. In the physiological pH range, the sulfonamide (R-SO₂NH₂) group can lose a proton to form a sulfonamidate anion (R-SO₂NH⁻). This anion acts as a powerful ligand, coordinating directly to the Zn²⁺ ion within an enzyme's active site. This interaction mimics the transition state of the enzyme's natural substrate, effectively blocking its catalytic activity.[4][8] The specific substituents on the aromatic rings of the molecule, such as the 4-bromo group and the benzoyl moiety, will modulate the acidity (pKa) of the sulfonamide proton and form secondary interactions with amino acid residues lining the active site cavity, thereby influencing potency and selectivity across different enzyme isoforms.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Antibacterial Activity of Brominated Sulfonamides
Introduction: Reinvigorating a Classic Antibacterial Scaffold
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, marked a turning point in medicine.[1][2] Their ability to combat a wide range of bacterial infections by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, has saved countless lives.[3][4] Unlike bacteria, humans acquire folate through their diet, making this pathway an excellent selective target.[5][6] However, the extensive use of these drugs has inevitably led to the emergence of widespread bacterial resistance, diminishing their central role in chemotherapy.[7][8]
This has spurred a renewed interest in modifying the basic sulfonamide scaffold to develop novel derivatives with enhanced potency and the ability to overcome existing resistance mechanisms.[9][10][11] One promising strategy is halogenation, particularly bromination, of the aromatic rings within the sulfonamide structure. The introduction of a bulky, lipophilic bromine atom can significantly alter the molecule's physicochemical properties, potentially leading to increased membrane permeability, stronger binding to the target enzyme, and ultimately, superior antibacterial efficacy.[12]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the antibacterial activity of novel brominated sulfonamides against their non-halogenated parent compounds and established antibiotics. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical structure for data comparison and interpretation, grounded in established scientific principles.
Pillar 1: The Sulfonamide Mechanism of Action & The Rationale for Bromination
To appreciate the impact of bromination, one must first understand the fundamental mechanism of action. Sulfonamides are structural analogs of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[3] Bacteria utilize this enzyme to synthesize dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[5] By competitively inhibiting DHPS, sulfonamides halt the production of folic acid, leading to a bacteriostatic effect—they inhibit bacterial growth and multiplication rather than directly killing the cells.[4][13]
The addition of a bromine atom can enhance this activity through several theoretical mechanisms:
-
Increased Lipophilicity: The bromine atom increases the overall lipophilicity of the molecule, which may enhance its ability to penetrate the bacterial cell wall and membrane to reach its intracellular target.
-
Electronic Effects: As an electron-withdrawing group, bromine can alter the electron distribution of the aromatic ring, potentially improving the molecule's binding affinity to the active site of the DHPS enzyme.
-
Steric Hindrance: The bulkiness of the bromine atom might provide a better fit within the enzyme's binding pocket or, conversely, create a steric hindrance that prevents efflux pumps from expelling the drug, a common resistance mechanism.
Below is a diagram illustrating the targeted metabolic pathway.
Caption: Sulfonamide inhibition of the bacterial folic acid synthesis pathway.
Pillar 2: Experimental Design & Protocols for Antibacterial Susceptibility Testing (AST)
The cornerstone of benchmarking any new antimicrobial agent is rigorous and standardized susceptibility testing. The methodologies outlined here are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority that ensures results are reproducible and comparable across different laboratories.[14][15][16]
Rationale for Method Selection
We will employ two primary, complementary methods:
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[17][18] It is considered the gold standard for quantitative assessment of antibacterial potency.[19]
-
Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the growth inhibition zone around an antibiotic-impregnated disk.[17][20] It is an excellent, cost-effective tool for initial screening and for visualizing the inhibitory effect.[19]
The overall experimental workflow is a multi-step process requiring careful attention to standardization at each stage to ensure the integrity of the final data.
Caption: Standardized workflow for Antimicrobial Susceptibility Testing (AST).
Detailed Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI document M07.[21]
1. Preparation of Antimicrobial Stock Solutions: a. Accurately weigh the brominated sulfonamide, its parent compound, and a control antibiotic (e.g., Ciprofloxacin). b. Dissolve each compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent is critical; it must fully dissolve the compound without exhibiting antibacterial activity at its final concentration in the assay.
2. Inoculum Preparation: a. Using a sterile loop, pick 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) from a non-selective agar plate after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL. This step is paramount for reproducibility.[20] d. Within 15 minutes of standardization, dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Plate Preparation (96-Well Plate): a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a microtiter plate. b. Add 100 µL of the highest concentration of the drug (prepared by diluting the stock in MHB) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. This creates a concentration gradient. d. Well 11 serves as the growth control (contains MHB and inoculum, but no drug). Well 12 serves as the sterility control (contains MHB only).
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 2d) to wells 1 through 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
5. Result Interpretation: a. Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent where no visible growth (turbidity) is observed.[18]
Detailed Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol is adapted from CLSI document M02.[21]
1. Inoculum and Plate Preparation: a. Prepare a standardized bacterial inoculum matching the 0.5 McFarland standard as described in the MIC protocol (steps 2a-2c). b. Within 15 minutes, dip a sterile cotton swab into the standardized suspension and remove excess liquid by pressing it against the inside of the tube. c. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[20] d. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
2. Application of Disks: a. Prepare sterile paper disks impregnated with a known concentration of the brominated sulfonamide and its parent compound. Commercial antibiotic disks (e.g., Ciprofloxacin) will serve as controls. b. Using sterile forceps, place the disks onto the inoculated MHA surface, ensuring they are firmly in contact with the agar. Space the disks far enough apart to prevent the zones of inhibition from overlapping.
3. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
4. Result Interpretation: a. After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. b. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to the established breakpoints published by CLSI.[16] For novel compounds, the zone diameter provides a comparative measure of activity.
Pillar 3: Data Presentation and Comparative Analysis
Objective comparison requires clear, structured data presentation. All quantitative results should be summarized in tables for easy interpretation.
Comparative MIC Data
The primary output of the broth microdilution assay is the MIC value. A lower MIC indicates greater potency. The data should be presented to directly compare the novel brominated compound with its non-brominated analog and a standard antibiotic against a panel of relevant bacteria, including both Gram-positive and Gram-negative species.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Methicillin-Resistant S. aureus (MRSA; ATCC 43300) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Parent Sulfonamide | 128 | >512 | 256 | >512 |
| Brominated Sulfonamide | 16 | 32 | 64 | 256 |
| Ciprofloxacin (Control) | 0.5 | 1 | 0.015 | 0.25 |
Note: Data are hypothetical and for illustrative purposes.
Analysis of Table 1: The hypothetical data clearly demonstrate the enhanced efficacy of the brominated sulfonamide. It shows an 8-fold increase in activity against the standard S. aureus strain and, critically, restores significant activity against a resistant MRSA strain.[9][22] The improvement against Gram-negative bacteria like E. coli is also notable, suggesting that bromination may broaden the compound's spectrum of activity.
Comparative Disk Diffusion Data
Disk diffusion results provide a qualitative but powerful visual confirmation of antibacterial activity.
Table 2: Comparative Zone of Inhibition Diameters (mm)
| Compound | Staphylococcus aureus (ATCC 25923) | Methicillin-Resistant S. aureus (MRSA; ATCC 43300) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Parent Sulfonamide | 10 | 6 (Resistant) | 8 | 6 (Resistant) |
| Brominated Sulfonamide | 22 | 18 | 19 | 12 |
| Ciprofloxacin (Control) | 30 (Susceptible) | 25 (Susceptible) | 35 (Susceptible) | 32 (Susceptible) |
Note: Data are hypothetical and for illustrative purposes. Interpretive categories (e.g., "Resistant") are based on CLSI standards for known antibiotics.
Analysis of Table 2: The zone diameter data correlate well with the MIC values. The significantly larger zones of inhibition for the brominated derivative against all tested strains confirm its superior antibacterial performance. The restoration of a clear zone of inhibition against MRSA is a particularly promising result for further investigation.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to benchmarking the antibacterial activity of brominated sulfonamides. By employing standardized CLSI methodologies, explaining the rationale behind experimental choices, and presenting data in a clear, comparative format, researchers can generate reliable and compelling evidence for the potential of their novel compounds.
The hypothetical data presented here illustrate a scenario where bromination significantly enhances antibacterial potency and broadens the spectrum of activity, particularly against drug-resistant strains like MRSA.[10][23] Such a result would strongly justify further investigation, including cytotoxicity assays to determine the compound's selectivity index, mechanism of action studies to confirm enhanced DHPS binding, and in vivo efficacy studies in animal infection models. Through this structured benchmarking process, the path from a promising chemical modification to a potential clinical candidate becomes clearer and more scientifically sound.
References
- 1. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acu.edu.in [acu.edu.in]
- 13. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. iacld.com [iacld.com]
- 17. pdb.apec.org [pdb.apec.org]
- 18. biomerieux.com [biomerieux.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. jocpr.com [jocpr.com]
- 23. tandfonline.com [tandfonline.com]
The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzenesulfonamides
For researchers, scientists, and professionals in drug development, the benzenesulfonamide scaffold is a familiar and versatile starting point. Its derivatives have yielded a wealth of clinically significant drugs, from diuretics and antidiabetic agents to potent enzyme inhibitors. The strategic introduction of halogen atoms onto the benzene ring is a time-tested medicinal chemistry tactic to modulate a compound's pharmacokinetic and pharmacodynamic properties. However, the choice of halogen—fluorine, chlorine, bromine, or iodine—and its positional placement (ortho, meta, or para) is far from arbitrary. Each halogen brings a unique combination of size, electronegativity, lipophilicity, and the often-underappreciated capacity for halogen bonding, leading to profound differences in biological activity.
This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of halogenated benzenesulfonamides. We will move beyond general principles to dissect the causality behind experimental observations, supported by comparative data and detailed protocols to empower your own research endeavors.
The Evolving Role of Halogens in Drug Design: More Than Just Bulk
Historically, halogens were incorporated into lead compounds primarily for their steric bulk and ability to increase lipophilicity, thereby enhancing membrane permeability.[1][2] While these effects are significant, our understanding has evolved. The modern medicinal chemist recognizes the crucial role of halogen bonding , a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base, such as a backbone carbonyl oxygen in a protein active site.[3][4] This directional interaction, distinct from hydrogen bonding, can significantly contribute to the stability of a ligand-target complex, influencing both affinity and selectivity.[5][6] The strength of this bond generally increases down the group: I > Br > Cl > F.[7]
This guide will explore how these distinct properties of halogens dictate the SAR of benzenesulfonamides across different biological targets.
Comparative Analysis 1: Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8] The sulfonamide group coordinates with the active site Zn²⁺ ion, making this a prime scaffold for SAR studies. Halogenation of the benzene ring has been shown to significantly impact isoform selectivity and inhibitory potency.[9]
The Influence of Halogen Position: A Case Study of Bromo-Benzenesulfonamides
The position of the halogen substituent dramatically influences the orientation of the inhibitor within the active site, leading to differential interactions with active site residues.[10] A direct comparison of 2-bromo and 4-bromo substituted benzenesulfonamides reveals the criticality of this placement.[11] While both isomers can be potent inhibitors of cancer-associated isoforms like hCA IX, their selectivity profiles against cytosolic isoforms (hCA I and II) can differ significantly.[11]
Table 1: Comparative Inhibitory Activity of Bromo-Substituted Benzenesulfonamides against Human Carbonic Anhydrase Isoforms
| Compound Class | Target Isoform | Approximate Binding Affinity (Kd) Range | Key Observations |
| 2-Bromo-benzenesulfonamides | hCA IX (cancer-associated) | Sub-nanomolar to low nanomolar | Potent inhibition of the target isoform. |
| hCA I & II (cytosolic) | Varies, can be high affinity | Selectivity is dependent on other "tail" modifications.[9][11] | |
| 4-Bromo-benzenesulfonamides | hCA IX (cancer-associated) | Sub-nanomolar to low nanomolar | Also demonstrates potent inhibition of the target isoform. |
| hCA I & II (cytosolic) | Varies, can be high affinity | Often shows a different selectivity profile compared to the 2-bromo isomer.[11] |
Data synthesized from Matulienė et al. (2021) as presented in a comparative guide.[11]
The causality behind these differences lies in the steric and electronic guidance of the halogen. A 2-chloro or 2-bromo substituent, for example, can orient the benzene ring in a specific manner within the active site, influencing the interactions of other substituents (the "tails") with residues in the hydrophobic pocket.[9]
Comparing the Halogen Series: F vs. Cl
A broader comparison between fluorine and chlorine substituents across a large dataset of matched molecular pairs in drug design reveals key trends in physicochemical properties that underpin their biological effects.[7]
-
Lipophilicity: Chlorinated compounds are consistently more lipophilic than their fluorinated counterparts.[7] This can enhance membrane permeability but may also increase non-specific binding.
-
Solubility: Fluorinated compounds tend to be more soluble than chlorinated ones.[7]
-
Binding Affinity: On average, chlorinated compounds show slightly higher binding constants than fluorinated analogs, an effect likely attributable to the greater polarizability of chlorine.[7]
These general principles, when applied to the benzenesulfonamide scaffold, suggest that a chlorine substituent might offer a slight potency advantage over fluorine, assuming the increased lipophilicity is tolerated. However, fluorine's unique properties, such as its ability to form strong hydrogen bonds and its minimal steric footprint, can also be leveraged for specific molecular recognition.
Comparative Analysis 2: Kinase Inhibition
The benzenesulfonamide moiety is also a privileged scaffold for the development of protein kinase inhibitors.[12][13] Halogenation plays a critical role here as well, often influencing interactions within the ATP-binding pocket.
The 2,4-Dihalophenyl Moiety: A Key to Potency
Many potent kinase inhibitors incorporate a 2,4-dihalophenyl group. Crystallographic analyses of kinase-inhibitor complexes have revealed that this substitution pattern is crucial for the structural stability of the complex.[14] Specifically, a 2-fluoro, 4-iodo-phenyl moiety has been shown to form significant halogen bonds with specific residues in the kinase binding site, highlighting the importance of this interaction in achieving high potency.[14]
Table 2: Structure-Activity Relationship of Halogenated Benzenesulfonamides as Kinase Inhibitors
| Target Kinase | Halogen Substitution Pattern | Observed Effect on Activity | Mechanistic Rationale |
| AXL Kinase | Optimization of substituents on the benzenesulfonamide ring | Led to low nanomolar inhibitors with favorable pharmacokinetic profiles.[12] | Detailed SAR studies guided the optimization of interactions within the AXL active site. |
| MEK Kinase | 2-Fluoro-4-iodophenyl | Crucial for structural stability of the drug-enzyme complex.[14] | The iodine atom forms a strong halogen bond with specific residues in the binding site. |
| Cyclin-dependent kinase 2 (CDK2) | Relocating the sulfonamide from para to meta on the 2-arylamino ring | 40-fold reduction in potency.[13] | Demonstrates the high sensitivity of the kinase active site to substituent positioning. |
The development of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as novel AXL kinase inhibitors showcases a successful optimization campaign where SAR studies led to potent compounds with in vivo anti-tumor activity.[12]
Experimental Protocols
To facilitate the direct comparison and validation of halogenated benzenesulfonamide derivatives, this section provides detailed, step-by-step methodologies for key assays.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction causes a pH drop, which is monitored by a pH indicator.
Materials:
-
Purified human CA isoenzyme (e.g., hCA I, II, IX, XII)
-
Test halogenated benzenesulfonamide compounds, dissolved in DMSO
-
CO₂-saturated water
-
Assay Buffer: 20 mM TRIS (pH 8.3), 20 mM Na₂SO₄
-
pH Indicator: Phenol red (0.2 mM)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of the CA enzyme and test inhibitor at various concentrations in the assay buffer containing the pH indicator.
-
Instrument Setup: Equilibrate the stopped-flow instrument to 20°C.
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Monitor the decrease in absorbance of phenol red at 557 nm over 10-100 seconds. The initial rates of the reaction are determined.[15][16]
-
Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value. Kᵢ values can be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the IC₅₀ of a compound against a specific protein kinase.
Materials:
-
Purified protein kinase (e.g., AXL, MEK, CDK2)
-
Suitable peptide substrate for the kinase
-
ATP
-
Test halogenated benzenesulfonamide compounds, dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the test compounds in DMSO, then further dilute in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, combine the kinase, the peptide substrate, and the compound dilutions.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which corresponds to the amount of phosphorylated substrate) by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]
Protocol 3: Synthesis of Ortho-Bromobenzenesulfonamide via Sandmeyer Reaction
This is a classical approach to introduce a halogen at a specific position before forming the sulfonamide.
Materials:
-
2-Bromoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂) in acetic acid
-
Copper(I) chloride (CuCl)
-
Aqueous ammonia (NH₄OH)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve 2-bromoaniline in aqueous HCl and cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
Sulfonylation (Sandmeyer Reaction): Slowly add the cold diazonium salt solution to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.
-
Isolation of Sulfonyl Chloride: Stir the reaction mixture at room temperature for 1-2 hours. Pour the mixture into ice water to precipitate the ortho-bromobenzenesulfonyl chloride. Collect the solid by filtration and wash with cold water.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane) and add it to an excess of concentrated aqueous ammonia with vigorous stirring.
-
Workup and Purification: After the reaction is complete, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ortho-bromobenzenesulfonamide.[2]
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Key halogen properties and their influence on biological outcomes.
Caption: Experimental workflow for the carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The halogenation of the benzenesulfonamide scaffold is a powerful strategy for modulating biological activity. As this guide has demonstrated, the choice and position of the halogen are critical design elements that influence a compound's interaction with its biological target on a nuanced level. The superior polarizability and halogen bonding capability of heavier halogens like bromine and iodine can lead to significant gains in potency, particularly when a suitable halogen bond acceptor is present in the active site. Conversely, fluorine's unique electronic properties and small size offer distinct advantages for fine-tuning polarity and achieving specific interactions.
For drug development professionals, a systematic approach is paramount. The synthesis and evaluation of a full matrix of halogenated analogs (F, Cl, Br, I at ortho, meta, and para positions) early in a discovery campaign can provide a rich SAR dataset. This data, when coupled with structural biology (X-ray crystallography) and computational modeling, allows for a rational, data-driven optimization process. By understanding the intricate dance of sterics, electronics, and non-covalent interactions, we can more effectively harness the power of halogens to design the next generation of benzenesulfonamide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. ijres.org [ijres.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparative Kinetic Studies of Sulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Sulfonamides in Enzyme Inhibition
Since their discovery, sulfonamides (or "sulfa drugs") have represented a cornerstone of medicinal chemistry, revolutionizing medicine as the first class of synthetic antimicrobial agents.[1][2][3] Their therapeutic applications have since expanded dramatically, now encompassing roles as antiglaucoma agents, anticancer therapeutics, diuretics, and anti-inflammatory drugs.[2][4][5] The versatility of the sulfonamide moiety (–SO₂NH₂) stems from its ability to act as a potent and often highly specific inhibitor of various enzymes.[6][7]
This guide provides an in-depth framework for conducting comparative kinetic studies of sulfonamide derivatives. We will move beyond rote protocol recitation to explore the causal relationships between experimental design and data quality. Our focus will be on two primary and well-characterized enzyme targets: Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS) . By understanding the nuances of their respective inhibition mechanisms, researchers can design robust experiments to accurately characterize and compare the potency and binding kinetics of novel sulfonamide candidates.
Pillar 1: Understanding the Target and Mechanism
A rigorous kinetic comparison is founded upon a deep understanding of the enzyme-inhibitor interaction. The choice of assay, experimental conditions, and data interpretation all hinge on the specific mechanism of action.
Carbonic Anhydrases (CAs): Targeting the Catalytic Zinc Ion
Human Carbonic Anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8][9] Sulfonamides are benchmark inhibitors of CAs, with their primary mechanism involving the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the active site.[6][8][10] This binding event displaces a zinc-bound water molecule or hydroxide ion, effectively shutting down the enzyme's catalytic cycle.[8]
Given the existence of numerous CA isoforms with varying physiological roles, designing isoform-selective inhibitors is a key challenge in drug development.[11] Kinetic studies are therefore paramount for quantifying not only the potency (K_i) but also the binding and unbinding rates (k_on and k_off), which contribute to an inhibitor's selectivity and in vivo efficacy.[12][13]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review [sciepub.com]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Definitive Guide to the Structural Validation of 4-Bromo-n-propylbenzenesulfonamide Using 2D NMR Spectroscopy
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. For molecules such as 4-Bromo-n-propylbenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry, an unambiguous assignment of its chemical structure is paramount. This guide provides a comprehensive, in-depth analysis of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of this compound. Furthermore, it offers a comparative perspective on alternative analytical techniques, namely X-ray crystallography and mass spectrometry, to provide a holistic understanding of its structural validation.
The Imperative of Structural Integrity
The precise arrangement of atoms and bonds within a molecule dictates its physicochemical properties and, in the context of drug development, its biological activity and safety profile. Any ambiguity in the structure can lead to erroneous interpretations of experimental data, potentially derailing a research program. Therefore, the deployment of robust analytical methodologies for structural validation is not merely a procedural step but a critical scientific necessity.
Probing the Molecular Architecture: The Power of 2D NMR
2D NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule in solution.[1][2][3][4] By correlating nuclear spins through chemical bonds, a series of 2D NMR experiments can be employed to piece together the molecular puzzle of this compound.
The Proposed Structure of this compound:
Before delving into the experimental details, let us consider the expected structure of this compound. The molecule consists of a para-substituted brominated benzene ring attached to a sulfonamide group, which in turn is N-alkylated with a propyl chain.
A Step-by-Step 2D NMR Workflow for Structural Validation
The comprehensive structural assignment of this compound can be achieved through a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[5][6][7]
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.6-0.7 mL.
-
1D NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to identify the chemical shifts of all proton and carbon nuclei.
-
COSY Acquisition: Perform a Homonuclear Correlation Spectroscopy (COSY) experiment to identify proton-proton (¹H-¹H) spin-spin coupling networks.[6] This will reveal adjacent protons, crucial for establishing the connectivity within the n-propyl chain and the aromatic ring.
-
HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.[6] This provides unambiguous one-bond ¹H-¹³C connections.
-
HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range (typically 2-3 bonds) correlations between protons and carbons.[6] This is the key experiment for connecting the different fragments of the molecule, such as the n-propyl chain to the sulfonamide nitrogen and the sulfonamide group to the brominated benzene ring.
-
Data Processing and Analysis: Process the acquired 2D NMR data using appropriate software and interpret the correlation peaks to assemble the final molecular structure.
Visualizing the 2D NMR Workflow
Caption: Workflow for 2D NMR-based structural elucidation.
Interpreting the 2D NMR Data
The following tables summarize the expected correlations for the proposed structure of this compound.
Table 1: Expected ¹H-¹H COSY Correlations
| Proton (δ ppm) | Correlating Proton(s) (δ ppm) | Inferred Fragment |
| H-a (triplet) | H-b (sextet) | -CH₂-CH₂- (n-propyl) |
| H-b (sextet) | H-a (triplet), H-c (triplet) | -CH₂-CH₂-CH₃ (n-propyl) |
| H-c (triplet) | H-b (sextet) | -CH₂-CH₃ (n-propyl) |
| H-2/H-6 (doublet) | H-3/H-5 (doublet) | Aromatic Ring |
| H-3/H-5 (doublet) | H-2/H-6 (doublet) | Aromatic Ring |
Table 2: Expected ¹H-¹³C HSQC Correlations
| Proton (δ ppm) | Correlating Carbon (δ ppm) | Assignment |
| H-a | C-a | N-CH₂ |
| H-b | C-b | -CH₂- |
| H-c | C-c | -CH₃ |
| H-2/H-6 | C-2/C-6 | Aromatic CH |
| H-3/H-5 | C-3/C-5 | Aromatic CH |
Table 3: Key Expected ¹H-¹³C HMBC Correlations for Structural Assembly
| Proton (δ ppm) | Correlating Carbon(s) (δ ppm) | Significance |
| H-a | C-b, C-1 | Confirms n-propyl chain and its attachment to the sulfonamide group. |
| H-2/H-6 | C-4, C-1 | Confirms connectivity within the aromatic ring and its attachment to the sulfur atom. |
| H-3/H-5 | C-1, C-4 | Confirms connectivity within the aromatic ring and its attachment to the sulfur atom. |
Visualizing Key HMBC Correlations
Caption: Key HMBC correlations for structural assembly.
A Comparative Perspective: Alternative Structural Validation Techniques
While 2D NMR is a powerful tool, it is essential to understand its place among other analytical techniques.
X-Ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[8][9][10][11] For sulfonamides, this technique can be particularly insightful for understanding intermolecular interactions, such as hydrogen bonding, which governs their crystal packing.[8][9]
Table 4: Comparison of 2D NMR and X-Ray Crystallography
| Feature | 2D NMR Spectroscopy | X-Ray Crystallography |
| Sample State | Solution | Crystalline Solid |
| Information | Connectivity, conformation in solution | 3D structure, bond lengths/angles, packing |
| Prerequisites | Soluble sample | High-quality single crystal |
| Strengths | Non-destructive, provides data on solution-state conformation | Unambiguous 3D structure |
| Limitations | Does not provide absolute 3D structure | Crystal growth can be challenging, structure may not represent solution conformation |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.[12][13][14][15] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and deduce structural information based on the resulting fragment ions. For sulfonamides, characteristic fragmentation patterns, such as the loss of SO₂, can be observed.[12]
Table 5: Comparison of 2D NMR and Mass Spectrometry
| Feature | 2D NMR Spectroscopy | Mass Spectrometry |
| Information | Atomic connectivity | Molecular weight, elemental composition, fragmentation |
| Sample Amount | Milligrams | Micrograms to nanograms |
| Isomer Distinction | Excellent for constitutional isomers | Can be challenging for some isomers |
| Strengths | Detailed connectivity information | High sensitivity, molecular formula determination |
| Limitations | Lower sensitivity | Does not provide complete connectivity information |
Visualizing the Decision-Making Process for Structural Validation
Caption: Decision tree for selecting a structural validation method.
Conclusion
The structural validation of this compound is a critical step in its chemical characterization. 2D NMR spectroscopy, through a combination of COSY, HSQC, and HMBC experiments, provides a powerful and comprehensive method for establishing the atomic connectivity of the molecule in solution. While X-ray crystallography offers the gold standard for unambiguous 3D structural determination of crystalline materials, and mass spectrometry provides vital information on molecular weight and formula, 2D NMR remains an indispensable tool for routine and in-depth structural elucidation in the absence of suitable crystals or when solution-state conformation is of interest. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to ensure the structural integrity of novel chemical entities, thereby fostering scientific rigor and accelerating the pace of discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. Structural analysis of small molecules [uc.pt]
- 5. researchgate.net [researchgate.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Bromo-N-propylbenzenesulfonamide Analysis
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative for Precision in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4-Bromo-N-propylbenzenesulfonamide, a key structural motif in various pharmacologically active compounds, necessitates robust and reproducible analytical methods to ensure its quality, purity, and consistency. Inter-laboratory comparison studies are a cornerstone of method validation, providing an objective assessment of a method's performance across different laboratories, equipment, and analysts.[1][2][3] This guide presents a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound, offering insights into methodology, potential challenges, and data interpretation.
The primary objective of such a study is to establish the reproducibility and reliability of an analytical method for the quantification of this compound and its potential impurities.[1][4][5] By distributing homogenous samples to multiple laboratories, we can assess the level of agreement in their results and identify any systematic biases or sources of variability. This is crucial for ensuring that the analytical data generated across different sites are comparable and trustworthy, a fundamental requirement for regulatory submissions and quality control.
Methodology: A Proposed Framework for Analysis
While a specific validated method for this compound is not widely published, a robust High-Performance Liquid Chromatography (HPLC) method can be developed based on established principles for the analysis of sulfonamides and related compounds.[6][7][8] The following proposed method serves as a starting point for the inter-laboratory comparison.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC (RP-HPLC) method is designed to be both specific and sensitive for the analysis of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 50-80% B15-20 min: 80% B20-22 min: 80-50% B22-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Justification of Experimental Choices:
-
C18 Column: A C18 stationary phase is a versatile and widely used choice for the separation of moderately polar to nonpolar compounds like this compound, offering good resolution and peak shape.
-
Formic Acid in Mobile Phase: The addition of a small amount of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte and any acidic or basic impurities.
-
Gradient Elution: A gradient elution is proposed to ensure the effective separation of the main component from potential impurities that may have significantly different polarities.
-
UV Detection at 254 nm: The aromatic ring in this compound is expected to have a strong UV absorbance at or around 254 nm, providing good sensitivity for detection.
Experimental Protocol: Step-by-Step Guide
1. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent to achieve a target concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Data Analysis:
-
Integrate the peak areas of the main this compound peak and any impurity peaks in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Calculate the percentage of each impurity by area normalization.
Workflow for HPLC Method Validation
References
- 1. consultantiso17025.com [consultantiso17025.com]
- 2. eas-eth.org [eas-eth.org]
- 3. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Assessing the Novelty and Potential of 4-Bromo-n-propylbenzenesulfonamide: A Comparative Guide for Researchers
In the landscape of drug discovery and chemical biology, the exploration of novel chemical entities is paramount. This guide provides a comprehensive assessment of 4-Bromo-n-propylbenzenesulfonamide, a compound whose presence in the scientific literature is notably scarce, suggesting a high degree of novelty. For researchers, scientists, and drug development professionals, this guide will illuminate the potential of this compound by comparing it to structurally similar and well-characterized alternatives. We will delve into its plausible synthesis, potential biological activities, and provide the experimental context needed to embark on its investigation.
The Unexplored Territory: Is this compound a Novel Compound?
A thorough review of scientific databases and chemical catalogs reveals a significant finding: the apparent absence of published research specifically detailing the synthesis or biological evaluation of this compound. While numerous N-alkylated and N-acylated 4-bromobenzenesulfonamides have been documented, the specific n-propyl derivative remains elusive.
This is substantiated by the existence of a detailed crystallographic study on a closely related analog, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1]. The authors of this 2022 study noted that an exact search for their compound yielded no prior results, highlighting the novelty of even this slightly more complex structure[1]. Commercial suppliers offer various other N-alkylated versions, such as 4-Bromo-N-isopropylbenzenesulfonamide and 4-Bromo-N-tert-butyl-benzenesulfonamide, yet the n-propyl variant is conspicuously absent[2][3]. This strongly suggests that This compound represents a novel chemical entity , offering a unique opportunity for original research.
The Benzenesulfonamide Scaffold: A Foundation of Therapeutic Success
The benzenesulfonamide core is a well-established pharmacophore in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[4][5]. Their versatility stems from the ability of the sulfonamide group to interact with various biological targets, often mimicking the transition state of enzymatic reactions or acting as a zinc-binding group.
Two prominent areas of investigation for benzenesulfonamide derivatives are their roles as carbonic anhydrase inhibitors and PI3K/mTOR pathway modulators .
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation and other physiological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are considered valuable targets for anticancer therapies[6][7]. Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site. The nature of the substitution on the benzene ring and the sulfonamide nitrogen can significantly influence potency and isoform selectivity[6][7][8].
PI3K/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers[9][10]. Several benzenesulfonamide derivatives have been identified as potent dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer treatment[9][11][12].
Comparative Analysis: this compound vs. Known Alternatives
Given the novelty of this compound, its performance can be predicted by comparing it to structurally related and well-characterized analogs. The key differentiators among these compounds are the nature and size of the N-alkyl substituent, which can impact solubility, cell permeability, and target engagement.
| Compound | Target/Activity | Performance Data (IC50/Ki) | Reference |
| This compound | Hypothesized: Carbonic Anhydrase, PI3K/mTOR inhibitor | Not yet determined | N/A |
| Glucuronic acid derivative of benzenesulfonamide | Carbonic Anhydrase IX inhibitor | Ki = 23 nM | [6] |
| Various Benzenesulfonamide derivatives | Carbonic Anhydrase II inhibitor | Ki = 7.6 nM (for compound 13a) | [8] |
| Propynyl-substituted benzenesulfonamide (Compound 7k) | PI3K/mTOR dual inhibitor | Potent in vivo tumor growth inhibition | [9][11] |
| N-methylacetazolamide | Carbonic Anhydrase inhibitor | Competitive inhibitor | [13] |
| Benzenesulfonamide derivatives with selenazole moieties | Bacterial Carbonic Anhydrase inhibitors | Low micromolar to submicromolar potency | [14] |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Antibacterial (XDR S. Typhi) | MIC = 6.25 mg/mL | [15] |
| 3-bromo-2,6-dihydroxyacetophenone | Antibacterial (S. aureus and MRSA) | MIC = 35 µg/mL | [16] |
The data above indicates that N-substituted benzenesulfonamides can achieve high potency, with inhibition constants in the nanomolar range for carbonic anhydrase. The propynyl-substituted analog demonstrates that this scaffold is also effective for targeting the PI3K/mTOR pathway. The novelty of the n-propyl substitution on the 4-bromobenzenesulfonamide core suggests that its specific biological activity profile is yet to be discovered and could offer unique advantages in terms of potency, selectivity, or pharmacokinetic properties compared to these known compounds.
Experimental Protocols
To facilitate the investigation of this compound, we provide a plausible, detailed synthesis protocol adapted from established methods for similar compounds.
Synthesis of this compound
This proposed synthesis is a two-step process starting from the commercially available 4-bromobenzenesulfonyl chloride.
Step 1: Synthesis of 4-Bromobenzenesulfonamide This step is a standard procedure for the formation of a primary sulfonamide from a sulfonyl chloride.
Step 2: N-Alkylation of 4-Bromobenzenesulfonamide with n-Propyl Bromide This step introduces the n-propyl group onto the sulfonamide nitrogen.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Ammonium hydroxide (28-30%)
-
n-Propylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
-
Ethanol
Procedure:
-
Synthesis of 4-Bromobenzenesulfonamide:
-
Dissolve 4-bromobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.
-
Slowly add an excess of concentrated ammonium hydroxide while stirring in an ice bath.
-
Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 4-bromobenzenesulfonamide, which can be purified by recrystallization.
-
-
Synthesis of this compound:
-
To a stirred solution of n-propylamine in dichloromethane at room temperature, add an excess of saturated sodium bicarbonate solution.
-
To this biphasic mixture, add 4-bromobenzenesulfonyl chloride portion-wise.
-
Continue stirring vigorously for 20-24 hours.
-
Separate the organic layer, dry over magnesium sulfate, and evaporate the solvent in vacuo.
-
The resulting residue can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
-
A similar, one-step procedure has been described for the synthesis of 4-Bromo-N-[4-(1H-imidazol-1-yl)butyl]benzenesulfonamide, which can also be adapted[17].
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compound against various carbonic anhydrase isoforms can be assessed using a stopped-flow CO2 hydration assay.
Principle: This method measures the inhibition of the CA-catalyzed hydration of CO2. The enzyme activity is monitored by the change in pH using a colorimetric indicator.
Brief Protocol:
-
Prepare solutions of the test compound at various concentrations.
-
Assay the esterase activity of the CA isoform in the presence and absence of the inhibitor.
-
Use a suitable substrate, such as 4-nitrophenyl acetate (NPA), whose hydrolysis can be monitored spectrophotometrically.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing the Scientific Context
To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.
Caption: Proposed synthesis of this compound.
Caption: Hypothesized inhibition of the PI3K/mTOR pathway.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a novel compound with significant potential for investigation. Its structural similarity to known bioactive molecules, particularly potent inhibitors of carbonic anhydrase and the PI3K/mTOR pathway, makes it a compelling candidate for screening in these and other therapeutic areas. The provided synthetic protocol offers a clear path for its preparation, and the comparative data serves as a benchmark for evaluating its future performance. Researchers are encouraged to synthesize this compound and explore its biological activities to unlock its full potential in the ever-evolving field of drug discovery.
References
- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1984-27-6|4-Bromo-N-isopropylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of membrane-associated carbonic anhydrase isozymes IX, XII and XIV with a library of glycoconjugate benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
Strategic Alternatives to 4-Bromo-n-propylbenzenesulfonamide in Modern Synthetic Chemistry
An In-Depth Technical Guide for Researchers
This guide provides a comparative analysis of synthetic alternatives to 4-Bromo-n-propylbenzenesulfonamide, a key intermediate in pharmaceutical and materials science. We will explore alternative reagents and synthetic strategies, offering experimental insights to guide your selection process. The sulfonamide moiety is a cornerstone in drug development, exhibiting a vast range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3] The 4-bromo substitution on the phenyl ring serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. However, reliance on this specific bromo-derivative is not always the optimal or most efficient strategy. This guide delves into scientifically-grounded alternatives, focusing on enhancing yield, improving reaction conditions, increasing selectivity, and reducing costs.
The Rationale for Seeking Alternatives
The choice of a synthetic building block is a critical decision point that influences the entire synthetic route. While this compound is effective, several factors may necessitate the exploration of alternatives:
-
Reactivity Tuning: The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is moderate. For less reactive coupling partners, a more reactive C-I or C-OTf bond may be required to achieve acceptable yields. Conversely, for complex molecules with multiple reactive sites, the lower reactivity of a C-Cl bond might be advantageous for achieving selectivity.
-
Reaction Conditions: The conditions required for activating the C-Br bond can sometimes be harsh, potentially affecting sensitive functional groups elsewhere in the molecule. Alternatives may allow for milder, more compatible reaction conditions.
-
Atom Economy and Cost: In large-scale synthesis, the cost and availability of starting materials are paramount. Alternative starting points, such as 4-aminobenzenesulfonamide, can be more cost-effective and lead to more atom-economical routes.
-
Novel Chemical Space: Employing different functional groups opens up new reaction pathways and allows for the creation of novel analogues that are inaccessible through a bromo-intermediate.
The following sections compare alternatives based on the modification of the key functional handle at the 4-position of the benzenesulfonamide core.
Comparative Analysis of Key Alternatives
We can classify the primary alternatives into two main categories: those that replace the bromine atom with another leaving group and those that utilize a different functional group altogether to facilitate bond formation.
Category A: Alternative Leaving Groups at the 4-Position
This approach maintains the core strategy of using a cross-coupling reaction but modifies the leaving group to modulate reactivity. The general order of reactivity for common leaving groups in palladium-catalyzed cross-coupling is: I > OTf > Br > Cl .
Comparative Data for Alternative Leaving Groups
| Alternative Reagent | Typical Reaction | Relative Reactivity | Advantages | Disadvantages |
| 4-Iodo -n-propylbenzenesulfonamide | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Highest | Higher reaction rates and yields, especially for challenging couplings. Lower catalyst loading may be possible. | Higher cost and molecular weight. Potential for side reactions due to high reactivity. |
| 4-Triflyloxy -n-propylbenzenesulfonamide | Suzuki, Heck, Sonogashira | Very High | Excellent leaving group, comparable in reactivity to iodide. Useful when halides are unreactive. | Often requires synthesis from the corresponding phenol. Reagents can be expensive and moisture-sensitive. |
| 4-Chloro -n-propylbenzenesulfonamide | Suzuki, Buchwald-Hartwig | Lower | Significantly lower cost. Can be more selective in molecules with multiple halides (e.g., Br and Cl). | Requires more forcing conditions: higher temperatures, specialized catalysts (e.g., Buchwald ligands), and higher catalyst loading. |
Category B: Alternative Functional Groups for Synthetic Transformation
This strategy involves using a different functional group at the 4-position, which can either be directly transformed or used in different types of coupling reactions. This approach often provides greater synthetic flexibility.
Comparative Data for Alternative Functional Groups
| Alternative Reagent | Primary Transformation | Advantages | Disadvantages |
| 4-Amino -n-propylbenzenesulfonamide | Diazotization followed by Sandmeyer or related reactions (to install -Br, -Cl, -I, -CN, -OH). | Readily available and inexpensive starting material (sulfanilamide derivatives are common).[4][5] Provides access to a wide range of functional groups not easily accessible via cross-coupling. | Diazonium salts can be unstable and require careful handling at low temperatures. Sandmeyer reactions can sometimes have moderate yields and produce side products. |
| 4-Boronic acid (or ester) derivative | Suzuki Coupling | Eliminates one step in a typical Suzuki workflow (no need for lithiation or Grignard formation). Boronic acids are generally stable and easy to handle. | Boronic acids can be more expensive than the corresponding halides. They can undergo self-coupling (homocoupling) as a side reaction. |
| 4-Nitro -n-propylbenzenesulfonamide | Reduction to Amine | The nitro group is a strong electron-withdrawing group, which can alter the reactivity of the aromatic ring for other transformations. Provides a two-step route to the versatile amino derivative. | The reduction step adds to the overall synthesis length. Reduction conditions (e.g., catalytic hydrogenation) might not be compatible with other functional groups. |
Experimental Protocols: A Case Study in Suzuki Coupling
To illustrate the practical implications of choosing an alternative, we present a generalized protocol for a Suzuki coupling reaction, highlighting the differences in conditions required for chloro, bromo, and iodo derivatives.
Objective: Couple the 4-substituted-n-propylbenzenesulfonamide with Phenylboronic Acid.
Protocol Variations Based on Leaving Group
| Parameter | 4-Chloro Derivative | 4-Bromo Derivative (Baseline) | 4-Iodo Derivative |
| Catalyst System | Pd₂(dba)₃ (2-4 mol%) + SPhos or XPhos (4-8 mol%) | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) | Pd(PPh₃)₄ (1-3 mol%) or PdCl₂(dppf) (1-3 mol%) |
| Base | Stronger base often required (e.g., K₃PO₄, Cs₂CO₃) | K₂CO₃, Na₂CO₃ | K₂CO₃, Na₂CO₃ |
| Temperature | 100 - 120 °C | 80 - 100 °C | 60 - 90 °C |
| Reaction Time | 12 - 24 hours | 4 - 12 hours | 1 - 6 hours |
Causality Behind Experimental Choices:
-
Catalyst Selection: The C-Cl bond is the strongest and requires a more electron-rich and sterically hindered phosphine ligand (like SPhos) to facilitate the difficult oxidative addition step, which is the rate-limiting step for less reactive halides. For C-Br and C-I, standard catalysts like Pd(PPh₃)₄ are often sufficient because the oxidative addition is much faster.
-
Temperature and Time: The higher energy barrier for C-Cl bond activation necessitates higher temperatures and longer reaction times to achieve full conversion. In contrast, the highly reactive C-I bond allows for significantly milder conditions, which is beneficial for preserving thermally sensitive functional groups.
Conclusion and Recommendations
The selection of a synthetic intermediate should be a strategic decision based on a holistic analysis of the entire synthetic route. While This compound is a reliable and versatile reagent, it is not a one-size-fits-all solution.
-
For rapid synthesis and maximum yield, especially in difficult couplings: Consider the 4-iodo derivative . The higher upfront cost of the material is often justified by reduced reaction times, lower catalyst loadings, and higher yields, leading to easier purification.
-
For large-scale, cost-sensitive synthesis: The 4-chloro derivative is a compelling option. While it requires process optimization to overcome its lower reactivity, the significant cost savings on the starting material can be a decisive advantage.
-
For maximum synthetic versatility: Starting with 4-amino-n-propylbenzenesulfonamide is highly recommended. The ability to generate a wide array of functional groups via Sandmeyer chemistry from a single, inexpensive precursor provides unparalleled flexibility in a drug discovery or development program.[5]
Ultimately, the optimal choice depends on the specific goals of the project—be it speed, cost, or the need for broad derivatization. By understanding the chemical principles and performance trade-offs outlined in this guide, researchers can make more informed decisions, leading to more efficient and innovative synthetic strategies.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 5. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sulfonamide-Based Linkers in Drug Discovery
Introduction: The Critical Role of Linkers and the Rise of the Sulfonamide Scaffold
In the landscape of targeted therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is far from a passive spacer.[1] Its chemical nature is a critical determinant of the conjugate's stability, efficacy, safety, and overall therapeutic index.[2][3] An ideal linker must maintain a steadfast connection in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient payload liberation at the site of action.[4][5]
Among the diverse chemical scaffolds employed for this purpose, sulfonamides have emerged as a versatile and highly promising class.[6][7] The sulfonamide group (-S(=O)₂-N<) is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for its favorable physicochemical properties, synthetic tractability, and diverse biological activities.[6][7] In the context of linkers, the sulfonamide moiety offers a unique combination of stability and tunable reactivity, making it an attractive scaffold for both non-cleavable and innovative cleavable linker designs.
This guide provides an in-depth comparison of the performance of different sulfonamide-based linkers. We will delve into their classification, comparative stability, and cleavage mechanisms, supported by experimental data and detailed protocols to inform rational linker design for the next generation of targeted therapies.
Section 1: Classification and Mechanisms of Sulfonamide-Based Linkers
Sulfonamide-based linkers can be broadly categorized into two primary classes: non-cleavable and cleavable. The choice between them is a pivotal design consideration, dictated by the desired mechanism of action, the nature of the payload, and the biological target.[4]
Non-Cleavable Sulfonamide Linkers
Non-cleavable linkers are designed for ultimate stability, relying on the complete proteolytic degradation of the antibody component within the lysosome to release the payload.[8][9] This approach generally results in superior plasma stability and a wider therapeutic window.[10][11]
Aryl sulfonamides, in particular, exhibit excellent stability profiles. Their incorporation into a linker construct, such as those used in novel PROTACs, leverages their robust chemical nature and favorable physicochemical properties.[12] The payload is released as an amino acid adduct, which must retain cytotoxic activity. This makes non-cleavable strategies highly dependent on the payload's tolerance for such modifications.[11][13]
Cleavable Sulfonamide Linkers
Cleavable linkers are engineered to release the payload in response to specific triggers prevalent in the tumor microenvironment or within the target cell, such as specific enzymes, pH changes, or redox potential.[8][14] This strategy allows for traceless release of the unmodified payload, which can be crucial for maximizing potency and enabling the "bystander effect"—killing of adjacent, antigen-negative tumor cells.[15][16]
Recent innovations have focused on creating novel cleavable linkers that overcome the limitations of traditional dipeptide or hydrazone linkers, some of which exhibit instability in rodent plasma or possess hydrophobic properties that lead to aggregation.[15][17]
Enzyme-Cleavable Sulfonamide-Based Linkers: A promising strategy involves designing sulfonamide-containing linkers that are substrates for enzymes overexpressed in tumor lysosomes, such as sulfatases.[15][18]
-
Arylsulfatase-Cleavable Linkers: This novel class of linkers incorporates an aryl sulfate moiety. Lysosomal sulfatases, which are highly active in the low-pH environment of the lysosome, hydrolyze the sulfate ester.[15] This initiates a self-immolative cascade, often through a 1,6-elimination reaction of a revealed p-aminobenzyl carbamate (PABC) spacer, to release the unmodified payload tracelessly.[15][16] A key advantage is their demonstrated stability in rodent plasma, a significant improvement over widely used dipeptide linkers that are susceptible to premature cleavage by rodent carboxylesterases.[15][19]
Redox-Sensitive Sulfonamide Linkers: While less common, sulfonamide scaffolds can be incorporated into linkers sensitive to the highly reducing environment inside a cell, which has a much higher concentration of glutathione than the bloodstream.[8][10]
Section 2: Comparative Performance Analysis
The selection of a linker is a data-driven process. Objective comparison of stability and cleavage kinetics is paramount for advancing a drug candidate. The stability of a linker is not an abstract concept; it is a quantifiable measure of how effectively the conjugate remains intact until it reaches its target.[2]
Comparative Stability Data
The following table summarizes representative stability data for different linker classes, highlighting the advantages of newer sulfonamide-based designs.
| Linker Type | Representative Structure/Motif | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Dipeptide (Val-Cit) | Valine-Citrulline-PABC | High | Low to Moderate (Susceptible to Ces1c hydrolysis)[15][19] | Prone to hydrophobicity-induced aggregation; preclinical rodent models may not accurately predict human PK.[15][17] |
| Hydrazone | Acylhydrazone | Moderate (pH-dependent) | Moderate | Stability is highly sensitive to pH; can lead to premature release in slightly acidic environments.[8] |
| Disulfide | Sterically Hindered Disulfide | Moderate to High | Moderate to High | Susceptible to reduction by circulating thiols; stability can be tuned by steric hindrance.[4] |
| Non-Cleavable (Thioether) | SMCC | Very High | Very High | Requires full antibody catabolism for payload release; no bystander effect.[9][10] |
| Arylsulfatase-Cleavable | Aryl Sulfate-PABC | High | High [15][18] | Circumvents rodent plasma instability issues; offers a cleavable alternative with high stability.[15][16] |
Data is compiled from multiple sources and intended for comparative purposes. Actual stability depends on the specific ADC construct and experimental conditions.
Section 3: Essential Experimental Protocols
As a Senior Application Scientist, I emphasize that robust, reproducible assays are the foundation of linker evaluation. The following protocols are critical for generating the comparative data needed for informed decision-making.
Protocol 1: In Vitro Plasma Stability Assay
Causality: The objective of this assay is to simulate the systemic circulation and quantify the premature release of the payload over time.[4][20] This provides a direct measure of linker stability and is a critical predictor of in vivo performance and potential off-target toxicity.[2]
Methodology:
-
Preparation: Thaw fresh frozen plasma (e.g., human, mouse, rat) on ice. Centrifuge to remove cryoprecipitates.
-
Incubation: Spike the sulfonamide-linked ADC into the plasma at a defined concentration (e.g., 100 µg/mL).[20] Prepare a control sample in a formulation buffer like PBS to assess intrinsic stability. Incubate all samples at 37°C.[21]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).[20] Immediately quench the reaction by freezing at -80°C.
-
Analysis of Released Payload (LC-MS/MS):
-
Analysis of Intact ADC (Immuno-capture LC-MS):
-
Data Interpretation: A stable linker will show minimal increase in free payload concentration and a negligible decrease in DAR over time.
Workflow for In Vitro Linker Stability Assessment
Caption: General workflow for assessing ADC linker stability in vitro.
Protocol 2: Lysosomal Enzyme Cleavage Assay
Causality: This assay validates the intended cleavage mechanism for enzyme-labile linkers. For arylsulfatase-cleavable linkers, it confirms their susceptibility to the target enzyme, ensuring that the payload release mechanism will function as designed within the lysosome.
Methodology:
-
Preparation: Reconstitute the relevant purified lysosomal enzyme (e.g., human arylsulfatase) in an appropriate assay buffer (e.g., sodium acetate buffer, pH 5.0, to mimic the lysosomal environment).
-
Incubation: Incubate the sulfonamide-linked ADC with the enzyme at 37°C. Include a control sample without the enzyme to account for any non-enzymatic degradation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quench: Stop the enzymatic reaction by adding a suitable quenching solution (e.g., high pH buffer or organic solvent like acetonitrile).
-
Analysis: Quantify the released payload in the quenched samples using a validated LC-MS/MS method as described in Protocol 1.
-
Data Interpretation: A successful cleavable linker will show a time-dependent increase in free payload only in the presence of the target enzyme.
Mechanism of Arylsulfatase-Cleavable Linker
Caption: Payload release from an arylsulfatase-cleavable linker.
Conclusion and Future Outlook
The selection of a linker is a multi-parameter optimization problem where stability, release kinetics, and synthetic feasibility must be carefully balanced.[2][5] Sulfonamide-based linkers represent a significant advancement in this field. Non-cleavable sulfonamides provide a foundation for highly stable conjugates, while novel cleavable designs, such as arylsulfatase-sensitive linkers, address key liabilities of previous technologies, particularly the issue of rodent plasma instability.[12][15] This innovation allows for more reliable preclinical evaluation and translation to human studies.
As targeted therapies continue to evolve, the rational design of linkers will remain a central theme. The versatility of the sulfonamide scaffold ensures it will be a valuable tool in the development of safer and more effective drugs. The rigorous, data-driven comparison of linker performance, using the protocols outlined in this guide, is essential for unlocking the full potential of these next-generation therapeutics.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cruk.cam.ac.uk [cruk.cam.ac.uk]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-n-propylbenzenesulfonamide
For professionals engaged in the intricate work of drug development and chemical research, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-n-propylbenzenesulfonamide. While specific safety data for this exact compound is not widely published, its classification as a halogenated organic compound and a benzenesulfonamide derivative dictates a stringent disposal pathway. The procedures outlined here are synthesized from established best practices for these chemical classes to ensure maximum safety and compliance.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, a thorough understanding of its potential hazards is critical. Based on data from structurally similar compounds, a conservative approach to safety is warranted.[1][2] The primary risks involve irritation upon contact and potential toxicity if ingested or inhaled.[1]
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Classification (Anticipated) | GHS Pictogram (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Gloves: Chemical-resistant nitrile or neoprene gloves.[1] | |
| Skin Corrosion/Irritation | Lab Coat: A standard laboratory coat must be worn and fully fastened.[3] | |
| Serious Eye Damage/Irritation | Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[3][4] | |
| Environmental Hazard | Respiratory Protection: If handling as a powder outside a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[5] |
This hazard profile is extrapolated from data on analogous compounds. Always consult the specific Safety Data Sheet (SDS) if available and your institution's Chemical Hygiene Plan.
Part 2: Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.[1]
-
Don PPE: Before re-entering the area, don the full PPE detailed in Table 1.
-
Contain the Spill: For solid spills, avoid creating dust.[5] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Collect the Material: Carefully scoop the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[1][5]
-
Decontaminate: Wipe down the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All contaminated items, including gloves, absorbent materials, and wipes, must be placed in the sealed hazardous waste container.[5]
Part 3: Step-by-Step Disposal Procedure
The mandated disposal route for halogenated organic compounds is through a licensed chemical destruction facility.[1][6] Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sewer system.[1][7]
Protocol for Waste Collection and Storage:
-
Select a Compatible Container:
-
Segregate the Waste Stream:
-
Rationale: As a halogenated organic compound, this waste must be kept separate from non-halogenated streams.[8] Mixing waste types can create dangerous chemical reactions and significantly increases disposal costs due to the specialized incineration required for halogenated materials.[10][11]
-
Action: Designate a specific container solely for this compound and other halogenated organic waste. Do not mix with acids, bases, or oxidizers.[12][13]
-
-
Label the Container Correctly:
-
Rationale: Proper labeling is a critical regulatory requirement that ensures safe handling and correct disposal by waste management professionals.[9][12]
-
Action: Affix a "HAZARDOUS WASTE" label to the container. Clearly write the full chemical name, "this compound," and list any other chemical constituents in the waste mixture with their approximate percentages.[11] Do not use abbreviations.
-
-
Store in a Satellite Accumulation Area (SAA):
-
Rationale: An SAA is a designated laboratory area for the short-term storage of hazardous waste, ensuring it is managed safely at its point of generation.[9][11]
-
Action: Keep the sealed waste container in your lab's designated SAA. The container must be kept closed at all times except when adding waste.[9] The SAA should be a cool, dry, well-ventilated location away from general laboratory traffic and must have secondary containment (such as a spill tray) to capture any potential leaks.[5][8]
-
-
Arrange for Professional Disposal:
-
Rationale: Federal and local regulations (e.g., EPA) mandate that hazardous waste like halogenated organic compounds be handled and disposed of by licensed professionals to ensure environmental protection.[10][14]
-
Action: Once the container is full or has been in storage for the maximum time allowed by your institution (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[9] They will manage the final disposal process in accordance with all regulations.
-
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
Part 5: Waste Minimization Strategies
A proactive approach to safety and environmental responsibility includes minimizing waste generation.[9]
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[9]
-
Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent over-ordering and ensure chemicals are used before they expire.[9][15]
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[9]
By integrating these rigorous disposal protocols and waste minimization strategies into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure full compliance with environmental regulations.
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effective Lab Chemical Waste Management [emsllcusa.com]
- 13. actenviro.com [actenviro.com]
- 14. fishersci.com [fishersci.com]
- 15. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
A Senior Application Scientist's Guide to Handling 4-Bromo-n-propylbenzenesulfonamide: Personal Protective Equipment and Disposal
In the landscape of drug discovery and chemical synthesis, the benzenesulfonamide moiety is a cornerstone of many therapeutic agents. The introduction of a bromine atom, as in 4-Bromo-n-propylbenzenesulfonamide, enhances its utility as a synthetic intermediate but also necessitates a rigorous approach to laboratory safety. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, grounded in the principles of chemical causality and proactive risk mitigation. Our objective is to empower researchers with the knowledge to maintain a secure environment, ensuring that scientific advancement and personal safety are mutually reinforcing.
Hazard Assessment: Understanding the "Why" Behind the "What"
The primary hazards associated with compounds structurally similar to this compound stem from its classification as a brominated aromatic sulfonyl amide. The key concerns are:
-
Dermal and Ocular Irritation: Safety data for related compounds consistently indicates that they cause skin and serious eye irritation.[2][3] This is due to the chemical nature of the sulfonyl group and the reactivity of the aromatic ring, which can interact with biological tissues.
-
Respiratory Tract Irritation: If the compound is a fine powder or becomes aerosolized, it may cause respiratory irritation.[4] The small particles can be inhaled and deposited in the respiratory tract, leading to inflammation.
-
Potential for Systemic Effects: Brominated organic compounds as a class are monitored for potential long-term health effects, including impacts on thyroid function and neurodevelopmental disorders.[5][6] While the risk from occasional laboratory-scale use is low, it underscores the importance of minimizing exposure.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation; it is an essential scientific control.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the anticipated routes of exposure. The following table summarizes the essential equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Chemical Safety Goggles or Face Shield | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust particles and accidental splashes.[7][8] A full face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling halogenated organic compounds.[1] Always inspect gloves for tears or punctures before use. Double-gloving can be considered for extended handling periods. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is mandatory to protect the skin and personal clothing from accidental spills.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | While routine handling should occur in a chemical fume hood to prevent inhalation, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges for organic vapors) may be necessary if engineering controls are unavailable or during a large spill cleanup.[7][8] |
| Foot Protection | Closed-Toe Shoes | Impervious, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects.[9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic procedure is critical for minimizing risk. The following workflow provides a self-validating system for safe handling from preparation to disposal.
Pre-Handling Preparation
-
Information Review: Thoroughly review the Safety Data Sheet (SDS) for a closely related compound, such as 4-Bromo-N-isopropylbenzenesulfonamide.[10] Note the specific hazard statements and first-aid measures.
-
Engineering Controls: Confirm that a certified chemical fume hood is available and functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[3][11]
-
Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and a designated, labeled waste container, within the fume hood to minimize movement of the hazardous material.
Handling Procedure
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Chemical Handling:
-
Post-Handling Decontamination:
-
Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials in the designated hazardous waste container.
-
Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Dispose of gloves and any other disposable PPE in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
Caption: Logical workflow for safely handling this compound.
Emergency Procedures
Spill Response:
-
Small Spill: For a small spill within a fume hood, use an appropriate absorbent material (spill pads or sand) to contain the substance.[12] Collect the material using spark-proof tools and place it in a sealed, labeled container for disposal.[12][13]
-
Large Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's Environmental Health and Safety (EHS) office immediately.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10][13] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and absorbent materials from cleanups, must be considered hazardous waste.[9]
-
Waste Collection: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled container.[12] The label should include the chemical name and associated hazards.
-
Final Disposal: Arrange for the disposal of the chemical waste through your institution's EHS office. Adhere strictly to all local, state, and federal regulations. Do not pour any amount of this chemical down the drain or dispose of it in the regular trash.[12]
By integrating these safety and handling protocols into your daily laboratory operations, you build a foundation of trust in your experimental systems and contribute to a culture of safety that protects both the researcher and the integrity of the research itself.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 7. trimaco.com [trimaco.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. 4-Bromo-N,3-dimethylbenzenesulfonamide - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
